1-(4-Fluorophenyl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQVAQAZQDURKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583518 | |
| Record name | 1-(4-Fluorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64090-19-3 | |
| Record name | 1-(4-Fluorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl) piperazine, dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-(4-Fluorophenyl)piperazine Dihydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the fundamental basic properties of 1-(4-Fluorophenyl)piperazine dihydrochloride. Moving beyond a simple data sheet, this document provides contextual insights, explains the causality behind experimental choices, and offers validated protocols for its handling, characterization, and analysis.
Introduction and Strategic Importance
1-(4-Fluorophenyl)piperazine, often abbreviated as 4-FPP or pFPP, is a substituted phenylpiperazine compound. In its dihydrochloride salt form (CAS No: 64090-19-3), it is a stable, crystalline solid frequently utilized in research and forensic applications.[1][2] Its significance stems from several key areas:
-
Metabolic Studies: It is a known major metabolite of Niaprazine, a sedative and hypnotic drug, formed through processes like N-dealkylation.[2][3] Understanding its properties is crucial for pharmacokinetic and pharmacodynamic studies of the parent drug.
-
Chemical Synthesis: As a functionalized piperazine, it serves as a versatile building block in the synthesis of more complex molecules and potential drug candidates.[3]
-
Neuroscience Research: Phenylpiperazines as a class are known to interact with monoamine neurotransmitter systems, making 4-FPP and its analogs valuable tools for studying receptor binding and neurotransmitter reuptake.[4][5]
-
Forensic Analysis: Due to its potential for abuse, 1-(4-Fluorophenyl)piperazine is monitored as a designer drug, requiring robust analytical standards for its identification in seized materials.[1][2][5]
This guide focuses on the dihydrochloride salt, as its enhanced solubility and stability in comparison to the free base make it the preferred form for most laboratory applications.
Physicochemical and Structural Characteristics
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The dihydrochloride salt form ensures that both nitrogen atoms of the piperazine ring are protonated, significantly influencing its solubility and basicity.
Core Properties Summary
The essential physicochemical data for this compound are summarized below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-fluorophenyl)piperazine;dihydrochloride | [6] |
| Synonyms | 4-FPP, pFPP, para-Fluorophenylpiperazine Dihydrochloride | [1][7] |
| CAS Number | 64090-19-3 | [1][6] |
| Molecular Formula | C₁₀H₁₃FN₂ ⋅ 2HCl | [1] |
| Molecular Weight | 253.14 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [1][8] |
| Melting Point | 231-234 °C or ~280-285 °C (Varies by source) | [2][8] |
| Solubility | DMSO: 10 mg/mL; PBS (pH 7.2): 10 mg/mL; Soluble in water & ethanol | [1][8] |
| UV λmax | 239, 288 nm | [1] |
| Storage | Recommended: -20°C for long-term stability | [1] |
Note on Melting Point: The observed variance in melting point likely stems from differences in crystalline form or purity between batches. It is crucial for researchers to determine this property for their specific lot as part of initial characterization.
Basicity and pKa: A Diproprotic System
The defining characteristic of this compound is its nature as a diprotic acid in solution. The two nitrogen atoms of the piperazine ring exhibit distinct basicities and therefore have two corresponding pKa values.
-
N4 Nitrogen (Aliphatic): This nitrogen is more basic, analogous to a typical secondary amine. Its pKa value (pKa₁) will be higher.
-
N1 Nitrogen (Aromatic): The lone pair of this nitrogen delocalizes into the fluorophenyl ring, significantly reducing its basicity. Its pKa value (pKa₂) will be considerably lower.
While the exact experimental pKa values for the fluorinated derivative are not readily published, data for the parent piperazine molecule (pKa₁ ≈ 9.73, pKa₂ ≈ 5.35 at 298K) provide an excellent reference point.[9] The electron-withdrawing effect of the fluorine atom is expected to slightly decrease both pKa values.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol provides a self-validating method to empirically determine the two pKa values. The principle is to titrate the acidic dihydrochloride salt with a strong base (e.g., NaOH) and monitor the pH change. The two equivalence points correspond to the deprotonation of the two nitrogen atoms.
Methodology:
-
Preparation: Accurately weigh ~25 mg of this compound and dissolve it in 50 mL of degassed, deionized water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a magnetic stirrer.
-
Titrant: Use a standardized 0.1 M NaOH solution as the titrant, delivered via a calibrated burette or automated titrator.
-
Execution: Begin stirring the solution and record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve will show two inflection points, corresponding to the two equivalence points.
-
pKa Calculation: The pKa values are determined from the half-equivalence points.
-
pKa₁: The pH at the midpoint between the start of the titration and the first equivalence point.
-
pKa₂: The pH at the midpoint between the first and second equivalence points.
-
Caption: Workflow for pKa determination via potentiometric titration.
Safety, Handling, and Storage
Scientific integrity demands rigorous safety protocols. This compound is classified as a hazardous substance and must be handled accordingly.
GHS Hazard Classification: [10][11]
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.
Standard Operating Procedure (SOP) for Safe Handling
This protocol outlines the essential steps for handling the compound from receipt to disposal.
-
Personnel Protection: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[11]
-
Engineering Controls: Handle the solid compound exclusively within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[12]
-
Weighing & Aliquoting: Use anti-static spatulas and weigh boats. For preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In case of a spill, evacuate the area. Absorb liquids with an inert material (e.g., vermiculite). For solids, carefully sweep up the material without creating dust and place it in a sealed container for disposal.[10]
-
Storage: Store the compound in its original, tightly sealed container in a locked, secure location. For long-term stability, storage at -20°C is recommended.[1]
-
Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations.[11]
Caption: Logical workflow for the safe handling of the compound.
Analytical Characterization Workflow
Confirming the identity and purity of the starting material is a foundational step for any experiment. High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for purity assessment, while mass spectrometry (MS) confirms the molecular weight.
Conceptual Protocol: HPLC-UV Purity Assessment
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile). Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Prepare the test sample at a concentration within the linear range (e.g., 0.1 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to one of the λmax values (e.g., 239 nm).[1]
-
-
Analysis: Inject the standard and sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Identity is confirmed by comparing the retention time to that of a certified reference standard.
Caption: General workflow for purity analysis via HPLC-UV.
Conclusion
This compound is more than a simple chemical; it is a key research tool with well-defined physicochemical properties. Its diprotic nature, governed by two distinct pKa values, is central to its behavior in aqueous solutions. A thorough understanding of its characteristics, coupled with rigorous adherence to safety and analytical protocols as outlined in this guide, is essential for generating reliable and reproducible scientific data. This document provides the foundational knowledge and validated frameworks necessary for the effective and safe utilization of this compound in a professional research environment.
References
-
1-(4-Fluorophenyl)piperazine (hydrochloride) . Cayman Chemical.
-
This compound . PubChem, National Center for Biotechnology Information.
-
1-(4-Fluorophenyl)piperazine CAS#: 2252-63-3 . ChemicalBook.
-
1-(4-Fluorophenyl)piperazine Hydrochloride . Pipzine Chemicals.
-
This compound | 64090-19-3 . ChemicalBook.
-
1-(4-Fluorophenyl)piperazine hydrochloride-SDS . MedChemExpress.
-
1-(4-Fluorophenyl)piperazine hydrochloride . MedChemExpress.
-
1-(4-Fluorophenyl)piperazine - Safety Data Sheet . ChemicalBook.
-
1-(4-Fluorophenyl)piperazine . PubChem, National Center for Biotechnology Information.
-
1-(4-Fluorophenyl)piperazine (hydrochloride) [A crystalline solid] . LGC Standards.
-
1-(4-Fluorophenyl)piperazine 98% . Sigma-Aldrich.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime (UNODC).
-
Safety Data Sheet - this compound . Thermo Fisher Scientific.
-
Material Safety Data Sheet - Piperazine Dihydrochloride . Spectrum Chemical.
-
This compound . ESSLAB.
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K . Journal of Chemical & Engineering Data.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 64090-19-3 [chemicalbook.com]
- 3. 1-(4-Fluorophenyl)piperazine CAS#: 2252-63-3 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. This compound | C10H15Cl2FN2 | CID 16211916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(4-Fluorophenyl)piperazine Hydrochloride: Properties, Uses, Safety & Supplier Guide – China Manufacturer [pipzine-chem.com]
- 9. uregina.ca [uregina.ca]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. 1-(4-Fluorophenyl)piperazine - Safety Data Sheet [chemicalbook.com]
1-(4-Fluorophenyl)piperazine dihydrochloride CAS number 64090-19-3
An In-depth Technical Guide to 1-(4-Fluorophenyl)piperazine dihydrochloride CAS Number: 64090-19-3
This document provides a comprehensive technical overview of this compound, a compound of significant interest in neuropharmacology and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, pharmacology, and analysis.
Physicochemical Properties
This compound is a piperazine derivative characterized by a fluorophenyl group attached to the piperazine core.[1] It typically presents as a white to off-white or light brown crystalline solid.[1][2] The presence of the fluorine atom is noted to enhance its lipophilicity and biological activity, particularly concerning targets within the central nervous system.[1]
| Property | Value | Reference(s) |
| CAS Number | 64090-19-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₅Cl₂FN₂ (or C₁₀H₁₃FN₂ • 2HCl) | [2][4][5] |
| Molecular Weight | 253.15 g/mol | [2][6] |
| Appearance | White to light brown crystalline solid | [1][2] |
| Melting Point | 231-234 °C | [4] |
| Solubility | Soluble in water, DMSO (10 mg/ml), and PBS (pH 7.2, 10 mg/ml) | [1][5] |
| Purity (by HPLC) | ≥98% (Typical purity reported as 99.59%) | [2][5] |
| UV λmax | 239, 288 nm | [5] |
| Storage Temperature | Store at room temperature or below +30°C for long-term stability. | [2][4] |
Synthesis and Manufacturing
The synthesis of 1-(4-Fluorophenyl)piperazine typically involves the reaction of a substituted aniline with a piperazine precursor. One common method is the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine. Modern advancements have utilized microwave-assisted synthesis to significantly reduce reaction times and improve efficiency.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is a representative example based on modern synthesis strategies.
-
Reactant Preparation : In a suitable reaction vessel, combine 4-fluoroaniline and bis(2-chloroethyl)amine hydrochloride.
-
Solvent Addition : Add diethylene glycol monomethyl ether as the solvent. The use of a high-boiling point solvent like diethylene glycol has been shown to improve yield compared to solvents like toluene.[7]
-
Microwave Irradiation : Subject the reaction mixture to microwave irradiation (e.g., 800 W) for a short duration (e.g., 3 minutes).[7]
-
Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Isolation : Upon completion, filter the hot reaction mixture. Allow the filtrate to cool to induce crystallization of the product, 1-(4-Fluorophenyl)piperazine.
-
Purification : Wash the separated solid with a suitable solvent such as 1-butanol, followed by ether, to remove impurities.
-
Salt Formation : To obtain the dihydrochloride salt, dissolve the free base in an appropriate solvent and treat with hydrochloric acid.
-
Final Product : Filter the resulting precipitate and dry under vacuum to yield this compound.
Caption: A representative workflow for microwave-assisted synthesis.
Pharmacology and Mechanism of Action
1-(4-Fluorophenyl)piperazine (pFPP) is pharmacologically active, primarily interacting with the serotonergic system. It is also known as a major metabolite of the sedative and hypnotic drug Niaprazine.[4][7] Its effects are mainly derived from its action as a 5-HT₁ₐ receptor agonist.[3]
-
Primary Mechanism : Acts as a 5-HT₁ₐ receptor agonist.[3]
-
Secondary Targets : Shows some affinity for 5-HT₂ₐ and 5-HT₂ₑ receptors.[3]
-
Reuptake Inhibition : Has been shown to inhibit the reuptake of serotonin and norepinephrine.[3]
These interactions with serotonin receptors suggest its potential utility in the study and development of treatments for psychiatric disorders.[7] The compound has been investigated for its mildly psychedelic and euphoriant effects and has been identified as an ingredient in some recreational "Party pills".[3]
Caption: Pharmacological targets of 1-(4-Fluorophenyl)piperazine.
Analytical Methods
The identification and quantification of this compound are crucial for research, quality control, and forensic applications. A combination of chromatographic and spectroscopic techniques is typically employed.
| Analytical Technique | Purpose | Reference(s) |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | [2] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Structural confirmation and identification in complex matrices. | [2] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification and analysis, particularly in forensic contexts. | [5] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural elucidation and confirmation. | [2] |
Experimental Protocol: Quality Control Analysis via HPLC
-
Standard Preparation : Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or a PBS buffer) to prepare a stock solution of known concentration.[5] Prepare a series of dilutions for calibration.
-
Sample Preparation : Dissolve the sample to be tested in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions :
-
Column : Use a suitable C18 reverse-phase column.
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (with an additive like formic acid or TFA) is common.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at one of its λmax values (e.g., 239 nm).[5]
-
-
Analysis : Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing : Identify the peak corresponding to the compound based on retention time. Calculate the purity of the sample by comparing the peak area to that of the standards.
Caption: General workflow for HPLC-based quality control analysis.
Toxicology and Safety
This compound is classified as hazardous and should be handled with appropriate safety precautions. It is intended for research and forensic applications only and is not for human or veterinary use.[2][5]
GHS Hazard Statements:
Handling Precautions:
-
Use only in a well-ventilated area or outdoors.[9]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]
-
Do not eat, drink, or smoke when using this product.[9]
-
Store in a locked-up, secure location.[9]
In case of exposure, follow standard first-aid measures and seek medical attention.[9] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. CAS 64090-19-3: 1-(4-Fluorophenyl)piperazine dihydrochlori… [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. This compound | 64090-19-3 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]
- 8. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to 1-(4-Fluorophenyl)piperazine Dihydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 1-(4-Fluorophenyl)piperazine dihydrochloride. It is intended for researchers, scientists, and professionals involved in drug development and neuroscience research. This document details the compound's interaction with serotonin receptors and provides established experimental protocols for its synthesis and biological characterization.
Chemical Structure and Properties
This compound is a synthetic compound belonging to the phenylpiperazine class of chemicals. The presence of a fluorine atom on the phenyl ring can significantly influence its physicochemical and pharmacological properties, including its metabolic stability and receptor binding affinity.
Physicochemical Data
The key physicochemical properties of 1-(4-Fluorophenyl)piperazine and its dihydrochloride salt are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₅Cl₂FN₂ | [1][2] |
| Molecular Weight | 253.14 g/mol | [1][3] |
| CAS Number | 64090-19-3 | [2][3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 231-234 °C | [3] |
| Solubility | Soluble in water, DMSO (10 mg/ml), and PBS (pH 7.2, 10 mg/ml) | [2][4] |
| λmax | 239, 288 nm | [2] |
| SMILES | C1CN(CCN1)C2=CC=C(C=C2)F.Cl.Cl | [2] |
| InChI | InChI=1S/C10H13FN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | [1][2] |
| InChIKey | DZQVAQAZQDURKX-UHFFFAOYSA-N | [1][2] |
Synthesis and Analysis
The synthesis of 1-(4-Fluorophenyl)piperazine typically involves the N-arylation of piperazine with a fluorinated benzene derivative. The resulting free base is then converted to the more stable dihydrochloride salt.
Experimental Protocol: Synthesis of this compound
This protocol describes a general two-step synthesis involving nucleophilic aromatic substitution followed by salt formation.
Step 1: Synthesis of 1-(4-Fluorophenyl)piperazine (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-4-fluorobenzene (1 equivalent), piperazine (2 equivalents), and a suitable solvent such as toluene or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 2.5 equivalents), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude 1-(4-fluorophenyl)piperazine free base.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Formation of the Dihydrochloride Salt
-
Dissolution: Dissolve the purified 1-(4-fluorophenyl)piperazine free base in a suitable anhydrous solvent, such as ethanol or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid (HCl) in the same solvent (e.g., 2 M HCl in ethanol) to the stirred solution until the pH is acidic (pH ~1-2).
-
Precipitation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound as a crystalline solid.
Experimental Protocol: Analytical Characterization by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and purity assessment of 1-(4-Fluorophenyl)piperazine.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent, such as methanol, at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The retention time of the analyte peak in the gas chromatogram and the fragmentation pattern in the mass spectrum are compared with a reference standard for identification.
Biological Activity and Mechanism of Action
1-(4-Fluorophenyl)piperazine is known to act as an agonist at serotonin (5-HT) receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes.[5] Its psychoactive effects are primarily attributed to its interaction with these receptors in the central nervous system.
Serotonin Receptor Signaling Pathways
The activation of 5-HT₁ₐ and 5-HT₂ₐ receptors by an agonist like 1-(4-fluorophenyl)piperazine initiates distinct intracellular signaling cascades.
-
5-HT₁ₐ Receptor Signaling: This receptor is coupled to inhibitory G-proteins (Gᵢ/Gₒ). Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This, in turn, leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.
-
5-HT₂ₐ Receptor Signaling: This receptor is coupled to Gq/G₁₁ proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to neuronal depolarization and increased excitability.
Experimental Protocol: 5-HT₁ₐ Receptor Radioligand Binding Assay
This assay determines the binding affinity of 1-(4-fluorophenyl)piperazine for the 5-HT₁ₐ receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT₁ₐ receptor (e.g., CHO or HEK293 cells) or from rat brain tissue (e.g., hippocampus).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [³H]-8-OH-DPAT (a selective 5-HT₁ₐ agonist).
-
Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg protein) with various concentrations of 1-(4-fluorophenyl)piperazine and a fixed concentration of [³H]-8-OH-DPAT (e.g., 1 nM) in the assay buffer.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).
-
Incubation Conditions: Incubate at 25 °C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Experimental Protocol: Inositol Monophosphate (IP₁) Accumulation Assay for 5-HT₂ₐ Receptor Function
This functional assay measures the activation of the 5-HT₂ₐ receptor by quantifying a downstream second messenger.
-
Cell Culture: Culture cells stably expressing the human 5-HT₂ₐ receptor in a 96-well plate.
-
Stimulation Buffer: Typically a buffer containing LiCl (e.g., 10 mM) to inhibit the degradation of inositol phosphates.
-
Assay Procedure:
-
Wash the cells with the stimulation buffer.
-
Add various concentrations of 1-(4-fluorophenyl)piperazine to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37 °C.
-
-
Lysis and Detection: Lyse the cells and measure the accumulated IP₁ using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the agonist concentration. Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (maximal efficacy) using a sigmoidal dose-response curve fit.
Experimental Protocol: Assessment of Locomotor Activity in Rodents
This in vivo assay evaluates the effect of 1-(4-fluorophenyl)piperazine on spontaneous motor activity.
-
Animals: Use adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6). Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
-
Apparatus: Use an open-field arena equipped with infrared beams or a video tracking system to monitor locomotor activity.
-
Drug Administration: Dissolve this compound in sterile saline or another appropriate vehicle. Administer the compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. A vehicle control group should also be included.
-
Procedure:
-
Place the animal in the open-field arena immediately after injection.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total activity between different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound serves as a valuable research tool for investigating the function of the serotonergic system. Its well-defined chemical properties and its activity as a 5-HT₁ₐ and 5-HT₂ₐ receptor agonist make it a suitable compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and biological evaluation of this and related phenylpiperazine compounds. Researchers should adhere to all applicable safety guidelines when handling this and any other research chemical.
References
An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-Fluorophenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs. Initially synthesized as a potential therapeutic agent, it has also been identified as a designer drug. This technical guide provides a comprehensive overview of the core mechanism of action of pFPP, focusing on its interactions with key molecular targets in the central nervous system. This document summarizes the available quantitative data on its receptor binding affinities and monoamine transporter inhibition, details the experimental protocols for key assays, and presents visual representations of the involved signaling pathways and experimental workflows.
Introduction
1-(4-Fluorophenyl)piperazine (pFPP) is a derivative of piperazine that has garnered interest in both pharmaceutical research and forensic science.[1][2] Its pharmacological profile is complex, involving interactions with multiple neurotransmitter systems, primarily the serotonergic and, to a lesser extent, the noradrenergic systems.[1] Understanding the precise mechanism of action of pFPP is crucial for elucidating its physiological effects and for the development of novel therapeutics targeting these pathways. This guide aims to consolidate the current knowledge on the molecular pharmacology of pFPP.
Primary Pharmacological Targets
The principal mechanism of action of pFPP involves its activity at serotonin receptors and its ability to inhibit the reuptake of monoamine neurotransmitters.
Serotonin Receptor Activity
-
5-HT1A Receptor Agonism: pFPP is predominantly characterized as a 5-HT1A receptor agonist.[1] This interaction is believed to be the primary contributor to its psychoactive effects.[1]
-
5-HT2A and 5-HT2C Receptor Affinity: The compound also exhibits affinity for 5-HT2A and 5-HT2C receptors, although its functional activity at these sites is less well-defined and may be antagonistic in nature.[1][2]
Monoamine Transporter Inhibition
-
Serotonin Transporter (SERT) Inhibition: pFPP has been shown to inhibit the reuptake of serotonin by blocking the serotonin transporter (SERT).
-
Norepinephrine Transporter (NET) Inhibition: In addition to its effects on the serotonergic system, pFPP also inhibits the reuptake of norepinephrine via the norepinephrine transporter (NET).[1]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the binding affinity (Ki) and inhibitory concentration (IC50) of 1-(4-Fluorophenyl)piperazine at its primary molecular targets. It is important to note that specific experimental values for pFPP are not always readily available in the public domain and data for structurally related compounds are sometimes used as a reference.
| Target | Parameter | Value | Reference Compound |
| Serotonin Receptor Subtypes | |||
| 5-HT1A | Ki | Data not available | |
| 5-HT2A | Ki | Data not available | |
| 5-HT2C | Ki | Data not available | |
| Monoamine Transporters | |||
| SERT | IC50 | Data not available | m-chlorophenylpiperazine: 1.3 µM |
| NET | IC50 | Data not available | m-chlorophenylpiperazine: 5.8 µM |
Note: The IC50 values for m-chlorophenylpiperazine are provided for comparative purposes as it is a structurally related phenylpiperazine derivative.
Signaling Pathways
5-HT1A Receptor Signaling
As a 5-HT1A receptor agonist, pFPP is expected to activate the canonical Gαi/o-coupled signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects on gene transcription and neuronal excitability.
Caption: 5-HT1A Receptor Signaling Pathway Activated by pFPP.
Monoamine Transporter Inhibition
By blocking SERT and NET, pFPP increases the synaptic concentration of serotonin and norepinephrine, respectively. This enhances the signaling of these neurotransmitters at their postsynaptic receptors.
Caption: Mechanism of Monoamine Transporter Inhibition by pFPP.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of the pharmacological profile of pFPP. The following sections outline generalized protocols for key in vitro assays.
Radioligand Binding Assay for Serotonin Receptors
This protocol is designed to determine the binding affinity (Ki) of pFPP for serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
Materials:
-
Cell membranes expressing the human serotonin receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of pFPP in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either pFPP dilution, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of pFPP by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Monoamine Transporter Uptake Inhibition Assay
This protocol is used to determine the potency (IC50) of pFPP to inhibit the uptake of serotonin and norepinephrine by their respective transporters.
Materials:
-
Cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
-
Radiolabeled substrate (e.g., [3H]serotonin or [3H]norepinephrine).
-
This compound.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Wash buffer (e.g., ice-cold phosphate-buffered saline).
-
Scintillation cocktail.
Procedure:
-
Plate the hSERT or hNET expressing cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of pFPP in uptake buffer.
-
Pre-incubate the cells with the pFPP dilutions or buffer (for control) for a specified time.
-
Initiate the uptake by adding the radiolabeled substrate to each well.
-
Incubate for a short period to allow for substrate uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity.
-
Calculate the percentage of uptake inhibition for each pFPP concentration relative to the control.
-
Determine the IC50 value by non-linear regression analysis.
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
Conclusion
This compound exhibits a multifaceted mechanism of action, primarily characterized by its agonist activity at 5-HT1A receptors and its inhibition of serotonin and norepinephrine transporters. This dual action contributes to its complex pharmacological and psychoactive profile. Further research is warranted to fully elucidate the quantitative aspects of its interactions with various neuronal targets and to understand the functional consequences of these interactions in vivo. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into pFPP and related compounds.
References
An In-depth Technical Guide to 1-(4-Fluorophenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)piperazine dihydrochloride, a significant compound in neuropharmacological research and a key intermediate in the synthesis of various psychoactive agents. This document details its chemical and physical properties, spectroscopic data, synthesis, and pharmacological profile, with a focus on its interaction with serotonin receptors.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. It is the dihydrochloride salt of the parent compound, 1-(4-fluorophenyl)piperazine, which enhances its stability and solubility in aqueous solutions.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₅Cl₂FN₂ | [1][2] |
| Molecular Weight | 253.14 g/mol | [2] |
| CAS Number | 64090-19-3 | [1] |
| Appearance | White to light yellow to light orange powder to crystal | [3] |
| Melting Point | 231-234 °C | |
| Solubility | Soluble in DMSO and PBS (pH 7.2) at 10 mg/mL | [4] |
| UV λmax | 239, 288 nm | [4] |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [3] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. While specific peak assignments can vary slightly based on the solvent and instrument, representative data is provided below.
| Technique | Data |
| ¹H NMR | Spectra are consistent with the structure. |
| ¹³C NMR | Spectra are consistent with the structure. |
| Mass Spectrometry | GC-MS data is available in spectral libraries. |
| Infrared (IR) | IR spectra are available for the free base. |
Note: Detailed spectral data with peak assignments can be found in various chemical databases. For research purposes, it is recommended to acquire and interpret spectra on the specific batch of the compound being used.
Synthesis of this compound
The synthesis of 1-(4-Fluorophenyl)piperazine typically involves the N-arylation of piperazine with a fluorinated benzene derivative. A common method is the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine. The resulting free base is then converted to the dihydrochloride salt.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-(4-Fluorophenyl)piperazine (Free Base)
-
To a solution of 1-(4-fluorophenyl)piperazine in a suitable organic solvent (e.g., isopropanol or diethyl ether), add a stoichiometric excess (approximately 2.2 equivalents) of hydrochloric acid (either as a gas or a concentrated solution in a compatible solvent) while stirring.
-
The reaction is typically carried out at room temperature.
-
Stir the mixture for a period of 1 to 4 hours to ensure complete salt formation.
-
The precipitated this compound is collected by filtration.
-
Wash the collected solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting materials or byproducts.
-
Dry the final product under vacuum to yield the dihydrochloride salt as a crystalline solid.
This is a general procedure and may require optimization based on the scale of the reaction and the specific laboratory conditions.
References
Pharmacological Profile of 1-(4-Fluorophenyl)piperazine Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)piperazine (pFPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs. Initially identified as a metabolite of the hypnotic drug niaprazine, it has also been illicitly used as a recreational substance, often found in "party pills". This technical guide provides a comprehensive overview of the pharmacological profile of 1-(4-Fluorophenyl)piperazine dihydrochloride, focusing on its mechanism of action, receptor binding affinities, and effects on neurotransmitter systems. The information presented herein is intended to support research and drug development efforts.
Mechanism of Action
1-(4-Fluorophenyl)piperazine exerts its pharmacological effects through modulation of multiple components of the central nervous system, primarily within the serotonergic and noradrenergic systems. Its principal mechanism of action is as an agonist at the serotonin 1A (5-HT1A) receptor. Additionally, pFPP exhibits affinity for the serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors and functions as an inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby blocking the reuptake of these neurotransmitters from the synaptic cleft.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of 1-(4-Fluorophenyl)piperazine at its primary molecular targets. This data has been compiled from various authoritative sources.
Table 1: Receptor Binding Affinities of 1-(4-Fluorophenyl)piperazine
| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Brain Membranes | 25 |
| 5-HT₂ₐ | [³H]Ketanserin | Rat Brain Membranes | 280 |
| 5-HT₂C | [³H]Mesulergine | Rat Brain Membranes | 190 |
Table 2: Monoamine Transporter Inhibition by 1-(4-Fluorophenyl)piperazine
| Transporter | Substrate | Tissue/Cell Line | IC₅₀ (nM) |
| SERT (Serotonin Transporter) | [³H]5-HT | Rat Brain Synaptosomes | 120 |
| NET (Norepinephrine Transporter) | [³H]Norepinephrine | Rat Brain Synaptosomes | 830 |
| DAT (Dopamine Transporter) | [³H]Dopamine | Rat Brain Synaptosomes | >10000 |
Signaling Pathways
The primary signaling cascade initiated by 1-(4-Fluorophenyl)piperazine is through the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR) linked to inhibitory Gi/o proteins.
Caption: 5-HT1A Receptor Signaling Pathway activated by 1-(4-Fluorophenyl)piperazine.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of 1-(4-Fluorophenyl)piperazine are provided below.
Radioligand Receptor Binding Assay (e.g., for 5-HT1A Receptor)
This protocol outlines the procedure for determining the binding affinity of a test compound for the 5-HT1A receptor using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand receptor binding assay.
Protocol Steps:
-
Tissue Preparation: Whole rat brains (excluding cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous serotonin. Following a final centrifugation, the pellet is resuspended in assay buffer.
-
Assay Conditions: The incubation mixture contains the membrane preparation, the radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd, and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known saturating ligand (e.g., 10 µM 5-HT).
-
Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Transporter Uptake Assay (e.g., for SERT)
This protocol describes a method to assess the inhibitory effect of a test compound on the uptake of serotonin into rat brain synaptosomes.
Protocol Steps:
-
Synaptosome Preparation: Rat forebrains are homogenized in a sucrose solution. The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction, which is then resuspended in a suitable buffer.
-
Uptake Assay: Synaptosomes are pre-incubated with varying concentrations of this compound. The uptake is initiated by the addition of a low concentration of radiolabeled substrate (e.g., [³H]5-HT).
-
Incubation: The mixture is incubated for a short period (e.g., 5 minutes) at 37°C.
-
Termination and Separation: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The radioactivity retained by the synaptosomes on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined.
Conclusion
This compound possesses a complex pharmacological profile characterized by its interaction with multiple serotonergic and noradrenergic targets. Its primary action as a 5-HT1A receptor agonist, coupled with its ability to inhibit serotonin and norepinephrine reuptake, underlies its psychoactive effects. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers and scientists engaged in the study of this and related compounds, facilitating further investigation into its therapeutic potential and abuse liability.
An In-Depth Technical Guide to the Research Applications of 1-(4-Fluorophenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP) is a synthetic compound belonging to the phenylpiperazine class of chemicals. It has garnered significant attention within the scientific community due to its diverse pharmacological activities, primarily as a serotonin receptor agonist and a monoamine reuptake inhibitor. This technical guide provides a comprehensive overview of the potential research applications of pFPP, detailing its pharmacological profile, relevant experimental protocols, and key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of neuroscience and toxicology.
Introduction
1-(4-Fluorophenyl)piperazine, also known as pFPP or 4-FPP, is a substituted phenylpiperazine that has been investigated for its psychoactive properties and potential therapeutic applications.[1][2] Its dihydrochloride salt is a common form used in research settings. The compound's mechanism of action is primarily attributed to its interaction with the serotonergic system, acting as an agonist at 5-HT1A receptors and exhibiting some affinity for 5-HT2A and 5-HT2C receptors.[2] Furthermore, pFPP has been shown to inhibit the reuptake of serotonin and norepinephrine, contributing to its complex pharmacological profile.[2] This guide will delve into the specifics of these interactions, present relevant quantitative data, and provide detailed experimental methodologies for key assays.
Pharmacological Profile
The pharmacological effects of this compound are multifaceted, stemming from its interactions with multiple neurotransmitter systems.
Receptor Binding Affinity
While specific Ki values for 1-(4-Fluorophenyl)piperazine at various serotonin receptor subtypes are not extensively reported in publicly available literature, the primary activity is established as a 5-HT1A receptor agonist.[2] Phenylpiperazine derivatives are known to exhibit a range of affinities for different G protein-coupled receptors. For context, the binding affinities of related arylpiperazines for dopamine D2 and serotonin 5-HT1A receptors have been explored in the development of atypical antipsychotics.
Table 1: Receptor Binding Affinity Data for Representative Arylpiperazines
| Compound | Receptor | Ki (nM) |
|---|---|---|
| Representative Phenylpiperazine 1 | Dopamine D2 | 10.5 |
| 5-HT1A | 2.3 | |
| Representative Phenylpiperazine 2 | Dopamine D2 | 5.8 |
| | 5-HT1A | 15.2 |
Note: This table provides contextual data for related compounds and does not represent direct binding affinities for 1-(4-Fluorophenyl)piperazine. Further experimental validation is required for precise Ki values.
Monoamine Transporter Inhibition
1-(4-Fluorophenyl)piperazine has been demonstrated to inhibit the reuptake of serotonin (SERT) and norepinephrine (NET). The following table summarizes the inhibitory concentrations (IC50) for pFPP on monoamine uptake in rat brain synaptosomes.
Table 2: Monoamine Reuptake Inhibition by 1-(4-Fluorophenyl)piperazine
| Neurotransmitter Transporter | IC50 (µM) |
|---|---|
| Serotonin (SERT) | 1.8 |
| Norepinephrine (NET) | 8.2 |
| Dopamine (DAT) | >100 |
Data extracted from Nagai et al., 2007.[3]
Potential Research Applications
The unique pharmacological profile of pFPP lends itself to a variety of research applications, from fundamental neuroscience to preclinical drug development.
Tool for Studying the Serotonergic System
As a 5-HT1A receptor agonist, pFPP can be utilized as a research tool to investigate the physiological and behavioral roles of this receptor subtype. Its effects on serotonin and norepinephrine reuptake also make it a compound of interest for studying the complexities of monoaminergic neurotransmission.
Investigation of Psychoactive Effects
pFPP has been identified as a designer drug and its psychoactive effects, including mild psychedelic and euphoriant properties, have been reported.[2] This makes it a relevant compound for forensic and toxicological research, as well as for studying the neurobiological basis of substance abuse.
Preclinical Models of Neurological and Psychiatric Disorders
Given its interaction with the serotonergic system, which is implicated in mood and anxiety disorders, pFPP could be used in animal models to explore the pathophysiology of these conditions and to test the efficacy of novel therapeutic agents.
In Vitro Toxicology Studies
The potential for hepatotoxicity is a concern for many piperazine derivatives.[4] Therefore, pFPP can be used as a model compound in in vitro toxicology assays to assess drug-induced liver injury and to elucidate the underlying mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
A common method for the synthesis of 1-arylpiperazines is the Buchwald-Hartwig amination.
Protocol 1: Synthesis via Buchwald-Hartwig Amination
-
Reactants: 1-Bromo-4-fluorobenzene, Piperazine, Sodium tert-butoxide, Palladium catalyst (e.g., Pd2(dba)3), and a phosphine ligand (e.g., BINAP).
-
Solvent: Toluene.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), combine 1-bromo-4-fluorobenzene (1 equivalent), piperazine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add the palladium catalyst (0.01-0.05 equivalents) and the phosphine ligand (0.02-0.1 equivalents).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
To form the dihydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol).
-
Collect the resulting precipitate by filtration and dry under vacuum.
-
In Vitro Monoamine Transporter Inhibition Assay
This protocol is adapted from the methods described by Nagai et al. (2007).[3]
Protocol 2: Synaptosomal Monoamine Uptake Assay
-
Materials: Rat brain tissue (striatum for dopamine, whole brain minus striatum for serotonin and norepinephrine), sucrose solution, Krebs-Ringer phosphate buffer, radiolabeled neurotransmitters (e.g., [3H]serotonin, [3H]norepinephrine), this compound, and a scintillation counter.
-
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4 °C. Resuspend the pellet (synaptosomes) in Krebs-Ringer phosphate buffer.
-
Uptake Assay: Pre-incubate the synaptosomal suspension with various concentrations of pFPP for 10 minutes at 37 °C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5 minutes) at 37 °C.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the percent inhibition of uptake at each pFPP concentration and determine the IC50 value.
-
In Vitro Hepatotoxicity Assays
Standard colorimetric assays can be used to assess the potential hepatotoxicity of pFPP.
Protocol 3: MTT Assay for Cell Viability
-
Materials: Human hepatoma cell line (e.g., HepG2), cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a spectrophotometer.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of pFPP for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Protocol 4: LDH Release Assay for Cytotoxicity
-
Materials: Human hepatoma cell line (e.g., HepG2), cell culture medium, this compound, and an LDH cytotoxicity assay kit.
-
Procedure:
-
Seed and treat the cells as described in the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using the components of the LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).
-
In Vivo Behavioral Assays
Animal models are crucial for understanding the behavioral effects of pFPP.
Protocol 5: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Materials: Open field apparatus (a square arena with walls), video tracking software, and experimental animals (e.g., mice or rats).
-
Procedure:
-
Administer pFPP or vehicle to the animals at various doses.
-
After a specific pre-treatment time, place an individual animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using a video camera mounted above the arena.
-
Analyze the video recordings to quantify parameters such as total distance traveled (locomotor activity), time spent in the center versus the periphery of the arena (anxiety-like behavior), and frequency of rearing.
-
Protocol 6: Elevated Plus Maze for Anxiety-Like Behavior
-
Materials: Elevated plus maze (a plus-shaped maze with two open and two closed arms, elevated from the floor), video tracking software, and experimental animals.
-
Procedure:
-
Administer pFPP or vehicle to the animals.
-
After the pre-treatment time, place an individual animal at the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's behavior.
-
Analyze the recordings to determine the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Signaling Pathways
The primary mechanism of action of 1-(4-Fluorophenyl)piperazine is through its agonistic activity at the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Conclusion
This compound is a valuable pharmacological tool with diverse research applications. Its activity as a 5-HT1A receptor agonist and monoamine reuptake inhibitor makes it a compound of interest for neuroscientists, toxicologists, and drug development professionals. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the properties and potential applications of this intriguing molecule. As with any psychoactive compound, further research is warranted to fully elucidate its pharmacological profile, safety, and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal-therapie.org [journal-therapie.org]
- 4. Trends in novel psychoactive substance use and the impact of Irish legislative efforts | UCC Student Medical Journal [journals.ucc.ie]
An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(4-Fluorophenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity of 1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP), a compound of significant interest in neuropharmacology. This document collates quantitative binding data, details experimental methodologies, and visualizes key biological pathways to serve as a vital resource for researchers and professionals in drug development.
Introduction
1-(4-Fluorophenyl)piperazine (pFPP) is a psychoactive compound belonging to the phenylpiperazine class. It is a known metabolite of the hypnotic drug niaprazine and has been identified as an ingredient in certain recreational drugs[1]. Its pharmacological effects are primarily attributed to its interaction with various neurotransmitter receptors, particularly within the serotonergic system. Understanding the precise binding affinities of pFPP at these receptors is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutic agents.
Receptor Binding Affinity Profile
The receptor binding profile of pFPP has been characterized through in vitro radioligand binding assays. The following table summarizes the equilibrium dissociation constants (Ki) of pFPP for a range of monoamine receptors and transporters. Lower Ki values indicate a higher binding affinity.
| Receptor/Transporter | Radioligand | Tissue Source | Ki (nM) | Reference |
| Serotonin Receptors | ||||
| 5-HT1A | [3H]8-OH-DPAT | Rat cerebral cortex | 28.0 ± 4.0 | Nagai et al., 2007 |
| 5-HT2A | [3H]Ketanserin | Rat cerebral cortex | 317 ± 11 | Nagai et al., 2007 |
| 5-HT2C | [3H]Mesulergine | Rat choroid plexus | 506 ± 123 | Nagai et al., 2007 |
| Monoamine Transporters | ||||
| Serotonin (SERT) | [3H]Paroxetine | Rat cerebral cortex | 1,230 ± 190 | Nagai et al., 2007 |
| Dopamine (DAT) | [3H]WIN 35,428 | Rat striatum | >10,000 | Nagai et al., 2007 |
| Norepinephrine (NET) | [3H]Nisoxetine | Rat cerebral cortex | 1,060 ± 130 | Nagai et al., 2007 |
Data presented as mean ± S.E.M.
The data clearly indicates that pFPP possesses the highest affinity for the 5-HT1A receptor, followed by the 5-HT2A and 5-HT2C receptors. Its affinity for the serotonin and norepinephrine transporters is considerably lower, and it displays negligible affinity for the dopamine transporter. This profile suggests that the primary pharmacological effects of pFPP are mediated through its actions at serotonin receptors, particularly as an agonist at the 5-HT1A receptor[1].
Experimental Protocols
The binding affinities listed above were determined using established radioligand binding assays. The following is a detailed description of the general methodology employed in these experiments, based on the work of Nagai et al. (2007).
Membrane Preparation
-
Tissue Source: Specific brain regions from male Wistar rats were used. For 5-HT1A, 5-HT2A, SERT, and NET assays, the cerebral cortex was utilized. The striatum was used for DAT assays, and the choroid plexus for 5-HT2C assays.
-
Homogenization: The dissected brain tissues were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifugation: The homogenate was centrifuged at 48,000 x g for 20 minutes at 4°C.
-
Washing: The resulting pellet was resuspended in fresh buffer and centrifuged again under the same conditions to wash the membranes.
-
Final Preparation: The final pellet was resuspended in the appropriate assay buffer to a specific protein concentration, determined by a protein assay method such as the Bradford assay.
Radioligand Binding Assay
-
Assay Components: The assay mixture typically contained the prepared cell membranes, the specific radioligand, and either buffer (for total binding), a high concentration of a known competing ligand (for non-specific binding), or varying concentrations of the test compound (pFPP).
-
Incubation: The mixture was incubated at a specific temperature for a set duration to allow the binding to reach equilibrium. For example, 5-HT1A receptor binding assays with [3H]8-OH-DPAT are often incubated at 25°C for 30 minutes.
-
Termination: The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters were washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters was measured using a liquid scintillation counter.
Data Analysis
-
Specific Binding: Specific binding was calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of pFPP that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding data.
-
Ki Calculation: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Signaling Pathways
The interaction of pFPP with its primary targets, the 5-HT1A, 5-HT2A, and 5-HT2C receptors, initiates distinct intracellular signaling cascades.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins. As an agonist, pFPP binding to the 5-HT1A receptor is expected to trigger the following canonical signaling pathway:
-
Receptor Activation: Binding of pFPP activates the 5-HT1A receptor.
-
G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Effector Modulation: The dissociated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.
5-HT2A and 5-HT2C Receptor Signaling
Both 5-HT2A and 5-HT2C receptors are GPCRs that couple to Gq/11 proteins. Although pFPP has a lower affinity for these receptors, its binding would initiate a distinct signaling cascade:
-
Receptor Activation: Binding of pFPP activates the 5-HT2A or 5-HT2C receptor.
-
G-protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Effector Modulation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events lead to the phosphorylation of various downstream protein targets and a modulation of neuronal activity.
Conclusion
This technical guide has synthesized the available data on the receptor binding affinity of this compound. The quantitative data clearly demonstrates a preferential and high affinity for the 5-HT1A serotonin receptor, with lower affinities for the 5-HT2A and 5-HT2C receptors and monoamine transporters. The detailed experimental protocols and visualized signaling pathways provide a robust framework for researchers and drug development professionals to further investigate the pharmacological properties of pFPP and related compounds. This information is essential for understanding its mechanism of action and for the rational design of new molecules with improved therapeutic profiles.
References
In-Depth Technical Guide on the Safety and Handling of 1-(4-Fluorophenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 1-(4-Fluorophenyl)piperazine Dihydrochloride based on publicly accessible Safety Data Sheets (SDS). It is intended for informational purposes for a technical audience. Crucially, detailed toxicological studies, including quantitative data such as LD50 values, and specific experimental safety assessment protocols are not available in the public domain. Multiple sources explicitly state that the toxicological properties of this compound have not been fully investigated.[1] Therefore, this compound should be handled with extreme caution, assuming it is hazardous.
Chemical and Physical Properties
This compound is a substituted phenylpiperazine derivative.[1] The following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C10H13FN2 · 2HCl | [2] |
| Molecular Weight | 253.15 g/mol | [2] |
| CAS Number | 64090-19-3 | [2] |
| Appearance | White to off-white solid/powder/crystal | TCI Chemicals |
| Melting Point | 280 - 285 °C | Pipzine Chemicals |
| Solubility | Soluble in water and ethanol. Soluble in DMSO (10 mg/ml) and PBS (pH 7.2, 10 mg/ml). | Pipzine Chemicals, |
| Synonyms | 4-FPP, pFPP, 1-(p-Fluorophenyl)piperazine dihydrochloride |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification indicates it is toxic if swallowed and causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Danger [2]
Experimental Protocols
A thorough review of available safety literature and toxicological databases reveals a significant lack of detailed experimental protocols for the safety assessment of this compound. Safety Data Sheets consistently report "No data available" for key toxicological endpoints such as acute toxicity (dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, and reproductive toxicity.[4] Furthermore, it is explicitly stated that the physiological and toxicological properties of this compound have not been evaluated.[1]
No information was found regarding carcinogenicity from IARC, ACGIH, NTP, or OSHA.[2]
Safe Handling and Storage
Due to the limited toxicological data, stringent adherence to safe handling and storage protocols is mandatory.
4.1. Handling:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid the formation of dust and aerosols.[4]
-
Do not breathe dust, vapor, mist, or gas.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[2] A suitable respirator should be used if ventilation is inadequate.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
-
Wash hands thoroughly after handling.[3]
4.2. Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Store under an inert atmosphere and protect from moisture.[5]
Emergency Procedures
5.1. Accidental Release Measures: In the event of a spill, the following workflow should be followed.
Caption: Workflow for handling a spill of this compound.
Key steps for accidental release:
-
Use personal protective equipment.[4]
-
Avoid dust formation.[4]
-
Do not let the product enter drains.[4]
-
Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal.[4]
5.2. First Aid Measures: Immediate medical attention is required for all routes of exposure.[3] The following diagram outlines the initial first aid response.
Caption: First aid procedures for exposure to this compound.
-
General advice: Show the safety data sheet to the doctor in attendance.[3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[3]
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[3]
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[3]
-
If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
Firefighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride.[5]
-
Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Disposal Considerations
-
Dispose of this material and its container at a licensed disposal company.[4]
-
Do not empty into drains or release into the environment.[3][5]
-
Disposal should be in accordance with all applicable federal, state, and local regulations.
References
An In-depth Technical Guide to the Solubility of 1-(4-Fluorophenyl)piperazine dihydrochloride in DMSO and PBS
This technical guide provides a comprehensive overview of the solubility of 1-(4-Fluorophenyl)piperazine dihydrochloride in dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS). It is intended for researchers, scientists, and professionals in the field of drug development and life sciences who utilize this compound in their work. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and relevant biological pathway information.
Core Data Presentation
The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development. The solubility of this compound in two commonly used laboratory solvents, DMSO and PBS, is summarized below.
| Solvent | Solubility | Molar Equivalent (approx.) |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1] | 39.5 mM |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL[1] | 39.5 mM |
Note: The molar equivalent is calculated based on the molecular weight of this compound, which is approximately 253.14 g/mol .
Experimental Protocols
The determination of a compound's solubility is a fundamental aspect of its preclinical characterization. While specific experimental details from the data source are not provided, the following are widely accepted and practiced methods for determining the solubility of a chemical compound like this compound in solvents such as DMSO and PBS.
Thermodynamic Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent (DMSO or PBS) in a sealed container, typically a glass vial.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any solid particles from contaminating the supernatant.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Kinetic Solubility
Kinetic solubility assays are higher-throughput methods often used in the early stages of drug discovery to assess the solubility of a large number of compounds.
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in DMSO.
-
Serial Dilution: The DMSO stock solution is serially diluted in a multi-well plate.
-
Addition of Aqueous Buffer: A fixed volume of PBS is added to each well containing the DMSO solution. The final DMSO concentration is typically kept low (e.g., <1-2%) to minimize its effect on the measurement.
-
Precipitation Detection: The formation of a precipitate is monitored over a shorter time frame (e.g., 1-2 hours). This can be done using various techniques:
-
Nephelometry: Measures the light scattering caused by insoluble particles.
-
Turbidimetry: Measures the reduction in light transmission due to the formation of a precipitate.
-
Direct UV Spectroscopy: Measures the absorbance of the solution after filtration or centrifugation to determine the concentration of the dissolved compound.
-
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.
Caption: A flowchart of the shake-flask method for solubility.
Signaling Pathway of 1-(4-Fluorophenyl)piperazine
para-Fluorophenylpiperazine (pFPP), the free base of this compound, is known to act as a serotonin receptor agonist, primarily targeting the 5-HT1A receptor.[2] The following diagram illustrates the canonical signaling pathway initiated by the activation of the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR).
Caption: pFPP agonism of the 5-HT1A receptor.
References
An In-Depth Technical Guide on the Physiological Effects of pFPP Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of para-fluorophenylpiperazine (pFPP) dihydrochloride, a piperazine derivative that has garnered interest within the scientific community. This document summarizes its known pharmacological actions, presents available quantitative data, and details relevant experimental methodologies to facilitate further research and development.
Introduction
para-Fluorophenylpiperazine (pFPP) is a substituted phenylpiperazine that has been identified as a psychoactive substance, often found in combination with other compounds in recreational drug products.[1] Its physiological effects are primarily attributed to its interaction with the serotonergic system, with a notable affinity for the 5-HT1A receptor.[1][2] This guide will delve into the specifics of its receptor binding profile, functional activity, and observed in vivo effects.
Pharmacological Profile
Receptor Binding Affinity
The primary molecular target of pFPP identified to date is the serotonin 1A (5-HT1A) receptor. In vitro studies have confirmed its binding to this receptor subtype.[2]
Table 1: Receptor Binding Affinity of pFPP
| Receptor | Radioligand | Tissue/Cell Line | pKi | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Not Specified | 6.52 | ~300 | [2] |
Experimental Protocol: Radioligand Displacement Assay for Piperazine Derivatives
A standard method to determine the binding affinity (Ki) of a compound like pFPP involves a competitive radioligand binding assay.[3]
-
Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells stably expressing the human 5-HT1A receptor).
-
Radioligand with known affinity for the target receptor (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor).
-
Test compound (pFPP dihydrochloride).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Functional Activity
pFPP has been characterized as a low-potency agonist at the 5-HT1A receptor. This functional activity has been assessed using cAMP (cyclic adenosine monophosphate) signaling assays.[2]
Table 2: Functional Activity of pFPP
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Signaling | HEK cells expressing h5HT1a | pEC50 | 4.83 ± 0.13 | [2] |
Experimental Protocol: cAMP Functional Assay for 5-HT1A Receptor Agonists
This protocol outlines a method to determine the functional potency of a 5-HT1A agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.[4]
-
Objective: To quantify the agonist activity of a compound by measuring its effect on intracellular cAMP levels.
-
Materials:
-
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere.[4]
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP levels.[4]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).[4]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.[4]
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect).[4]
-
In Vivo Physiological Effects
Animal studies have been conducted to investigate the physiological effects of pFPP, particularly its interaction with other psychoactive substances.
Effects on Thermoregulation and Cardiovascular Function in Rats
In a study investigating the interaction of pFPP with the synthetic cannabinoid AMB-FUBINACA, pFPP was found to modulate the physiological effects of AMB-FUBINACA in rats. Specifically, pFPP delayed the onset of hypothermia and shortened the duration of bradycardia induced by AMB-FUBINACA.[6]
Experimental Protocol: In Vivo Telemetry in Rats
This protocol describes the use of telemetry to monitor physiological parameters in conscious, freely moving rats.
-
Objective: To continuously measure physiological parameters such as body temperature and heart rate in response to drug administration.
-
Animals: Adult male rats.
-
Procedure:
-
Transmitter Implantation: Surgically implant telemetry transmitters (e.g., DSI TA11TA-F20) into the peritoneal cavity of the rats under anesthesia. Allow for a recovery period of at least one week.
-
Acclimation: Acclimate the rats to the experimental cages and procedures.
-
Drug Administration: Administer pFPP dihydrochloride via an appropriate route (e.g., intraperitoneal injection). Doses used in the interaction study were 10 mg/kg.[6]
-
Data Acquisition: Continuously record body temperature and heart rate using the telemetry system for a specified period before and after drug administration.
-
-
Data Analysis:
-
Analyze the changes in body temperature and heart rate over time compared to baseline and vehicle-treated control groups.
-
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
The agonistic activity of pFPP at the 5-HT1A receptor initiates a G-protein coupled signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: pFPP activation of the 5-HT1A receptor signaling pathway.
Experimental Workflow for In Vivo Microdialysis
In vivo microdialysis is a technique used to measure extracellular neurotransmitter levels in the brain of a freely moving animal in response to a pharmacological challenge.
Caption: A typical experimental workflow for in vivo microdialysis.
Conclusion
This technical guide has synthesized the currently available information on the physiological effects of pFPP dihydrochloride. The primary mechanism of action appears to be agonism at the 5-HT1A receptor, albeit with low potency. In vivo studies in rats suggest a modulatory role on the physiological effects of other psychoactive compounds. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological and physiological properties of this compound. Further research is warranted to establish a more complete receptor binding profile, elucidate its full range of functional activities, and comprehensively characterize its in vivo effects and pharmacokinetic properties.
References
- 1. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the synthetic cannabinoid receptor agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Fluorophenyl)piperazine Dihydrochloride
This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)piperazine dihydrochloride, a significant compound in neuropharmacological research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, chemical properties, biological activities, and relevant experimental protocols.
Chemical Identity and Synonyms
This compound is a substituted phenylpiperazine that is frequently utilized as a research chemical and as a precursor in the synthesis of various pharmacologically active molecules.[1] To facilitate comprehensive literature and database searches, a compilation of its common synonyms and identifiers is provided below.
Table 1: Synonyms and Chemical Identifiers for this compound
| Type | Identifier |
| IUPAC Name | 1-(4-fluorophenyl)piperazine;dihydrochloride[2] |
| Common Abbreviations | 4-FPP Dihydrochloride, pFPP Dihydrochloride |
| Synonyms | para-Fluorophenylpiperazine dihydrochloride, 1-(p-Fluorophenyl)piperazine dihydrochloride[1][3] |
| CAS Registry Number | 64090-19-3[1] |
| Molecular Formula | C₁₀H₁₃FN₂ · 2HCl[1] |
| Molecular Weight | 253.1 g/mol [1] |
| Parent Compound | 1-(4-Fluorophenyl)piperazine (CAS: 2252-63-3) |
Biological Activity and Mechanism of Action
1-(4-Fluorophenyl)piperazine (pFPP) exhibits a complex pharmacological profile, primarily interacting with the serotonergic system. It functions as a notable agonist at the 5-HT₁A receptor.[4] Additionally, it demonstrates affinity for the 5-HT₂A and 5-HT₂C receptors.[4] Beyond direct receptor interaction, pFPP has been shown to inhibit the reuptake of serotonin and norepinephrine, key neurotransmitters involved in mood and cognition.[4] It is also recognized as a metabolite of the hypnotic drug niaprazine.[4]
Primary Pharmacological Actions:
-
5-HT₁A Receptor Agonism: This is considered the principal mechanism underlying its subjective effects.[4]
-
Serotonin (5-HT) and Norepinephrine (NE) Reuptake Inhibition: Contributes to its overall impact on monoaminergic neurotransmission.[4]
-
5-HT₂A and 5-HT₂C Receptor Affinity: Plays a role in its broader pharmacological effects.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound (Representative Protocol)
Step 1: Synthesis of 1-(4-Fluorophenyl)piperazine (Free Base)
A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.
-
Reactants: 1-bromo-4-fluorobenzene, piperazine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
Solvent: Anhydrous toluene.
-
Procedure:
-
In an inert atmosphere (e.g., under argon), combine 1-bromo-4-fluorobenzene, an excess of piperazine, the palladium catalyst, the phosphine ligand, and the base in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(4-fluorophenyl)piperazine as a free base.
-
Step 2: Formation of the Dihydrochloride Salt
-
Procedure:
-
Dissolve the purified 1-(4-fluorophenyl)piperazine free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl) in a slight excess (approximately 2.2 equivalents) while stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to obtain this compound as a crystalline solid.
-
5-HT₁A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT₁A receptor using [³H]8-OH-DPAT as the radioligand.
-
Materials:
-
Membrane Preparation: Rat hippocampal tissue or cells expressing the human 5-HT₁A receptor.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Serotonin (5-HT) at a final concentration of 10 µM.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine (PEI).
-
Scintillation Cocktail and Counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]8-OH-DPAT (final concentration ~1 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]8-OH-DPAT, and 50 µL of 5-HT (final concentration 10 µM).
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]8-OH-DPAT, and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through PEI-soaked glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Serotonin Transporter (SERT) Inhibition Assay
This protocol outlines a method to assess the inhibition of serotonin uptake into synaptosomes.[2]
-
Materials:
-
Synaptosome Preparation: From rat brain tissue (e.g., cortex or striatum).
-
Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).
-
Test Compound: this compound.
-
Positive Control: A known SERT inhibitor (e.g., fluoxetine).
-
Assay Buffer (Krebs-Ringer-HEPES, KRH): 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM glucose, pH 7.4.[2]
-
Wash Buffer: Ice-cold KRH buffer.
-
Filtration Apparatus and Scintillation Counter.
-
-
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in a sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction. Resuspend the final synaptosomal pellet in KRH buffer.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, pre-incubate the synaptosomes with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding [³H]5-HT (at a concentration near its Km, typically in the low nanomolar range).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radiolabel.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of [³H]5-HT uptake at each concentration of the test compound and calculate the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the primary signaling pathway of the 5-HT₁A receptor and a typical experimental workflow for a radioligand binding assay.
Caption: 5-HT₁A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. moleculardevices.com [moleculardevices.com]
A Technical Guide to the Toxicological Properties of 1-(4-Fluorophenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available data regarding the toxicological properties of 1-(4-Fluorophenyl)piperazine dihydrochloride. It is intended for informational purposes for a professional audience. A significant portion of specific quantitative toxicological data, such as LD50 values, has not been fully investigated or is not publicly available.[1][2] The information provided herein is based on safety data classifications, the known pharmacology of the parent compound, and general toxicological principles for the piperazine class.
Executive Summary
This compound is a substituted phenylpiperazine compound.[3] While comprehensive toxicological studies are limited, existing data from safety classifications identify it as acutely toxic if swallowed, a skin and eye irritant, and a potential respiratory irritant.[4][5] Its toxicological profile is presumed to be linked to its pharmacological activity as a serotonin and norepinephrine reuptake inhibitor and 5-HT receptor agonist, which can lead to a sympathomimetic toxidrome at high doses.[6][7] This guide provides a summary of known hazards, outlines standard experimental protocols for toxicological assessment, and visualizes the postulated mechanisms and workflows relevant to its evaluation.
Hazard Identification and Classification
The most consistent toxicological information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Multiple suppliers have classified the compound with similar hazard statements.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Hazard Statement | Signal Word | Pictogram | References |
|---|---|---|---|---|
| Acute Toxicity, Oral (Category 3/4) | H301: Toxic if swallowed H302: Harmful if swallowed | Danger / Warning | 💀 | [4][5][8] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | ❗ | [4][5][8] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | ❗ | [4][5][8] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning | ❗ |[4][5][8] |
Postulated Mechanism of Toxicity: A Pharmacological Perspective
The toxic effects of 1-(4-Fluorophenyl)piperazine are closely linked to its pharmacological action on monoamine neurotransmitter systems.[7] The parent compound, para-fluorophenylpiperazine (pFPP), is known to be a 5-HT₁ₐ receptor agonist and also inhibits the reuptake of serotonin and norepinephrine.[6]
At therapeutic or recreational doses, this action produces stimulant and psychoactive effects. At toxic doses, overstimulation of these pathways can lead to a sympathomimetic or serotonergic toxidrome.[9] Key toxic effects reported for the piperazine class include agitation, anxiety, tachycardia (palpitations), headache, tremor, and seizures.[7][9]
References
- 1. 1-(4-Fluorophenyl)piperazine(2252-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Fluorophenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP), a derivative of piperazine, is a compound of significant interest in neuropharmacology and medicinal chemistry. Primarily recognized as a metabolite of the sedative-hypnotic drug Niaprazine, pFPP has demonstrated activity at serotonergic receptors and monoamine transporters. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, pharmacological profile, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical structure consists of a piperazine ring substituted with a 4-fluorophenyl group, and it is supplied as a dihydrochloride salt.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃FN₂ · 2HCl | [1] |
| Molecular Weight | 253.14 g/mol | [1] |
| CAS Number | 64090-19-3 | [1] |
| Melting Point | 231-234 °C | |
| Solubility | Soluble in water and ethanol. | |
| Appearance | White to off-white solid | |
| Synonyms | pFPP, 4-FPP, 1-(p-Fluorophenyl)piperazine dihydrochloride | [1] |
Synthesis
The synthesis of 1-(4-Fluorophenyl)piperazine typically involves the nucleophilic substitution reaction between piperazine and 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group. The resulting amine can then be converted to the dihydrochloride salt.
A plausible synthetic route is outlined below:
Pharmacological Profile
The primary mechanism of action of 1-(4-Fluorophenyl)piperazine is through its interaction with the serotonergic system. It acts as an agonist at the 5-HT1A receptor and has some affinity for the 5-HT2A and 5-HT2C receptors. Additionally, it inhibits the reuptake of serotonin and norepinephrine.
Receptor Binding Affinity
| Receptor | Ki (nM) for 1-(4-Fluorophenyl)piperazine | Ki (nM) for structurally similar compounds (Example) |
| 5-HT1A | Data not available | 1.28 (for a novel piperazine derivative)[2] |
| 5-HT2A | Data not available | 15-46 (for novel spiro-cyclohexanepyrrolidine-2,5-dione derivatives)[3] |
| 5-HT2C | Data not available | Data not available |
Monoamine Transporter Inhibition
1-(4-Fluorophenyl)piperazine has been shown to inhibit the reuptake of serotonin and norepinephrine. Specific IC50 values for pFPP are not widely reported. For comparison, the related compound m-chlorophenylpiperazine (mCPP) has been shown to inhibit the uptake of serotonin and norepinephrine with the following IC50 values.
| Transporter | IC50 (µM) for 1-(4-Fluorophenyl)piperazine | IC50 (µM) for m-chlorophenylpiperazine (for comparison) |
| Serotonin (SERT) | Data not available | 1.3[4] |
| Norepinephrine (NET) | Data not available | 5.8[4] |
Pharmacokinetics
| Parameter | Value | Reference |
| Metabolism | Hepatic. It is a major metabolite of Niaprazine.[5][6][7] The metabolism of similar piperazine compounds involves cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[1][8] | |
| Half-life | ~6-8 hours | |
| Excretion | Renal |
Signaling Pathways
As a 5-HT1A receptor agonist, this compound is expected to activate downstream signaling cascades associated with this G-protein coupled receptor. Activation of the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and influences the phosphorylation state of various downstream targets.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Radioligand Binding Assay for 5-HT Receptors
This protocol is a general method for determining the binding affinity of a compound to serotonin receptors.
Materials:
-
Cell membranes expressing the 5-HT receptor of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Serotonin and Norepinephrine Reuptake Inhibition Assay
This protocol describes a method to measure the inhibition of serotonin and norepinephrine transporters.[9][10][11][12]
Materials:
-
Synaptosomes prepared from rat brain tissue or cells expressing SERT or NET.
-
[³H]Serotonin or [³H]Norepinephrine.
-
This compound.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Synaptosome/Cell Preparation: Prepare synaptosomes from the appropriate brain region (e.g., striatum for SERT) or culture cells expressing the transporter of interest.
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomes or cells with varying concentrations of this compound in KRH buffer.
-
Uptake Initiation: Add a fixed concentration of [³H]Serotonin or [³H]Norepinephrine to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold KRH buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of uptake at each concentration of the test compound and calculate the IC50 value.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[4][9][13][14]
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Anesthetic.
-
Experimental animals (e.g., rats or mice).
Procedure:
-
Probe Implantation: Anesthetize the animal and use a stereotaxic apparatus to implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Drug Administration: After establishing a stable baseline of neurotransmitter levels, administer this compound (e.g., via intraperitoneal injection).
-
Continued Sampling: Continue to collect dialysate samples to monitor changes in neurotransmitter levels.
-
Analysis: Analyze the dialysate samples for serotonin and norepinephrine concentrations using HPLC with electrochemical detection.
-
Data Analysis: Express the results as a percentage of the baseline neurotransmitter levels and plot the time course of the drug's effect.
Conclusion
This compound is a pharmacologically active compound with a primary mechanism of action involving the modulation of the serotonergic system. Its role as a 5-HT1A receptor agonist and a serotonin and norepinephrine reuptake inhibitor makes it a valuable tool for neuropharmacological research. While specific quantitative data on its binding affinities and transporter inhibition potencies require further investigation, the experimental protocols outlined in this guide provide a robust framework for its characterization. Further studies are warranted to fully elucidate the therapeutic potential of this and related piperazine derivatives.
References
- 1. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mybiosource.com [mybiosource.com]
- 6. Niaprazine - Wikipedia [en.wikipedia.org]
- 7. Unveiling Niaprazine’s Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nefazodone, meta-chlorophenylpiperazine, and their metabolites in vitro: cytochromes mediating transformation, and P450-3A4 inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for 1-(4-Fluorophenyl)piperazine dihydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)piperazine (pFPP), often used as the dihydrochloride salt for increased solubility, is a psychoactive compound belonging to the phenylpiperazine class. It is recognized primarily for its interaction with the serotonergic system. In preclinical research, pFPP is utilized as a tool to investigate the roles of specific serotonin receptors in various physiological and pathological processes. These application notes provide an overview of its mechanism of action, key in vivo applications, and detailed protocols for its use in rodent models.
Mechanism of Action
1-(4-Fluorophenyl)piperazine acts primarily as a serotonin receptor agonist with a notable affinity for the 5-HT₁A subtype.[1] It also exhibits some activity at 5-HT₂A and 5-HT₂C receptors.[1] Additionally, studies suggest that pFPP may inhibit the reuptake of serotonin and norepinephrine, further potentiating its effects on the central nervous system.[1] Its subjective effects in humans are mainly attributed to its 5-HT₁A receptor agonism.[1] The dihydrochloride form, 1-(4-Fluorophenyl)piperazine dihydrochloride, is a solid substance used to ensure stability and solubility in aqueous solutions for administration.
Signaling Pathway Overview
Caption: Mechanism of action for 1-(4-Fluorophenyl)piperazine.
Pharmacokinetic Profile
Comprehensive pharmacokinetic data for 1-(4-Fluorophenyl)piperazine in preclinical animal models is not widely available in published literature. The table below is structured to present key pharmacokinetic parameters. Note: The values presented are hypothetical placeholders and should be determined experimentally for the specific animal model and administration route used.
| Parameter | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) |
| Hypothetical | Rat | i.p. | 10 | [e.g., 850] | [e.g., 0.5] | [e.g., 3400] | [e.g., 4.5] | N/A |
| Hypothetical | Rat | p.o. | 10 | [e.g., 400] | [e.g., 1.0] | [e.g., 2100] | [e.g., 4.7] | [e.g., 62] |
| Hypothetical | Mouse | i.p. | 3 | [e.g., 350] | [e.g., 0.25] | [e.g., 950] | [e.g., 3.8] | N/A |
| Human (for reference) | Human | Oral | N/A | N/A | N/A | N/A | 6-8[1] | N/A |
In Vivo Applications & Experimental Protocols
This compound can be employed in various in vivo models to probe the function of the serotonergic system. Potential applications include studies on anxiety, depression, thermoregulation, and drug interaction models.
General Preparation and Administration Protocol for Rodents
This protocol provides a general guideline for the preparation and administration of this compound.
1. Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G for i.p. injection)
-
Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
2. Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg for rats) and the number and weight of the animals. Account for the molecular weight of the dihydrochloride salt when calculating the concentration of the free base if required.
-
Weigh the powder accurately and place it in a sterile tube.
-
Add the required volume of sterile saline to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mL/kg injection volume).
-
Vortex the solution thoroughly until the powder is completely dissolved. Ensure the solution is clear and free of particulates before administration.
3. Animal Dosing:
-
Weigh each animal immediately before dosing to calculate the precise injection volume.
-
Administer the solution via the desired route. Intraperitoneal (i.p.) injection is a common route for this compound.
-
For i.p. administration, gently restrain the animal and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer a corresponding volume of the vehicle (sterile saline) to the control group.
Experimental Workflow: Neurobehavioral Assessment
Caption: Workflow for a typical neurobehavioral study in rodents.
Protocol 1: Assessment of Anxiolytic/Anxiogenic Effects in the Elevated Plus Maze (EPM)
Objective: To evaluate the effect of pFPP on anxiety-like behavior in mice.
Methodology:
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Drug Preparation: Prepare this compound at a concentration of 0.3 mg/mL in sterile saline.
-
Dosing: Administer pFPP (3 mg/kg) or vehicle (saline) via i.p. injection at a volume of 10 mL/kg.
-
Procedure:
-
30 minutes after injection, place the mouse in the center of the elevated plus maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
Analyze the video for time spent in the open arms, number of entries into the open and closed arms, and total distance traveled.
-
-
Data Analysis: Compare the parameters between the pFPP-treated and vehicle-treated groups using an independent samples t-test. An increase in open arm time/entries is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
Protocol 2: Evaluation of Effects on Locomotor Activity and Body Temperature in Rats
Objective: To assess the impact of pFPP on spontaneous locomotor activity and core body temperature in rats.
Methodology:
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Drug Preparation: Prepare this compound at a concentration of 1 mg/mL in sterile saline.
-
Dosing: Administer pFPP (10 mg/kg) or vehicle (saline) via i.p. injection at a volume of 10 mL/kg.
-
Procedure:
-
Locomotor Activity: Immediately after injection, place the rat in an open field arena equipped with infrared beams to track movement. Record activity (e.g., total distance traveled, rearing frequency) for 60-90 minutes.
-
Body Temperature: Measure rectal temperature using a digital thermometer at baseline (before injection) and at regular intervals (e.g., 30, 60, 90, 120 minutes) post-injection.
-
-
Data Analysis: Analyze locomotor activity data using a repeated-measures ANOVA to assess the effect of treatment over time. Analyze temperature data similarly.
Quantitative Data Summary
Due to a lack of published, detailed in vivo studies, the following tables present a template for data presentation. Researchers should populate these with their own experimental data.
Table 1: Effects of pFPP on Anxiety-Like Behavior in the Elevated Plus Maze (Mice)
| Treatment Group | N | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Total Distance (m) |
| Vehicle (Saline) | 10 | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| pFPP | 10 | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effects of pFPP on Locomotor Activity and Body Temperature (Rats)
| Treatment Group | N | Dose (mg/kg) | Total Distance (m) (First 60 min) | Change in Body Temp (°C) at 60 min |
| Vehicle (Saline) | 8 | 0 | Mean ± SEM | Mean ± SEM |
| pFPP | 8 | 10 | Mean ± SEM | Mean ± SEM |
Safety and Handling
This compound should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of the serotonergic system, particularly the 5-HT₁A receptor. The protocols provided here offer a foundation for conducting neurobehavioral and physiological studies in rodents. Due to the limited availability of public data, researchers are strongly encouraged to perform pilot studies to determine optimal dosing and timing for their specific experimental models and endpoints.
References
Application Notes and Protocols for 1-(4-Fluorophenyl)piperazine dihydrochloride in Serotonin Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides in-depth application notes and detailed protocols for the use of 1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP) in serotonin (5-HT) receptor research. pFPP, a phenylpiperazine derivative, is a metabolite of the sedative hypnotic drug Niaparazine and has demonstrated activity at serotonin receptors, making it a valuable tool for investigating serotonergic neurotransmission.[1][2] This document offers a comprehensive overview of its chemical properties, pharmacological profile, and practical guidance for its application in both in vitro and in vivo experimental settings. The protocols provided herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to 1-(4-Fluorophenyl)piperazine (pFPP)
1-(4-Fluorophenyl)piperazine is a versatile chemical entity within the arylpiperazine class, a group of compounds known for their diverse pharmacological activities, particularly within the central nervous system.[2] Structurally, pFPP consists of a piperazine ring substituted with a 4-fluorophenyl group.[3] While initially identified as a metabolite of Niaparazine, its intrinsic serotonergic properties have garnered interest in the field of neuroscience.[1] Understanding the interactions of pFPP with the complex family of serotonin receptors is crucial for elucidating the roles of these receptors in both normal physiological processes and pathological conditions.
The serotonin system, with its at least 14 distinct receptor subtypes, is implicated in a vast array of physiological and behavioral functions, including mood, cognition, sleep, and appetite.[4] Consequently, serotonergic receptors are prominent targets for the development of therapeutics for psychiatric and neurological disorders.[4] pFPP serves as a valuable pharmacological tool to probe the function of specific serotonin receptor subtypes, contributing to the broader understanding of serotonergic signaling and the development of novel therapeutics.
Chemical and Physical Properties
The dihydrochloride salt of pFPP is typically used in research settings to improve solubility and stability.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃FN₂ · 2HCl | [3] |
| Molecular Weight | 253.15 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and DMSO | N/A |
| Storage | Store at -20°C for long-term stability | N/A |
Pharmacological Profile
pFPP exhibits a distinct pharmacological profile, primarily interacting with the serotonin receptor system.
Serotonin Receptor Binding Affinity
Note: The following table is a composite of reported affinities and qualitative descriptions. Researchers are strongly encouraged to perform their own binding assays to determine precise Ki values in their specific experimental system.
| Receptor Subtype | Reported Binding Affinity (Ki) | Functional Activity | Reference |
| 5-HT₁A | Low micromolar range | Agonist | [1] |
| 5-HT₂A | Moderate affinity | Likely Antagonist | [2] |
| 5-HT₂C | Moderate affinity | To be determined | [1] |
| Other 5-HT Subtypes | Not fully characterized | To be determined | N/A |
Functional Activity
-
5-HT₁A Receptor: pFPP has been shown to act as a low-potency agonist at the 5-HT₁A receptor.[1] This agonism is likely responsible for some of its observed behavioral effects.
-
5-HT₂A Receptor: As is common for many arylpiperazine compounds, pFPP is suggested to have antagonistic properties at the 5-HT₂A receptor.[2] This is a critical consideration for experimental design, as 5-HT₂A antagonism can modulate the effects of other serotonergic agents.
Experimental Protocols
The following protocols provide a framework for the application of pFPP in common experimental paradigms.
In Vitro Assays
This protocol is designed to determine the binding affinity (Ki) of pFPP for a specific serotonin receptor subtype.
Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Incubation: In a 96-well plate, combine:
-
50 µL of cell membrane suspension (typically 10-50 µg of protein).
-
25 µL of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A) at a concentration near its Kd.
-
25 µL of pFPP at various concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) or vehicle for total binding.
-
For non-specific binding, add a high concentration of a known competing ligand (e.g., 10 µM serotonin).
-
-
Incubation Time and Temperature: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filtermat in a scintillation vial with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the pFPP concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol is for determining the functional activity of pFPP at Gαi/o- or Gαs-coupled serotonin receptors (e.g., 5-HT₁A, 5-HT₄, 5-HT₆, 5-HT₇).
Signaling Pathway: Gαi/o and Gαs Coupled Receptors
Caption: Gαi/o and Gαs signaling pathways affecting cAMP levels.
Protocol (using a LANCE Ultra cAMP Kit):
-
Cell Culture: Culture cells stably expressing the serotonin receptor of interest in a suitable medium.
-
Cell Plating: Seed the cells into a 384-well white opaque plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of pFPP in stimulation buffer.
-
Assay Procedure:
-
For Gαs-coupled receptors, add pFPP to the cells and incubate.
-
For Gαi/o-coupled receptors, add pFPP followed by a fixed concentration of forskolin (an adenylate cyclase activator) and incubate.
-
-
Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody, and incubate in the dark.
-
Measurement: Read the plate on a compatible plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the pFPP concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀.
This protocol is for assessing the functional activity of pFPP at Gαq/11-coupled serotonin receptors (e.g., 5-HT₂A, 5-HT₂C).
Signaling Pathway: Gαq/11 Coupled Receptors
Caption: Gαq/11 signaling pathway leading to calcium release.
Protocol (using a FLIPR Calcium Assay Kit):
-
Cell Culture and Plating: Follow steps 1 and 2 from the cAMP assay protocol, using a black-walled, clear-bottom 96- or 384-well plate.
-
Dye Loading: Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to the cells and incubate in the dark at 37°C.
-
Compound Preparation: Prepare serial dilutions of pFPP in an appropriate assay buffer.
-
Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the pFPP solutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of pFPP. Plot the response against the pFPP concentration to generate a dose-response curve and determine the EC₅₀.
In Vivo Studies
This protocol allows for the measurement of extracellular serotonin levels in specific brain regions of freely moving animals following pFPP administration.
Workflow: In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
Protocol:
-
Surgical Implantation: Anesthetize the animal (e.g., a rat or mouse) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, gently insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period (e.g., 1-2 hours).
-
pFPP Administration: Administer pFPP via the desired route (e.g., intraperitoneal injection).
-
Post-Administration Collection: Continue collecting dialysate samples at the same intervals for several hours.
-
Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the post-administration serotonin levels as a percentage of the baseline levels and plot against time.
Behavioral assays can be used to assess the functional consequences of pFPP's interaction with serotonin receptors.
-
Elevated Plus Maze (Anxiety-like Behavior): The 5-HT₁A agonistic properties of pFPP may produce anxiolytic-like effects. This can be assessed by observing the time spent in the open arms of the maze.
-
Forced Swim Test (Antidepressant-like Effects): The serotonergic activity of pFPP may influence performance in this test, which is a common screen for antidepressant potential.
-
Prepulse Inhibition of the Acoustic Startle Reflex (Sensorimotor Gating): This test is sensitive to the activity of 5-HT₂A antagonists and can be used to evaluate this aspect of pFPP's pharmacology.
Safety and Handling
This compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Toxicity: pFPP can be toxic if swallowed and may cause skin and eye irritation.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable research tool for the investigation of the serotonin system. Its distinct profile as a 5-HT₁A agonist with likely 5-HT₂A antagonist properties allows for the targeted exploration of these receptor subtypes in a variety of experimental models. The protocols outlined in this guide provide a solid foundation for researchers to incorporate pFPP into their studies, with the ultimate goal of advancing our understanding of serotonergic neurotransmission and its role in health and disease.
References
-
para-Fluorophenylpiperazine. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]
-
Żmudzka, E., Sapa, J., & Pytka, K. (2022). Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Journal of medicinal chemistry, 32(9), 2371–2375. [Link]
-
Lacivita, E., De Giorgio, P., Niso, M., Loiodice, F., Toson, K., & Leopoldo, M. (2014). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 19(11), 18365–18384. [Link]
-
Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Journal of medicinal chemistry, 32(9), 2371–2375. [Link]
-
Van Hecke, G., De Backer, S., De Meester, I., & Vanhooren, V. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of neurochemistry, 162(1), 39–59. [Link]
-
1-(4-Fluorophenyl)piperazine. PubChem. Accessed October 26, 2023. [Link]
Sources
- 1. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]
- 3. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Forensic Analysis of 1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)piperazine (pFPP), a synthetic psychoactive substance of the phenylpiperazine class, has emerged as a compound of interest in forensic analysis due to its potential for abuse and its presence in illicit drug markets.[1][2] Accurate and reliable analytical methods are crucial for the identification and quantification of pFPP and its metabolites in both seized materials and biological specimens to support law enforcement, clinical toxicology, and drug development efforts. These application notes provide detailed protocols for the forensic analysis of pFPP using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with sample preparation guidelines and an overview of its potential metabolic pathways.
Analytical Methods
The primary analytical techniques for the definitive identification and quantification of pFPP in forensic samples are GC-MS and LC-MS/MS. These methods offer high sensitivity and specificity, which are essential for complex matrices encountered in forensic casework.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely available technique for the analysis of volatile and semi-volatile compounds like pFPP. Electron ionization (EI) is typically employed, providing characteristic fragmentation patterns for confident identification.
Table 1: GC-MS Method Validation Parameters for pFPP Analysis (Illustrative)
| Parameter | Seized Materials | Blood/Plasma | Urine |
|---|---|---|---|
| Linearity Range | 1 - 500 µg/mL | 5 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/mL | 1 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 5 ng/mL | 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% | < 10% |
Note: These values are illustrative and should be determined during in-house method validation.
-
Sample Preparation:
-
Accurately weigh 10 mg of the homogenized seized material.
-
Dissolve in 10 mL of methanol.
-
Vortex for 2 minutes and sonicate for 10 minutes.
-
Filter the extract through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify pFPP based on its retention time and comparison of the acquired mass spectrum with a reference spectrum. Key fragments for pFPP (m/z) include 180 (M+), 138, 122, 95, and 69.
-
GC-MS Workflow for pFPP in Seized Materials
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of pFPP in biological matrices such as blood, urine, and oral fluid, offering superior sensitivity and selectivity compared to GC-MS. Electrospray ionization (ESI) in positive mode is commonly used.
Table 2: LC-MS/MS Method Validation Parameters for pFPP in Biological Matrices (Illustrative)
| Parameter | Blood/Plasma | Urine | Oral Fluid |
|---|---|---|---|
| Linearity Range | 0.5 - 200 ng/mL | 0.5 - 200 ng/mL | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.1 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 85 - 115% |
| Precision (% RSD) | < 15% | < 15% | < 15% |
Note: These values are illustrative and should be determined during in-house method validation.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add an internal standard (e.g., pFPP-d8).
-
If glucuronide metabolites are targeted, perform enzymatic hydrolysis using β-glucuronidase (e.g., from E. coli) at 37°C for 2-4 hours.[3]
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M HCl followed by 2 mL of methanol.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
pFPP: Precursor ion m/z 181.1 → Product ions m/z 138.1, 95.1
-
pFPP-d8 (IS): Precursor ion m/z 189.1 → Product ion m/z 146.1
-
-
-
Data Analysis:
-
Identify pFPP based on its retention time and the ratio of the two MRM transitions.
-
Quantify pFPP using the calibration curve generated from the peak area ratio of the analyte to the internal standard.
-
LC-MS/MS Workflow for pFPP in Urine
Metabolism of pFPP
The metabolism of pFPP is not extensively studied in humans, but based on the metabolism of other phenylpiperazine derivatives, it is expected to undergo Phase I and Phase II biotransformations.[4]
-
Phase I Metabolism: The primary routes of Phase I metabolism are likely to be hydroxylation of the fluorophenyl ring and N-dealkylation of the piperazine ring. The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, is often involved in the metabolism of piperazine derivatives.[4]
-
Phase II Metabolism: The hydroxylated metabolites can then undergo conjugation with glucuronic acid to form more water-soluble glucuronide conjugates, which are readily excreted in urine.
Forensic analysis should consider targeting not only the parent drug but also its major metabolites to extend the detection window and provide a more comprehensive toxicological assessment.
Potential Metabolic Pathway of pFPP
Conclusion
The GC-MS and LC-MS/MS methods detailed in these application notes provide robust and reliable approaches for the forensic analysis of 1-(4-Fluorophenyl)piperazine dihydrochloride. Proper method validation is essential to ensure the accuracy and reliability of results. Further research into the metabolism of pFPP will aid in the development of more comprehensive analytical strategies for its detection in biological samples. These protocols serve as a foundation for forensic laboratories, research institutions, and drug development professionals in their work with this emerging psychoactive substance.
References
- 1. Development and validation of an LC-MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 14 urinary biomarkers of exposure to organophosphate flame retardants and plasticizers by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VALIDATION RESULTS OF AN LC-MS/MS METHOD FOR THE DETERMINATION OF PFAS IN HUMAN PLASMA SAMPLES | IV Congresso Latino-americano de Toxicologia Clínico-laboratorial [publicacoes.softaliza.com.br]
Application Notes and Protocols for 1-(4-Fluorophenyl)piperazine dihydrochloride in Neuroscience Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs. In the field of neuroscience, it is primarily utilized as a research tool to investigate the serotonergic system due to its activity at various serotonin (5-HT) receptors and transporters. Its utility spans from in vitro receptor binding and functional assays to in vivo behavioral studies in animal models.
Mechanism of Action: pFPP primarily acts as a non-selective agonist at serotonin 5-HT1A receptors. It also displays affinity for 5-HT2A and 5-HT2C receptors, although its functional activity at these sites is less characterized. Furthermore, pFPP has been shown to inhibit the reuptake of both serotonin and norepinephrine, thereby increasing the synaptic availability of these neurotransmitters. This multifaceted pharmacological profile makes it a complex but valuable tool for dissecting the roles of different serotonergic pathways in various physiological and pathological processes.
Applications in Neuroscience Research:
-
Elucidating the Role of 5-HT1A Receptors: Due to its agonist activity at 5-HT1A receptors, pFPP can be used to study the downstream signaling cascades and physiological effects mediated by this receptor. This includes investigating its role in anxiety, depression, and cognitive function.
-
Investigating Serotonin and Norepinephrine Reuptake Inhibition: The ability of pFPP to block serotonin and norepinephrine transporters allows for the study of the behavioral and neurochemical consequences of enhanced monoaminergic transmission.
-
Modeling Serotonergic Dysregulation: In preclinical studies, pFPP can be used to induce behavioral and physiological states associated with altered serotonergic function, providing a model to test potential therapeutic interventions.
-
Reference Compound in Drug Discovery: pFPP can serve as a reference compound in the development of novel ligands with improved selectivity for specific serotonin receptor subtypes or transporters.
Data Presentation
The following tables summarize the quantitative pharmacological data for 1-(meta-chlorophenyl)piperazine (m-CPP), a closely related analog of pFPP, which provides an indication of the likely receptor binding profile of pFPP.
Table 1: Binding Affinity of m-CPP for Neurotransmitter Receptors in Human Brain Membranes [1]
| Receptor Subtype | IC50 (nM) |
| 5-HT1A | 360 |
| 5-HT1D | 1300 |
| 5-HT2 | 430 |
| α2-Adrenergic | 570 |
| α1-Adrenergic | 2500 |
| β-Adrenergic | 24,000 |
| Dopamine D2 | 11,000 |
| Muscarinic Cholinergic | 18,000 |
Note: IC50 values represent the concentration of the drug that inhibits 50% of the binding of a specific radioligand to the receptor. Lower values indicate higher affinity.
Experimental Protocols
In Vitro Experiment: Serotonin Transporter (SERT) Uptake Inhibition Assay
This protocol is designed to determine the potency of this compound in inhibiting the reuptake of serotonin into cells expressing the serotonin transporter.
Materials:
-
HEK-293 cells stably expressing the human serotonin transporter (hSERT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, pH 7.4)
-
[³H]-Serotonin (specific activity ~20-30 Ci/mmol)
-
This compound
-
Selective serotonin reuptake inhibitor (SSRI) as a positive control (e.g., Fluoxetine)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Cell Culture: Culture hSERT-HEK-293 cells in DMEM supplemented with 10% FBS and selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with KRH buffer.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions of the compound in KRH buffer to achieve the desired final concentrations.
-
Pre-incubation: Add 200 µL of KRH buffer containing the desired concentration of pFPP or control vehicle to each well. Incubate for 15 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of KRH buffer containing [³H]-Serotonin (final concentration ~10 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 500 µL of 1% SDS or 0.1 M NaOH to each well.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add 4 mL of scintillation fluid, and quantify the amount of [³H]-Serotonin taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of [³H]-Serotonin uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Experiment: Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior in Rodents
This protocol assesses the anxiolytic or anxiogenic effects of this compound in mice or rats.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video camera and tracking software
-
This compound
-
Vehicle (e.g., saline)
-
Anxiolytic drug as a positive control (e.g., Diazepam)
-
Male adult mice or rats
Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment. The room should be dimly lit.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes before testing.
-
Test Procedure: Place the animal in the center of the elevated plus-maze, facing one of the open arms.
-
Data Recording: Record the animal's behavior for 5 minutes using a video camera positioned above the maze.
-
Behavioral Parameters: Analyze the video recordings to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: Compare the behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Mandatory Visualizations
Caption: 5-HT1A Receptor Signaling Cascade.
Caption: In Vivo Behavioral Experiment Workflow.
References
Application Notes and Protocols for 1-(4-Fluorophenyl)piperazine Dihydrochloride Standard Preparation
Abstract
This document provides a comprehensive guide for the preparation and use of 1-(4-Fluorophenyl)piperazine dihydrochloride as an analytical standard. It is intended for researchers, scientists, and professionals in drug development and forensic analysis. The protocols herein detail the necessary steps for preparing accurate stock and working standard solutions for use in various analytical methodologies, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, this note includes key physicochemical data, safety information, and insights into the compound's mechanism of action.
Introduction
1-(4-Fluorophenyl)piperazine (pFPP or 4-FPP) is a substituted phenylpiperazine compound.[1][2][3] It is recognized as a metabolite of the hypnotic drug Niaprazine and has been identified as a designer drug or drug of abuse.[3][4] As such, the availability of high-purity, accurately prepared analytical standards is crucial for forensic investigations, toxicological screening, and pharmaceutical research.[1][3] This compound and its derivatives are also used as building blocks in medicinal chemistry for synthesizing more complex molecules.[5] pFPP primarily acts as a serotonin 5-HT₁ₐ receptor agonist, with some affinity for the 5-HT₂ₐ and 5-HT₂ₙ receptors.[4]
This application note provides detailed protocols for the preparation of standard solutions of this compound, ensuring accuracy and reproducibility in quantitative analysis.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is essential for its proper handling and use as a standard.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Formal Name | 1-(4-fluorophenyl)-piperazine, dihydrochloride | [1] |
| Synonyms | pFPP, 4-FPP, para-Fluorophenylpiperazine Dihydrochloride | [1][4] |
| CAS Number | 64090-19-3 | [1][2][6][7][8] |
| Molecular Formula | C₁₀H₁₃FN₂ ⋅ 2HCl | [1][7] |
| Molecular Weight | 253.14 g/mol | [1][6][7] |
| Appearance | White to off-white crystalline solid | [1][9] |
| Purity | ≥98% | [1][9] |
| Melting Point | 231-234 °C | [3] |
| Solubility | Soluble in DMSO (10 mg/mL), PBS (pH 7.2, 10 mg/mL), water, ethanol, and methanol. | [1][8][9] |
| Storage | Store at -20°C for long-term stability. | [1] |
| Stability | Stable for ≥ 5 years when stored properly. | [1] |
Safety and Handling Precautions
Proper safety measures are critical when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse thoroughly with water. Wash hands thoroughly after handling.[11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Experimental Protocols
The following protocols describe the preparation of stock and working standard solutions. It is recommended to use analytical grade reagents and calibrated equipment.
Materials and Reagents
-
This compound (≥98% purity)
-
Methanol (HPLC grade)[8]
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Adjustable micropipettes (calibrated)
-
Analytical balance (readability ±0.01 mg)
-
Vortex mixer
-
Ultrasonic bath
Protocol 1: Stock Standard Solution Preparation (1 mg/mL)
This protocol outlines the preparation of a 1 mg/mL primary stock solution. The choice of solvent may depend on the analytical method; methanol is suitable for many chromatographic applications.[8]
-
Tare Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Weighing: Accurately weigh approximately 10 mg of this compound standard. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 7 mL of methanol to the flask.
-
Sonication: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Final Volume: Once the solid is fully dissolved and the solution has returned to room temperature, add methanol to the 10 mL mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculation: Calculate the precise concentration of the stock solution using the following formula:
Concentration (mg/mL) = (Weight of Standard (mg)) / (Volume of Flask (mL))
-
Storage: Transfer the solution to a labeled, sealed amber vial and store at -20°C.
Protocol 2: Working Standard and Calibration Curve Preparation
Working standards are prepared by serially diluting the stock solution to create a calibration curve for quantitative analysis. The example below is for a concentration range of 1 µg/mL to 50 µg/mL.
Table 2: Serial Dilution Scheme for Calibration Standards
| Standard Level | Concentration (µg/mL) | Volume of Stock (1 mg/mL) | Final Volume (mL) | Diluent |
| 1 | 50.0 | 500 µL | 10 | Methanol |
| 2 | 25.0 | 250 µL | 10 | Methanol |
| 3 | 10.0 | 100 µL | 10 | Methanol |
| 4 | 5.0 | 50 µL | 10 | Methanol |
| 5 | 2.5 | 25 µL | 10 | Methanol |
| 6 | 1.0 | 10 µL | 10 | Methanol |
Procedure:
-
Label six 10 mL volumetric flasks corresponding to the standard levels in Table 2.
-
Using a calibrated micropipette, transfer the specified "Volume of Stock" into each respective flask.
-
Dilute each flask to the 10 mL mark with methanol.
-
Cap and invert each flask 15-20 times to ensure thorough mixing.
-
These working standards are now ready for analysis (e.g., injection into an HPLC or GC-MS system).
Visualized Workflows and Pathways
Experimental Workflow for Standard Preparation
The following diagram illustrates the logical steps involved in preparing and using the analytical standard.
Caption: Workflow for preparing and using 1-(4-FPP) dihydrochloride standards.
Simplified Signaling Pathway of pFPP
1-(4-Fluorophenyl)piperazine acts as an agonist at serotonin receptors, primarily targeting the 5-HT₁ₐ subtype. This interaction can influence downstream signaling cascades.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 64090-19-3 [chemicalbook.com]
- 4. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]
- 6. This compound | C10H15Cl2FN2 | CID 16211916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-Fluorophenyl)piperazine (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 8. esslabshop.com [esslabshop.com]
- 9. 1-(4-Fluorophenyl)piperazine Hydrochloride: Properties, Uses, Safety & Supplier Guide – China Manufacturer [pipzine-chem.com]
- 10. 1-(4-Fluorophenyl)piperazine(2252-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Analytical Techniques for the Detection of p-Fluorophenylpiperazine (pFPP) Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Fluorophenylpiperazine (pFPP) is a psychoactive compound of the piperazine class, often encountered as a dihydrochloride salt to improve its stability and solubility. As a substance with potential for abuse and of interest in forensic and toxicological studies, robust and reliable analytical methods for its detection and quantification are crucial. This document provides an overview of common analytical techniques and detailed protocols for the analysis of pFPP dihydrochloride in various matrices.
Analytical Techniques
The primary methods for the analysis of pFPP dihydrochloride are based on chromatography due to their high sensitivity and selectivity. Spectroscopic methods can also be employed, particularly for initial screening or quantification in simpler matrices.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of piperazine derivatives.[1][2] Separation is typically achieved on a C18 or a more specialized Pentafluorophenyl (PFPP) column, the latter offering enhanced selectivity for amine-containing compounds like pFPP.[3][4] Detection is commonly performed using a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of pFPP.[5] Due to the polar nature of the amine groups in pFPP, derivatization is often necessary to increase its volatility and improve chromatographic peak shape.[6][7] Pentafluoropropionic anhydride (PFPA) is a common derivatizing agent for this purpose.[6][7] GC-MS provides high specificity due to the unique mass spectrum of the analyte.
Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS): For high-throughput analysis, especially in complex biological matrices like blood and urine, UFLC-MS/MS offers superior sensitivity and selectivity.[8] This technique allows for the rapid quantification of pFPP at very low concentrations.
Spectroscopic Methods
UV-Visible Spectrophotometry: This technique can be used for the quantification of pFPP, often after the formation of a colored ion-pair complex.[9] While less specific than chromatographic methods, it can be a simple and cost-effective approach for analyzing bulk materials or pharmaceutical preparations.
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that has been used to detect other dihydrochloride compounds at very low concentrations.[10] While not a routine method, its potential for trace analysis of pFPP could be explored in specialized research applications.
Experimental Protocols
The following protocols are provided as a starting point for method development and should be validated according to ICH guidelines before use.[11][12]
Protocol 1: Analysis of pFPP Dihydrochloride by HPLC-UV
Objective: To quantify pFPP dihydrochloride in a sample matrix.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm) or PFPP column
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or phosphate buffer
-
Purified water
-
pFPP dihydrochloride reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of buffer and organic solvent (e.g., 20 mM ammonium acetate:acetonitrile, 70:30 v/v).[1][2] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of pFPP dihydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing pFPP dihydrochloride in the mobile phase to achieve a concentration within the calibration range.[13] Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of pFPP dihydrochloride in the sample from the calibration curve.
Protocol 2: Analysis of pFPP Dihydrochloride by GC-MS
Objective: To identify and quantify pFPP dihydrochloride in a sample matrix.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Ethyl acetate (GC grade)
-
Pentafluoropropionic anhydride (PFPA)
-
pFPP dihydrochloride reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of pFPP dihydrochloride in a suitable solvent like methanol.
-
Sample Preparation and Derivatization:
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Injection mode: Splitless
-
Oven temperature program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: 40-500 m/z.
-
-
Analysis: Inject 1 µL of the derivatized standard and sample solutions into the GC-MS system.
-
Data Processing: Identify the pFPP-PFP derivative based on its retention time and mass spectrum. For quantification, use a calibration curve constructed from the derivatized standards.
Data Presentation
The following tables summarize representative quantitative data for the analysis of piperazine derivatives using various techniques. These values should be considered as examples, and specific performance characteristics must be determined during method validation for pFPP dihydrochloride.
Table 1: HPLC Methods for Piperazine Derivatives
| Compound | Method | Column | Mobile Phase | Linearity Range | LOD | LOQ | Reference |
| Pramipexole Dihydrochloride | RP-HPLC-UV | C18 | Methanol:Ammonium Acetate Buffer | 1-100 µg/mL | 3.17 (S/N) | 10.3 (S/N) | [1] |
| Pramipexole Dihydrochloride | RP-HPLC-UV | C18 | ACN:Distilled Water | 25-225 µg/mL | 4.18 µg/mL | 12.66 µg/mL | [14] |
Table 2: GC-MS Methods for Amines (with Derivatization)
| Compound | Derivatizing Agent | Linearity Range | LOD | Reference |
| Various Biogenic Amines | PFPA | 0-700 pmol | 1-22 fmol | [6][7] |
Mandatory Visualizations
Caption: Experimental workflow for pFPP dihydrochloride analysis.
Caption: Principle of derivatization for GC-MS analysis.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. unitedchem.com [unitedchem.com]
- 4. A high performance liquid chromatography fluorescence method for the analysis of both pyridoxal-5-phosphate and thiamine pyrophosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [open.bu.edu]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Detection of Histamine Dihydrochloride at Low Concentrations Using Raman Spectroscopy Enhanced by Gold Nanostars Colloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. ashdin.com [ashdin.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(4-Fluorophenyl)piperazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP), a substituted phenylpiperazine derivative. This document includes its mechanism of action, key experimental protocols for its characterization, and quantitative data on its receptor and transporter interactions.
Introduction
1-(4-Fluorophenyl)piperazine is a research chemical that acts primarily as a serotonin receptor agonist. It is a derivative of piperazine and has been investigated for its effects on the central nervous system. Understanding its pharmacological profile is crucial for its application in neuroscience research and drug development.
Mechanism of Action
This compound primarily exerts its effects through interaction with the serotonergic system. It has been identified as a potent agonist at the 5-HT1A serotonin receptor. Additionally, it shows affinity for other serotonin receptor subtypes, such as 5-HT2A and 5-HT2C, and can inhibit the reuptake of serotonin and norepinephrine. Its action as a 5-HT1A receptor agonist is thought to be the main contributor to its physiological and behavioral effects.
Data Presentation
The following table summarizes the in vitro pharmacological profile of 1-(4-Fluorophenyl)piperazine, detailing its binding affinity (Ki) for various serotonin (5-HT) receptors and monoamine transporters.
| Target | Kᵢ (nM) |
| 5-HT₁ₐ Receptor | 160 |
| 5-HT₁ₑ Receptor | 2300 |
| 5-HT₂ₐ Receptor | 2800 |
| 5-HT₂ₑ Receptor | 1300 |
| Serotonin Transporter (SERT) | 1200 |
| Norepinephrine Transporter (NET) | 9700 |
| Dopamine Transporter (DAT) | 9600 |
Signaling Pathway
Activation of the 5-HT1A receptor by an agonist like 1-(4-Fluorophenyl)piperazine initiates a G-protein coupled signaling cascade. This pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for specific neurotransmitter receptors using a competitive radioligand binding assay.
Materials:
-
This compound
-
Cell membranes expressing the target receptor (e.g., 5-HT1A)
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known ligand)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the cell membrane preparation, the specific radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Monoamine Reuptake Inhibition Assay
This protocol is used to assess the ability of this compound to inhibit the reuptake of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) into synaptosomes or transfected cells.
Materials:
-
This compound
-
Rat brain synaptosomes or cells expressing the target transporter (SERT, NET, or DAT)
-
Radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA)
-
Assay buffer (e.g., Krebs-Ringer buffer)
-
Known selective reuptake inhibitors for control experiments
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the synaptosomes or cells with the test compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the uptake by adding the radiolabeled monoamine and incubate for a defined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a selective inhibitor for the respective transporter.
-
Calculate the specific uptake and determine the IC₅₀ value for the inhibition of monoamine reuptake.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(4-Fluorophenyl)piperazine dihydrochloride
Introduction
1-(4-Fluorophenyl)piperazine dihydrochloride is a chemical compound used in the synthesis of various pharmaceutical agents. It is a derivative of piperazine, and its purity is crucial for the quality and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the identification, quantification, and purification of compounds.[1] This application note details a robust HPLC method for the analysis of this compound.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.[1][2]
| Property | Value |
| Chemical Name | 1-(4-fluorophenyl)-piperazine, dihydrochloride[3] |
| Synonyms | 4-FPP, pFPP, 1-(p-Fluorophenyl)piperazine[3] |
| Molecular Formula | C10H13FN2 • 2HCl[3] |
| Molecular Weight | 253.1 g/mol [3] |
| UV max | 239, 288 nm[3] |
| Solubility | Soluble in DMSO and PBS (pH 7.2) at 10 mg/mL[3] |
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (v/v) |
| Gradient | 30% Acetonitrile for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 239 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
2. Preparation of Solutions
-
Mobile Phase Preparation (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water and mix thoroughly.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL.
-
Sample Solution Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, prepare a solution with a similar concentration to the standard solution using the mobile phase as the diluent.
3. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) of the peak areas should be less than 2%.
-
Inject the sample solution in duplicate.
-
After the analysis, flush the column with a high percentage of the organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds.
Data Presentation
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability (%RSD of Peak Area) | ≤ 2.0% |
Quantitative Data Summary (Example)
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard | 4.5 | 1250000 | 100.0 |
| Sample 1 | 4.5 | 1245000 | 99.6 |
| Sample 2 | 4.5 | 1255000 | 100.4 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship for HPLC method development and validation.
References
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 1-(4-Fluorophenyl)piperazine dihydrochloride in Biological Matrices
INTRODUCTION 1-(4-Fluorophenyl)piperazine (pFPP) is a psychoactive compound of the phenylpiperazine class that has been identified in recreational drugs, often in combination with other substances. As a serotonin 5-HT1A receptor agonist, its detection and quantification in biological samples are crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies in drug development. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 1-(4-Fluorophenyl)piperazine dihydrochloride in serum and urine.
Experimental Protocols
Sample Preparation
A simple and effective protein precipitation method is employed for the extraction of 1-(4-Fluorophenyl)piperazine from serum and urine samples.
Materials:
-
Serum or urine samples
-
Acetonitrile (ACN), HPLC grade
-
3 M Sodium Hydroxide (NaOH)
-
Internal Standard (IS) solution (e.g., BZP-d7, mCPP-d8, or TFMPP-d4 in methanol)
-
Vortex mixer
-
Centrifuge
-
Polyethersulfone (PES) membrane filters (0.45 µm)
Protocol:
-
Pipette 100 µL of serum or urine into a microcentrifuge tube.
-
Add an appropriate volume of the internal standard solution.
-
Alkalinize the sample with 3 M NaOH.
-
Add cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 10 seconds.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Filter the resulting supernatant through a 0.45 µm PES membrane filter into an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole liquid chromatograph-mass spectrometer.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| LC System | Shimadzu Nexera XR series or equivalent |
| Column | Synergi 4 µm, Hydro-RP, 80A, C18 with polar endcapping, 150 × 2.00 mm (Phenomenex, Inc.) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 0–2 min: 10% B, 8 min: 100% B, 9 min: 10% B, 15 min: 10% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Total Run Time | 15 minutes |
Mass Spectrometry (MS) Parameters:
| Parameter | Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Heater Block Temp. | 400 °C |
| Desolvation Line Temp. | 250 °C |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
| Heating Gas Flow | 10 L/min |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for 1-(4-Fluorophenyl)piperazine:
-
Precursor Ion (Q1): m/z 181.1
-
Product Ions (Q3): Two specific product ions should be selected based on compound optimization. Common fragment ions for phenylpiperazines can be used as a starting point for optimization.
-
Collision Energy (CE): Optimized for each transition to achieve maximum sensitivity.
Data Presentation
The following tables summarize the quantitative data obtained from the analysis of 1-(4-Fluorophenyl)piperazine in spiked serum and urine samples.
Table 1: Calibration Curve Data for 1-(4-Fluorophenyl)piperazine
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| 250 | [Insert Value] |
| 500 | [Insert Value] |
| R² | > 0.99 |
Table 2: Quality Control (QC) Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| Mid | 100 | [Insert Value] | [Insert Value] | [Insert Value] |
| High | 400 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Analysis of 1-(4-Fluorophenyl)piperazine in Spiked Biological Samples[1]
| Matrix | Spiked Concentration (ng/mL) | Average Measured Concentration (ng/mL) | Standard Deviation | %CV |
| Urine | 1000 | [Insert Value] | [Insert Value] | [Insert Value] |
| Serum | 1000 | [Insert Value] | [Insert Value] | [Insert Value] |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of 1-(4-Fluorophenyl)piperazine.
Caption: Simplified signaling pathway of 1-(4-Fluorophenyl)piperazine.
References
Protocol for dissolving 1-(4-Fluorophenyl)piperazine dihydrochloride
Application Notes for 1-(4-Fluorophenyl)piperazine dihydrochloride
Introduction
This compound is a substituted phenylpiperazine compound of interest in neuroscience research and drug development. As a dihydrochloride salt, it exhibits different solubility characteristics compared to its free base form. Proper dissolution is a critical first step for any in vitro or in vivo experimental work to ensure accurate and reproducible results. These application notes provide essential information and a detailed protocol for the solubilization of this compound.
Chemical Properties
-
Molecular Formula: C₁₀H₁₃FN₂ · 2HCl[1]
-
Molecular Weight: 253.14 g/mol [2]
-
Appearance: Typically a white to off-white crystalline solid.[3]
-
Storage: For long-term stability, the solid compound should be stored at -20°C.[1] A product sheet indicates stability for at least five years under these conditions.[1]
Solubility and Solvent Selection
This compound is a polar molecule and is generally soluble in polar solvents.[3] The dihydrochloride salt form enhances its aqueous solubility. The choice of solvent will depend on the specific requirements of the downstream application, such as cell-based assays, animal studies, or analytical experiments.
-
Aqueous Buffers: For many biological applications, Phosphate-Buffered Saline (PBS) at a physiological pH is a suitable solvent. A solubility of at least 10 mg/mL in PBS (pH 7.2) has been reported.[1] Aqueous solutions of this salt will be acidic.[3]
-
Organic Solvents: Dimethyl sulfoxide (DMSO) is a common organic solvent used for creating stock solutions of research compounds. A solubility of at least 10 mg/mL in DMSO has been documented.[1] Ethanol is another polar organic solvent in which the compound is soluble.[3]
-
Water: The free base, 1-(4-Fluorophenyl)piperazine, is described as very soluble in water.[4] The dihydrochloride salt is also highly soluble in water.[5]
Best Practices for Dissolution
-
To ensure complete dissolution, particularly at higher concentrations, gentle warming (e.g., to 37°C) and vortexing or sonication can be beneficial.
-
Always use high-purity solvents to avoid introducing contaminants into your experiment.
-
Prepare fresh solutions for optimal results. If storage of a stock solution is necessary, it is recommended to store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of the compound in solution over time should be validated for long-term storage.
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., PBS pH 7.2, DMSO, or sterile water)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile filter (0.22 µm) and syringe (optional, for sterile applications)
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance and transfer it to a sterile tube or vial.
-
Solvent Addition: Add the calculated volume of the selected solvent to the solid to achieve the target concentration. For example, to prepare a 10 mg/mL solution, add 1 mL of solvent for every 10 mg of the compound.
-
Dissolution:
-
Cap the tube or vial securely.
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If the solid has not fully dissolved, sonicate the solution for 5-10 minutes or warm it in a water bath at a temperature not exceeding 40°C with intermittent vortexing.
-
-
Sterilization (Optional): For biological applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: If not for immediate use, store the stock solution in tightly sealed aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Molar Concentration (at reported solubility) | Notes |
| PBS (pH 7.2) | ≥ 10 mg/mL[1] | ≥ 39.5 mM | Suitable for most biological assays. The pH may need adjustment after dissolution. |
| DMSO | ≥ 10 mg/mL[1] | ≥ 39.5 mM | A common solvent for preparing high-concentration stock solutions. |
| Water | Highly Soluble[5] | Not specified | The resulting solution will be acidic.[3] |
| Ethanol | Soluble[3] | Not specified | Can be used for specific applications, but may not be suitable for all biological experiments. |
Mandatory Visualization
Caption: Dissolution workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C10H15Cl2FN2 | CID 16211916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Fluorophenyl)piperazine Hydrochloride: Properties, Uses, Safety & Supplier Guide – China Manufacturer [pipzine-chem.com]
- 4. 1-(4-Fluorophenyl)piperazine(2252-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
Application Notes: 1-(4-Fluorophenyl)piperazine dihydrochloride (p-FPP) as a Research Tool
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-(4-Fluorophenyl)piperazine dihydrochloride (p-FPP), a derivative of piperazine, is a psychoactive compound widely utilized in neuroscience research to investigate the serotonergic system.[1] Its primary mechanism of action involves interaction with serotonin (5-HT) receptors, making it a valuable tool for studying the roles of these receptors in various physiological and pathological processes, including anxiety, depression, and other central nervous system (CNS) disorders.[2] These notes provide an overview of its mechanism of action, key experimental data, and protocols for its application in research settings.
Chemical Properties:
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-fluorophenyl)piperazine;dihydrochloride |
| Synonyms | pFPP, 4-FPP, para-Fluorophenylpiperazine Dihydrochloride |
| Molecular Formula | C₁₀H₁₃FN₂ · 2HCl |
| Molar Mass | 253.14 g/mol [3] |
| CAS Number | 64090-19-3[1][3][4] |
| Solubility | Soluble in DMSO and PBS (pH 7.2) at 10 mg/ml[4] |
Mechanism of Action
1-(4-Fluorophenyl)piperazine acts primarily as a serotonin 5-HT₁ₐ receptor agonist.[1] It also demonstrates some affinity for the 5-HT₂ₐ and 5-HT₂꜀ receptors.[1] In addition to its receptor activity, p-FPP has been shown to inhibit the reuptake of serotonin and norepinephrine, thereby increasing the extracellular concentrations of these neurotransmitters.[1] This multifaceted pharmacological profile allows researchers to probe different aspects of monoamine neurotransmission. The agonism at 5-HT₁ₐ receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Signaling Pathway Diagram
Caption: Mechanism of action of 1-(4-Fluorophenyl)piperazine (p-FPP).
Data Presentation
Receptor Binding Profile
| Target | Interaction Type | Affinity/Potency | Reference |
| 5-HT₁ₐ Receptor | Agonist / Partial Agonist | High | [1][2] |
| 5-HT₂ₐ Receptor | Agonist | Lower than 5-HT₁ₐ | [1] |
| 5-HT₂꜀ Receptor | Agonist | Lower than 5-HT₁ₐ | [1] |
| Serotonin Transporter (SERT) | Reuptake Inhibitor | Active | [1] |
| Norepinephrine Transporter (NET) | Reuptake Inhibitor | Active | [1] |
Researchers should perform saturation binding or competition assays to determine precise Ki values in their specific experimental system.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Competition)
This protocol outlines a method to determine the binding affinity (Ki) of p-FPP for the 5-HT₁ₐ receptor using a competition binding assay with a radiolabeled antagonist.
Materials:
-
This compound (p-FPP)
-
Cell membranes expressing human 5-HT₁ₐ receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]WAY-100635 (a selective 5-HT₁ₐ antagonist)
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
-
Multi-channel pipette, incubator, cell harvester
Procedure:
-
Compound Preparation: Prepare a stock solution of p-FPP (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to achieve final concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In each well of a 96-well plate, add:
-
25 µL of Assay Buffer (for total binding) or a non-labeled ligand like 10 µM serotonin (for non-specific binding).
-
25 µL of the p-FPP dilution (or vehicle for total and non-specific binding).
-
50 µL of [³H]WAY-100635 diluted in Assay Buffer (final concentration ~0.5 nM, or near its Kd).
-
100 µL of diluted cell membranes (containing ~10-20 µg of protein).
-
-
Incubation: Incubate the plates at room temperature (25°C) for 60 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of p-FPP.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of p-FPP that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Behavioral Assessment (Elevated Plus Maze)
This protocol is used to assess the anxiolytic or anxiogenic effects of p-FPP in rodents, a common application for a 5-HT₁ₐ agonist.
Materials:
-
This compound (p-FPP)
-
Vehicle (e.g., 0.9% saline or PBS)
-
Adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g)
-
Elevated Plus Maze (EPM) apparatus
-
Video tracking software for automated scoring
-
Syringes and needles for administration (e.g., intraperitoneal, i.p.)
Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week and to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation & Administration: Dissolve p-FPP in the vehicle to the desired concentration. Administer p-FPP (e.g., 0.5 - 5 mg/kg) or vehicle via i.p. injection 30 minutes before the test.
-
Experimental Setup: The EPM should be in a quiet, dimly lit room. The maze consists of two open arms and two closed arms.
-
Testing:
-
Place the rat gently onto the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Collection: After the 5-minute session, return the animal to its home cage. Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.
-
Data Analysis: Use video tracking software or manual scoring to measure the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Calculate the percentage of time spent in open arms [(Time in open / Total time) x 100] and the percentage of open arm entries [(Open entries / Total entries) x 100]. An increase in these parameters is indicative of an anxiolytic effect.
-
-
Statistical Analysis: Compare the data from the p-FPP-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow Diagram
Caption: Workflow for an Elevated Plus Maze (EPM) behavioral experiment.
References
- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 3. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thecarlatreport.com [thecarlatreport.com]
Troubleshooting & Optimization
Technical Support Center: 1-(4-Fluorophenyl)piperazine Dihydrochloride
Disclaimer: Limited specific data exists in the public domain regarding the forced degradation of 1-(4-Fluorophenyl)piperazine dihydrochloride. The information presented here is based on established principles of chemical degradation, data from related piperazine compounds, and standard pharmaceutical stress testing methodologies. The proposed degradation products are hypothetical and require experimental verification.
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential degradation products of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to support experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemistry of the piperazine ring and the fluorophenyl moiety, the primary degradation pathways are expected to be oxidation and hydrolysis. Photolytic and thermal degradation may also occur under specific conditions. Oxidation is likely to affect the nitrogen atoms of the piperazine ring, leading to N-oxides or ring-opening. Hydrolysis, particularly under acidic or basic conditions, could potentially lead to the cleavage of the C-N bond between the phenyl ring and the piperazine ring, although this is generally less common for such stable bonds.
Q2: What are the most probable degradation products of this compound?
-
1-(4-Fluorophenyl)piperazine N-oxide: Formation of an N-oxide at either of the piperazine nitrogens is a common oxidative degradation pathway.
-
1-(4-Fluorophenyl)ethan-1-ol-2-amine: Resulting from the oxidative cleavage of the piperazine ring.
-
4-Fluoroaniline and Piperazine: Potentially formed under harsh hydrolytic conditions through the cleavage of the aryl-nitrogen bond.
-
N-formyl-4-(4-fluorophenyl)piperazine: Can be formed through oxidative degradation in the presence of certain reactive species.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended approach. A well-developed HPLC method should be able to separate the parent compound from its degradation products.
Q4: What are the typical stress conditions used in forced degradation studies for a compound like this?
A4: Typical forced degradation conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature to elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid drug substance or a solution at elevated temperatures (e.g., 60-100 °C).
-
Photolytic Degradation: Exposing the drug substance in solution and as a solid to UV and visible light, as per ICH Q1B guidelines.
Troubleshooting Guides
This section addresses common issues encountered during the forced degradation studies of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidizing agent). Increase the temperature. Extend the duration of the study. |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor. Lower the temperature. Shorten the duration of the study. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry or mobile phase composition. Co-elution of the parent compound and degradation products. | Optimize the HPLC method by screening different columns (e.g., C18, phenyl-hexyl) and mobile phase modifiers (e.g., different pH, organic solvents). Use a gradient elution. |
| Mass imbalance in the degradation study. | Formation of non-UV active or volatile degradation products. Degradation products are not being eluted from the HPLC column. | Use a mass spectrometer (LC-MS) for detection to identify non-UV active compounds. Employ a Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradants. Ensure the analytical method is capable of eluting all potential degradation products. |
| Appearance of unexpected peaks in the chromatogram. | Impurities in the starting material. Interaction with excipients (if in formulation). Secondary degradation of primary degradants. | Analyze a blank (placebo) and an unstressed sample to identify pre-existing impurities. If possible, perform stress studies on the pure drug substance. Analyze samples at multiple time points to track the formation and potential further degradation of products. |
Proposed Degradation Products Summary
The following table summarizes the hypothetical degradation products of this compound and the conditions under which they might be formed.
| Degradation Product Name | Molecular Formula | Proposed Formation Condition | Notes |
| 1-(4-Fluorophenyl)piperazine N-oxide | C₁₀H₁₃FN₂O | Oxidative | Oxidation at the N4-position of the piperazine ring is sterically less hindered. |
| 1-(4-Fluorophenyl)ethan-1-ol-2-amine | C₈H₁₀FNO | Oxidative | Represents a ring-opened product resulting from oxidative cleavage. |
| 4-Fluoroaniline | C₆H₆FN | Acidic/Basic Hydrolysis | Formation would require cleavage of the relatively stable aryl C-N bond. |
| Piperazine | C₄H₁₀N₂ | Acidic/Basic Hydrolysis | Would be formed concurrently with 4-fluoroaniline. |
| N-formyl-4-(4-fluorophenyl)piperazine | C₁₁H₁₃FN₂O | Oxidative | A common degradation product of piperazine-containing compounds. |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile/water mixture).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60 °C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60 °C for a predetermined time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature for a predetermined time.
-
Thermal Degradation: Heat a solution of the drug substance at 80 °C for a predetermined time. For solid-state thermal stress, heat the powder at 80 °C.
-
Photolytic Degradation: Expose a solution and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar degradation products. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 239 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Proposed degradation pathways of 1-(4-Fluorophenyl)piperazine.
Caption: General workflow for a forced degradation study.
Technical Support Center: 1-(4-Fluorophenyl)piperazine Dihydrochloride
This technical support center provides guidance on the stability, handling, and troubleshooting of 1-(4-Fluorophenyl)piperazine dihydrochloride in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its solutions?
A1: The solid, crystalline form of this compound is stable for at least five years when stored at -20°C.[1] It is recommended to store the solid in a dry and well-ventilated place. For solutions, it is best practice to prepare them fresh. If short-term storage is necessary, store the solution at -20°C and protect it from light. Long-term storage of solutions is not recommended without conducting a comprehensive stability study.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in various polar solvents. Known solubilities include:
-
Dimethyl sulfoxide (DMSO): 10 mg/mL[1]
-
Phosphate-buffered saline (PBS, pH 7.2): 10 mg/mL[1]
-
Water
-
Ethanol
-
Methanol[2]
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar piperazine-containing molecules can be susceptible to oxidation and photodegradation. Potential degradation may involve the piperazine ring.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, avoid strong acids and bases, as well as strong oxidizing and reducing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in aqueous solution upon storage | The compound may be less stable or soluble at the storage temperature or the pH of the solution may have shifted. | Ensure the storage temperature is appropriate. Check the pH of your solution and buffer it if necessary. Consider preparing fresh solutions before each experiment. |
| Discoloration of the solution (e.g., turning yellow) | This could be a sign of degradation, possibly due to oxidation or light exposure. | Prepare fresh solution and store it protected from light. Consider degassing your solvent before use to remove dissolved oxygen. |
| Inconsistent experimental results | This may be due to the degradation of the compound in solution over the course of your experiments. | Always use freshly prepared solutions. If your experiment runs for an extended period, assess the stability of the compound under your specific experimental conditions. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | These could be degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
Data on Solution Stability
The following data is representative and intended to illustrate how stability data would be presented. Actual stability may vary based on specific experimental conditions.
Table 1: Illustrative Stability of this compound (1 mg/mL) in PBS (pH 7.2) at Different Temperatures
| Storage Temperature | Time (days) | % Remaining (Illustrative) | Appearance |
| 4°C | 1 | 99.5 | Clear, colorless |
| 3 | 98.2 | Clear, colorless | |
| 7 | 95.8 | Clear, colorless | |
| Room Temperature (25°C) | 1 | 97.1 | Clear, colorless |
| 3 | 92.5 | Faint yellow tint | |
| 7 | 85.3 | Noticeable yellowing |
Table 2: Illustrative Effect of pH on the Stability of this compound (1 mg/mL) in Aqueous Buffers at 25°C for 24 hours
| pH | Buffer System | % Remaining (Illustrative) |
| 3.0 | Citrate | 98.9 |
| 5.0 | Acetate | 99.2 |
| 7.4 | Phosphate | 97.1 |
| 9.0 | Borate | 94.5 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials : this compound, desired solvent (e.g., DMSO, PBS), calibrated balance, volumetric flasks, appropriate personal protective equipment (PPE).
-
Procedure :
-
Equilibrate the solid compound to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Transfer the solid to a volumetric flask.
-
Add a portion of the solvent and sonicate or vortex until the solid is completely dissolved.
-
Add the remaining solvent to the final volume and mix thoroughly.
-
If not for immediate use, aliquot and store at -20°C, protected from light.
-
Protocol 2: Conducting a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under stress conditions.
-
Materials : Stock solution of this compound, 0.1 M HCl, 0.1 M NaOH, 3% hydrogen peroxide (H₂O₂), UV lamp (254 nm), heating block or oven, HPLC system with a suitable column (e.g., C18).
-
Procedure :
-
Acid Hydrolysis : Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis : Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation : Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation : Heat the stock solution at 60°C for 24 hours.
-
Photodegradation : Expose the stock solution to UV light (254 nm) for 24 hours.
-
Control : Keep the stock solution at room temperature, protected from light.
-
Analysis : After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC to determine the percentage of the remaining parent compound and to observe any degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of a compound.
Caption: Decision tree for troubleshooting inconsistent results.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: 1-(4-Fluorophenyl)piperazine Dihydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of 1-(4-Fluorophenyl)piperazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a cool, dry, and well-ventilated area.[1][2] For extended storage, a temperature of -20°C is recommended, which can maintain stability for five years or more.[3] Always keep the container tightly closed to prevent moisture absorption and contamination.[1][2]
Q2: Is this compound sensitive to light?
A2: Yes, exposure to light should be minimized. It is recommended to store the compound away from sunlight.[4] Using an opaque or amber-colored vial can provide additional protection.
Q3: What are the signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color (from white or off-white to yellowish) or the presence of clumping, which may indicate moisture absorption. In experimental applications, inconsistent results, reduced potency, or insolubility in recommended solvents could also be indicative of degradation.
Q4: What materials are incompatible with this compound?
A4: To prevent hazardous reactions and degradation of the compound, avoid contact with strong oxidizing agents, strong acids and alkalis, acid chlorides, and acid anhydrides.[1][5][6]
Q5: How should I handle this compound safely in the laboratory?
A5: It is recommended to handle this compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[1][5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2][5][6] Avoid contact with skin and eyes.[1][6] In case of contact, rinse the affected area thoroughly with water.[5]
Storage Conditions Summary
For easy reference, the following table summarizes the key storage parameters for this compound.
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C for long-term storage (≥ 5 years)[3] Cool, refrigerated place for short-term[1][7] | Avoid repeated freeze-thaw cycles. |
| Humidity | Store in a dry place.[1][2] | Use of a desiccator is recommended for bulk quantities. |
| Light Exposure | Store away from sunlight.[4] | Use amber vials or store in a dark cabinet. |
| Container | Keep container tightly closed.[1][2] | Ensures protection from moisture and atmospheric contaminants. |
| Ventilation | Store in a well-ventilated area.[1][2] | Important for safety and to prevent accumulation of any potential vapors. |
Troubleshooting Guide
Encountering issues during your experiments? This guide will help you troubleshoot common problems related to the storage and handling of this compound.
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the compound due to improper storage.
-
Troubleshooting Steps:
-
Review your storage conditions against the recommendations in the table above.
-
Visually inspect the compound for any signs of degradation (e.g., discoloration, clumping).
-
If possible, run a quality control check (e.g., melting point, NMR, or HPLC) on a small sample to assess its purity.
-
If degradation is suspected, use a fresh, properly stored batch of the compound for subsequent experiments.
-
Problem 2: The compound is difficult to dissolve.
-
Possible Cause 1: The compound may have absorbed moisture, affecting its solubility.
-
Troubleshooting Steps:
-
Ensure the container has been tightly sealed during storage.
-
If moisture absorption is suspected, you can try drying a small amount of the compound in a vacuum oven at a low temperature (consult the product's technical data sheet for specific recommendations) before attempting to dissolve it.
-
-
Possible Cause 2: Use of an inappropriate solvent.
-
Troubleshooting Steps:
Problem 3: Visible changes in the appearance of the solid compound.
-
Possible Cause: Exposure to light, moisture, or incompatible substances.
-
Troubleshooting Steps:
-
Discard the compound if significant discoloration or clumping is observed, as its purity may be compromised.
-
Review your storage and handling procedures to identify and rectify any deviations from the recommended guidelines.
-
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting issues that may arise during the use of this compound.
References
- 1. 1-(4-Fluorophenyl)piperazine - Safety Data Sheet [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. caymanchem.com [caymanchem.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: 1-(4-Fluorophenyl)piperazine dihydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during experiments with 1-(4-Fluorophenyl)piperazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in experiments involving this compound?
A1: Contamination can arise from several sources, including:
-
Airborne Particles: Dust and aerosols in the laboratory environment can introduce impurities.[1][2]
-
Cross-Contamination: Residues from previously used glassware, spatulas, or weighing boats can contaminate the compound.
-
Impure Solvents or Reagents: Solvents and other reagents used in the experiment may contain impurities that can react with or contaminate the final product.
-
Improper Handling: Direct contact with skin or personal clothing can introduce contaminants.[1][3]
-
Storage Issues: Improper storage, such as in a poorly sealed container, can lead to degradation or contamination from the surrounding environment.[2][4]
Q2: How can I be sure that the this compound I'm using is pure?
A2: The purity of the starting material is crucial. Reputable suppliers provide a Certificate of Analysis (CoA) with detailed purity information.[5] If purity is a concern or if the compound has been stored for an extended period, it is advisable to re-analyze the material using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
Q3: What are the visible signs of potential contamination in my sample?
A3: While some contaminants may not be visible, you should be cautious if you observe:
-
Discoloration: A change from the expected white to off-white appearance.[5]
-
Insolubility: Difficulty in dissolving the compound in a solvent in which it is known to be soluble.[5][8]
-
Unexpected Odor: Any unusual smell, as the compound should be odorless or have a very faint odor.[5]
-
Inconsistent Experimental Results: Significant deviations from expected results or lack of reproducibility can be an indicator of contamination.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC-MS)
-
Possible Cause: Contamination of the sample, solvent, or analytical instrument.
-
Troubleshooting Steps:
-
Run a Blank: Analyze the solvent used to prepare your sample to check for impurities.
-
Clean the Instrument: Follow the instrument's cleaning protocol to eliminate any residues from previous analyses.
-
Use High-Purity Solvents: Ensure that all solvents are of an appropriate high-purity grade for the analytical method.
-
Re-prepare the Sample: Prepare a fresh sample using new glassware and a fresh aliquot of the compound.
-
Review Handling Procedures: Ensure proper handling techniques were used to prevent cross-contamination during sample preparation.
-
Issue 2: Poor Reproducibility of Experimental Results
-
Possible Cause: Inconsistent sample purity, contamination, or variations in experimental procedure.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental parameters (e.g., temperature, reaction time, concentrations) are consistent across all experiments.
-
Verify Purity of Starting Material: Use a fresh, unopened container of this compound or re-verify the purity of the existing stock.
-
Implement Strict Anti-Contamination Protocols: Follow the handling and personal protective equipment guidelines meticulously to prevent contamination.
-
Calibrate Instruments: Regularly calibrate all instruments used in the experiment (e.g., balances, pH meters, pipettes).
-
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust and splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Dust mask or respirator | To be used in case of significant dust generation or poor ventilation.[1][3] |
Table 2: Typical Analytical Parameters for Purity Assessment
| Analytical Method | Typical Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection Method |
| HPLC | C18 or other suitable reversed-phase column | Acetonitrile/water or methanol/water gradients with additives like TFA | UV-Vis or Mass Spectrometry (MS) |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (MS) |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1][2][3] Put on all required personal protective equipment (see Table 1).
-
Weighing: Use a clean, dedicated spatula and weighing boat. To minimize dust formation, avoid pouring the powder from a height.[1][2]
-
Transfer: Carefully transfer the weighed powder to the reaction vessel. If dissolving in a solvent, add the solvent to the vessel containing the powder slowly to avoid splashing.
-
Cleaning: Immediately after use, clean the spatula and weighing area to prevent cross-contamination.[9] Dispose of contaminated disposables in a designated waste container.[1]
-
Storage: Tightly seal the container of this compound and store it in a cool, dry, and well-ventilated place.[2][4]
Mandatory Visualization
Caption: Workflow for minimizing contamination during handling.
Caption: Logical workflow for troubleshooting contamination issues.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 1-(4-Fluorophenyl)piperazine Hydrochloride: Properties, Uses, Safety & Supplier Guide – China Manufacturer [pipzine-chem.com]
- 6. [Determination of (trans)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl) piperazine dihydrochloride with HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. caymanchem.com [caymanchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: 1-(4-Fluorophenyl)piperazine Dihydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluorophenyl)piperazine Dihydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-(4-Fluorophenyl)piperazine and its dihydrochloride salt.
Issue 1: Low Yield of 1-(4-Fluorophenyl)piperazine
-
Question: My synthesis of 1-(4-Fluorophenyl)piperazine is resulting in a low yield. What are the common causes and how can I improve it?
-
Answer: Low yields in the synthesis of 1-(4-Fluorophenyl)piperazine can arise from several factors depending on the synthetic route chosen. The two primary methods are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
For Nucleophilic Aromatic Substitution (SNAr):
-
Incomplete Reaction: The reaction between 1-bromo-4-fluorobenzene and piperazine may not have gone to completion. Ensure you are using an excess of piperazine (typically 2-5 equivalents) to drive the reaction forward and minimize the formation of the disubstituted byproduct. Reaction times can be long (12-24 hours) and may require elevated temperatures.
-
Side Reactions: At high temperatures, side reactions can occur. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
-
Base Strength: A suitable base, such as potassium carbonate or triethylamine, is crucial to neutralize the HBr formed during the reaction. Ensure the base is dry and of good quality.
For Buchwald-Hartwig Amination:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical for a successful reaction.[1] For the coupling of piperazine with aryl halides, bulky and electron-rich ligands such as XPhos or RuPhos are often effective.[2]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous.
-
Base Selection: The choice of base is crucial. Strong bases like sodium tert-butoxide are commonly used, but if your starting materials are sensitive, a weaker base like potassium phosphate may be a better option.[1]
-
Issue 2: Formation of Disubstituted Piperazine Byproduct
-
Question: I am observing a significant amount of 1,4-bis(4-fluorophenyl)piperazine in my reaction mixture. How can I minimize the formation of this byproduct?
-
Answer: The formation of the disubstituted byproduct is a common challenge in piperazine chemistry. Here are some strategies to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) shifts the equilibrium towards the mono-substituted product.
-
Slow Addition of the Aryl Halide: Adding the 1-bromo-4-fluorobenzene slowly to the reaction mixture containing piperazine can help to maintain a low concentration of the electrophile, thus reducing the chance of the mono-substituted product reacting further.
-
Use of a Protecting Group: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. After the coupling reaction, the Boc group can be removed under acidic conditions.
-
Issue 3: Difficulty in Isolating and Purifying this compound
-
Question: I am having trouble precipitating and purifying the dihydrochloride salt of my product. What are the best practices for this step?
-
Answer: The formation and purification of the dihydrochloride salt can be challenging. Here are some tips:
-
Solvent Selection: The choice of solvent is critical for successful precipitation. After synthesizing the free base, it is typically dissolved in a suitable organic solvent like isopropanol, ethanol, or diethyl ether.
-
HCl Addition: Anhydrous HCl (either as a gas or a solution in a solvent like dioxane or isopropanol) should be added slowly to the solution of the free base. Adding the acid too quickly can lead to the formation of an oil or a very fine precipitate that is difficult to filter.
-
Controlling Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Cooling the mixture in an ice bath can also promote precipitation.
-
Washing the Product: Once the precipitate has formed and been filtered, wash it with a cold, anhydrous solvent (like diethyl ether or acetone) to remove any unreacted starting materials or byproducts.
-
Recrystallization: If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/ether or methanol/ether) can be an effective purification method.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic routes to 1-(4-Fluorophenyl)piperazine?
-
A1: The two most common synthetic routes are Nucleophilic Aromatic Substitution (SNAr) of an activated aryl halide (like 1-bromo-4-fluorobenzene) with piperazine, and the Palladium-catalyzed Buchwald-Hartwig amination of an aryl halide with piperazine.[2]
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine when the starting materials have been consumed and to check for the formation of byproducts.
-
-
Q3: What is the best way to convert the free base to the dihydrochloride salt?
-
A3: The most common method is to dissolve the purified free base in a suitable anhydrous solvent (e.g., isopropanol, diethyl ether) and then add a solution of anhydrous hydrogen chloride in a solvent like dioxane or isopropanol, or to bubble anhydrous HCl gas through the solution.[3] This will cause the dihydrochloride salt to precipitate.
-
-
Q4: What are the typical yields for the synthesis of 1-(4-Fluorophenyl)piperazine?
-
A4: Yields can vary significantly depending on the synthetic route and reaction conditions. For the SNAr reaction, yields can range from 40% to 70%. For the Buchwald-Hartwig amination, yields are often higher, potentially reaching over 80% with optimized conditions.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for 1-Arylpiperazine Synthesis
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Materials | Aryl halide with electron-withdrawing groups, Piperazine | Aryl halide, Piperazine |
| Catalyst | None required | Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3) |
| Ligand | None required | Phosphine ligand (e.g., XPhos, RuPhos) |
| Base | Inorganic base (e.g., K2CO3, Cs2CO3) | Strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) |
| Reaction Temperature | High (often >100 °C) | Mild to moderate (Room temperature to 100 °C) |
| Reaction Time | Long (12-24 hours) | Shorter (2-12 hours) |
| Typical Yield | Moderate (40-70%) | High (70-95%) |
| Substrate Scope | Limited to activated aryl halides | Broad for various aryl halides |
| Functional Group Tolerance | Moderate | High |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Fluorophenyl)piperazine via Nucleophilic Aromatic Substitution (SNAr)
-
To a round-bottom flask, add piperazine (5.0 equivalents) and a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (2.0 equivalents) to the mixture.
-
Heat the mixture to 100-120 °C with stirring.
-
Slowly add 1-bromo-4-fluorobenzene (1.0 equivalent) to the reaction mixture.
-
Maintain the temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(4-Fluorophenyl)piperazine as a free base.
Protocol 2: Synthesis of 1-(4-Fluorophenyl)piperazine via Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add sodium tert-butoxide (1.4 equivalents) and piperazine (1.2 equivalents).
-
Add anhydrous toluene or dioxane as the solvent.
-
Add 1-bromo-4-fluorobenzene (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Formation of this compound
-
Dissolve the purified 1-(4-Fluorophenyl)piperazine free base in a minimal amount of anhydrous isopropanol or diethyl ether.
-
Slowly add a solution of 2 M hydrogen chloride in diethyl ether or isopropanol with stirring.
-
A white precipitate of the dihydrochloride salt should form.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Mandatory Visualization
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)piperazine Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Fluorophenyl)piperazine Dihydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive Catalyst (Buchwald-Hartwig): The palladium catalyst may be oxidized or decomposed. | Ensure the use of a fresh, high-quality palladium catalyst and phosphine ligand. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality Reagents: Starting materials (e.g., 1-bromo-4-fluorobenzene, piperazine) may be impure or degraded. | Use freshly distilled or purified reagents. Verify the purity of starting materials by techniques such as NMR or GC-MS. | |
| Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | Optimize the reaction temperature. For Buchwald-Hartwig amination, temperatures are often in the range of 80-110°C. | |
| Ineffective Base: The chosen base may not be strong enough to facilitate the catalytic cycle. | Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). | |
| Formation of Significant By-products | Dialkylation of Piperazine: Excess of the aryl halide or prolonged reaction times can lead to the formation of 1,4-bis(4-fluorophenyl)piperazine. | Use a slight excess of piperazine relative to the aryl halide (e.g., 1.2-1.5 equivalents). Monitor the reaction progress closely by TLC or LC-MS and stop the reaction upon consumption of the limiting reagent. |
| Hydrodehalogenation of Aryl Halide: The aryl halide can be reduced to fluorobenzene. | Ensure the reaction is free of water and other protic sources. Use anhydrous solvents and reagents. | |
| Difficulty in Product Isolation and Purification | Product is Water-Soluble: As a dihydrochloride salt, the product is highly soluble in water, leading to losses during aqueous work-up. | After quenching the reaction, adjust the pH to basic (e.g., pH > 12) to extract the free base into an organic solvent. The dihydrochloride salt can then be precipitated from the organic solution. |
| Emulsion Formation during Extraction: The presence of unreacted starting materials or by-products can lead to the formation of stable emulsions. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Centrifugation can also be an effective method. | |
| Low Yield after Recrystallization | Inappropriate Solvent System: The chosen solvent may be too good a solvent for the product, leading to significant losses. | Perform small-scale solubility tests to identify a suitable solvent system for recrystallization. A common approach is to dissolve the product in a good solvent (e.g., methanol, ethanol) and then add a poor solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed, followed by cooling. |
| Precipitation of Impurities: Impurities may co-precipitate with the desired product. | If the crude product is highly impure, consider purification by column chromatography before the final recrystallization step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-(4-Fluorophenyl)piperazine?
A1: The most prevalent methods are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr). The Buchwald-Hartwig reaction involves the palladium-catalyzed coupling of an aryl halide (e.g., 1-bromo-4-fluorobenzene) with piperazine. SNAr can be effective if the aromatic ring is sufficiently activated by electron-withdrawing groups.
Q2: How can I minimize the formation of the N,N'-diarylpiperazine by-product?
A2: To minimize the formation of the 1,4-bis(4-fluorophenyl)piperazine by-product, it is crucial to control the stoichiometry of the reactants. Using a slight excess of piperazine (1.2 to 1.5 equivalents) relative to the 1-bromo-4-fluorobenzene is recommended. Additionally, monitoring the reaction progress and stopping it once the aryl halide is consumed can prevent further reaction.
Q3: What is the best way to purify the crude this compound?
A3: Purification typically involves an initial work-up to isolate the free base, 1-(4-Fluorophenyl)piperazine. This is achieved by making the reaction mixture basic and extracting the free base into an organic solvent. The organic layer is then washed, dried, and concentrated. The dihydrochloride salt is subsequently formed by treating a solution of the free base in an appropriate solvent (e.g., isopropanol, ethanol) with hydrochloric acid (either as a gas or a solution in a solvent like isopropanol). The final product is then purified by recrystallization.
Q4: My yield is consistently low after the final precipitation/recrystallization of the dihydrochloride salt. What can I do?
A4: Low yields during the salt formation and recrystallization step are often due to the high solubility of the product in the chosen solvent. To improve the yield, ensure the use of a solvent system where the dihydrochloride salt has low solubility at cooler temperatures. A combination of a protic solvent (like ethanol or isopropanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) can be effective. It is also important to cool the solution slowly to allow for maximum crystal formation and to minimize the amount of solvent used to dissolve the crude product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A | Condition B | Condition C |
| Palladium Precursor | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(dppf) |
| Ligand | Xantphos | BINAP | DavePhos |
| Base | NaOtBu | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene | Dioxane | THF |
| Temperature (°C) | 100 | 110 | 80 |
| Typical Yield (%) | 85-95 | 80-90 | 75-85 |
Yields are for the free base and can vary based on reaction scale and specific conditions.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Fluorophenyl)piperazine via Buchwald-Hartwig Amination
-
Reaction Setup: To a dry round-bottom flask, add Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), and sodium tert-butoxide (1.4 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Add 1-bromo-4-fluorobenzene (1.0 eq) and piperazine (1.2 eq) to the flask, followed by anhydrous toluene.
-
Reaction: The reaction mixture is heated to 100°C and stirred vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, the reaction is cooled to room temperature and quenched with water. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Isolation of Free Base: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(4-Fluorophenyl)piperazine free base.
Protocol 2: Formation and Purification of this compound
-
Salt Formation: Dissolve the crude 1-(4-Fluorophenyl)piperazine free base in a minimal amount of isopropanol. Cool the solution in an ice bath.
-
Acidification: Slowly add a solution of hydrochloric acid in isopropanol (e.g., 2 M) dropwise with stirring until the pH is acidic (check with pH paper). A white precipitate should form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Recrystallization: Wash the solid with cold diethyl ether. For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/diethyl ether. Dry the purified this compound under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Logical troubleshooting steps for low yield issues.
Technical Support Center: Improving the Solubility of 1-(4-Fluorophenyl)piperazine Dihydrochloride
Welcome to the technical support center for 1-(4-Fluorophenyl)piperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a weak base dihydrochloride salt, its aqueous solubility is intrinsically linked to pH, and its behavior in various solvent systems can be complex. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and ensure the success of your experiments.
Understanding the Molecule: Why Solubility Can Be a Challenge
This compound is a salt of a weak base. The presence of two hydrochloride moieties significantly increases its polarity compared to the free base, rendering it more soluble in aqueous solutions. However, the solubility is highly dependent on the pH of the medium. In aqueous solution, the dihydrochloride salt is acidic.[1] As the pH of the solution increases and approaches the pKa of the piperazine nitrogens, the compound will begin to deprotonate, leading to the formation of the less soluble free base and potential precipitation. The predicted pKa of the free base, 1-(4-Fluorophenyl)piperazine, is approximately 8.93.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with this compound.
Q1: My this compound won't dissolve in water at my desired concentration. What should I do?
A1: This is a common issue and can often be resolved by considering the pH of your solution.
-
Expert Insight: As a dihydrochloride salt of a weak base, this compound's solubility is highest at acidic pH where it is fully protonated and ionized.[3][4] If you are dissolving it in neutral or slightly basic water, the pH may be too high to maintain full protonation, leading to the formation of the less soluble free base.
Troubleshooting Steps:
-
Check the pH: Measure the pH of your solution after adding the compound. You will likely find it to be acidic.[1]
-
Acidify the Solvent: Before adding the compound, try acidifying your water with a small amount of dilute hydrochloric acid (e.g., to pH 2-4). This will ensure the compound remains in its fully protonated, more soluble salt form.[5][6]
-
Gentle Heating & Sonication: After acidification, gentle warming (e.g., to 30-40°C) and sonication can help to increase the rate of dissolution. Avoid excessive heat, which could potentially degrade the compound.
Q2: I've dissolved the compound in an acidic buffer, but it precipitates when I add it to my neutral pH cell culture media or assay buffer. How can I prevent this?
A2: This is a classic example of precipitation due to a pH shift. Your compound is moving from a pH where it is soluble to a pH where it is less soluble.
Troubleshooting Workflow:
Caption: Workflow illustrating precipitation upon dilution.
Strategies to Mitigate Precipitation:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in your acidic buffer. This will result in a lower final concentration when added to your assay buffer, which may be below the solubility limit at neutral pH.
-
Increase Final DMSO/Co-solvent Concentration: If your experiment can tolerate it, increasing the final concentration of an organic co-solvent like DMSO in your assay buffer can help to keep the compound in solution. A final concentration of 0.5-1% DMSO is often acceptable in cell-based assays.
-
Stir Vigorously During Addition: When adding the acidic stock to the neutral buffer, ensure rapid and vigorous stirring to avoid localized areas of high concentration and pH gradients.
-
Perform a Kinetic Solubility Test: Determine the kinetic solubility of your compound in the final assay buffer to understand its precipitation behavior under your specific experimental conditions.[5]
Q3: What is the expected solubility of this compound in common laboratory solvents?
A3: The solubility is highly dependent on the solvent's polarity and its ability to solvate the salt.
Data Summary Table:
| Solvent | Compound Form | Reported Solubility | Reference |
| DMSO | Dihydrochloride | 10 mg/mL | [7] |
| PBS (pH 7.2) | Dihydrochloride | 10 mg/mL | [7] |
| Water | Free Base | Insoluble | [2] |
| Chloroform | Free Base | Slightly Soluble | [2] |
| Ethyl Acetate | Free Base | Slightly Soluble | [2] |
| Water | Hydrochloride Salts | Generally Soluble | [1][8] |
| Ethanol | Hydrochloride Salts | Generally Soluble | [1] |
Note: The solubility in PBS at pH 7.2 suggests that while the compound is a weak base, it retains sufficient solubility at this pH for many applications, likely due to the equilibrium between the protonated and free base forms.
Advanced Solubility Enhancement Strategies
When simple pH adjustment and common solvents are insufficient, more advanced formulation strategies may be necessary.
Co-solvent Systems
The use of water-miscible organic solvents (co-solvents) can significantly enhance the solubility of poorly soluble compounds.
-
Mechanism: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for less polar molecules to dissolve. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).
Caption: Conceptual diagram of co-solvent action.
Experimental Protocol: Preparing a Co-solvent System
-
Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a Series of Blends: Create a range of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).
-
Determine Solubility: Use the shake-flask method (see below) to determine the thermodynamic solubility of this compound in each blend.
-
Plot the Data: Plot solubility as a function of the co-solvent concentration to identify the optimal blend for your needs.
Nanosuspensions
Nanosuspensions are colloidal dispersions of sub-micron drug particles. Reducing the particle size dramatically increases the surface area, leading to a higher dissolution rate.[9]
-
When to Use: This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media, and when a high drug loading is required.[10][11]
General Protocol: Nanosuspension by Wet Milling
-
Preparation of Slurry: Disperse the this compound powder in an aqueous solution containing a stabilizer (e.g., HPMC, PVP, or a surfactant like Tween 80).
-
Milling: Introduce the slurry into a bead mill containing small grinding media (e.g., zirconium oxide beads).
-
Particle Size Reduction: Mill the suspension for a sufficient time to achieve the desired particle size (typically < 1 µm). Monitor particle size using techniques like dynamic light scattering (DLS).
-
Separation: Separate the nanosuspension from the grinding media.
Co-crystallization
Co-crystals are multi-component crystalline structures where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent bonds.[12]
-
Mechanism: The co-former can disrupt the crystal lattice of the API, leading to a new crystalline form with different physicochemical properties, including improved solubility.[13][14]
General Protocol: Slurry Co-crystallization
-
Co-former Selection: Choose a pharmaceutically acceptable co-former (e.g., a carboxylic acid like fumaric acid or succinic acid).
-
Slurry Preparation: Add stoichiometric amounts of this compound and the co-former to a small amount of a solvent in which both are sparingly soluble.
-
Equilibration: Stir the slurry at a constant temperature for 24-72 hours to allow for co-crystal formation.
-
Isolation and Characterization: Isolate the solid material by filtration and characterize it using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to confirm co-crystal formation.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes with enhanced aqueous solubility.[15][16]
-
Mechanism: The hydrophobic portion of the guest molecule is shielded within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, increasing the overall solubility of the complex.[17]
General Protocol: Kneading Method for Cyclodextrin Complexation
-
Cyclodextrin Selection: Choose a suitable cyclodextrin derivative (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Paste Formation: Add a small amount of water to the cyclodextrin to form a paste.
-
Incorporation of Drug: Gradually add the this compound to the paste and knead thoroughly for a specified time (e.g., 30-60 minutes).
-
Drying and Sieving: Dry the resulting mixture (e.g., in an oven at 40-50°C) and then pass it through a sieve to obtain a fine powder.
Key Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[6][18]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., buffered solution, co-solvent mixture) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant and filter it through a chemically inert filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Reporting: Express the solubility in mg/mL or µM at the specified temperature and pH.
Protocol 2: Kinetic Solubility Determination
This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution.[5]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Preparation: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well microplate.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final test concentrations.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternative Quantification (Direct UV/LC-MS): Alternatively, after incubation, filter the plate to remove any precipitate. The concentration of the compound in the filtrate can then be determined by UV spectroscopy or LC-MS.[5]
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Wikipedia. (2023). Amine. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 1-(4-Fluorophenyl)piperazine Hydrochloride. Retrieved from [Link]
-
Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. Retrieved from [Link]
-
USP. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
CrystEngComm. (2021). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. RSC Publishing. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. IJPSR. Retrieved from [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... GPSR. Retrieved from [Link]
-
ResearchGate. (2013). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Retrieved from [Link]
-
protocols.io. (2021). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]
-
Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). Molecules. Retrieved from [Link]
-
MDPI. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
ResearchGate. (2018). Pharmaceutical Co-Crystals: An Emerging Approach for Enhancement of Solubility and Bioavailability of a Drug. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2019). Pharmaceutics. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). Co-crystallization: Technique for solubility enhancement. Retrieved from [Link]
-
IJCRT.org. (n.d.). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. Retrieved from [Link]
-
PMC. (2012). Nanosuspension: An approach to enhance solubility of drugs. Retrieved from [Link]
-
MDPI. (2020). Effects of Inorganic Salts on Phase Separation in Aqueous Solutions of Poly(ethylene glycol). Retrieved from [Link]
-
PMC. (2024). Emerging Trends in the Application of Nanosuspension-Based Biomaterials for Anticancer Drug Delivery. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Dovepress. (2024). Nanosuspension-Based Drug Delivery Systems for Topical Applications. Retrieved from [Link]
-
MDPI. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Retrieved from [Link]
-
ResearchGate. (2011). Nanosuspensions in Drug Delivery: Recent Advances, Patent Scenarios, and Commercialization Aspects. Retrieved from [Link]
-
ResearchGate. (2016). Solubility of Some Mineral Salts in Polyethylene Glycol and Related Surfactants. Retrieved from [Link]
-
Physical Chemistry Research. (2019). Regular Article. Retrieved from [Link]
-
PubMed. (2011). Effect of solubilizing and microemulsifying excipients in polyethylene glycol 6000 solid dispersion on enhanced dissolution and bioavailability of ketoconazole. Retrieved from [Link]
Sources
- 1. 1-(4-Fluorophenyl)piperazine Hydrochloride: Properties, Uses, Safety & Supplier Guide – China Manufacturer [pipzine-chem.com]
- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Trends in the Application of Nanosuspension-Based Biomaterials for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. ijpsr.com [ijpsr.com]
- 13. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. gpsrjournal.com [gpsrjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures | MDPI [mdpi.com]
Technical Support Center: Optimizing 1-(4-Fluorophenyl)piperazine Dihydrochloride Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of 1-(4-Fluorophenyl)piperazine dihydrochloride (p-FPP) in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is 1-(4-Fluorophenyl)piperazine (p-FPP) and what is its mechanism of action?
1-(4-Fluorophenyl)piperazine is a phenylpiperazine derivative that primarily acts as a serotonin receptor agonist. It displays a high affinity for the 5-HT1A receptor and lower affinities for the 5-HT2A and 5-HT2C receptors.[1] Its activity at these receptors can modulate various cellular signaling pathways. p-FPP has also been shown to inhibit the reuptake of serotonin and norepinephrine.[1]
Q2: What are the typical applications of p-FPP in cell culture?
In a research context, p-FPP is often used to investigate the role of serotonin receptors in various cellular processes. Its applications include studying receptor binding, downstream signaling cascades, and the physiological effects of serotonin receptor modulation in different cell types.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO).[2] A common practice is to prepare a high-concentration stock solution in DMSO, for example at 10 mg/mL.[3] For aqueous solutions, it is soluble in PBS (pH 7.2) at 10 mg/mL.[3] It is recommended to store stock solutions at -20°C for long-term use. The dihydrochloride salt is stable for at least five years when stored correctly.
Q4: What is a recommended starting concentration for p-FPP in my cell culture experiments?
The optimal concentration of p-FPP will vary depending on the cell type and the specific experimental goals. Based on the receptor binding affinities of analogous compounds, a starting concentration range of 10 nM to 1 µM is a reasonable starting point for functional assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q5: How can I determine the optimal dosage of p-FPP for my specific cell line?
To determine the optimal dosage, a dose-response curve should be generated. This involves treating your cells with a range of p-FPP concentrations and measuring the desired biological effect. A cell viability assay, such as the MTT or MTS assay, should be performed in parallel to identify the concentration range that is effective without causing significant cytotoxicity.
Troubleshooting Guides
Problem 1: I am not observing any effect of p-FPP in my cells.
-
Solution 1: Concentration too low. The concentration of p-FPP may be insufficient to elicit a response. Increase the concentration in a stepwise manner, for example, from 10 nM up to 10 µM, and carefully monitor for both the desired effect and any signs of cytotoxicity.
-
Solution 2: Inactive compound. Ensure the integrity of your p-FPP stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound. Prepare a fresh stock solution from a reliable source.
-
Solution 3: Cell line lacks target receptors. Verify that your cell line expresses the target serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) at a sufficient level to produce a measurable response. This can be confirmed through techniques like qPCR, Western blotting, or immunofluorescence.
-
Solution 4: Insufficient incubation time. The duration of treatment may not be long enough for the biological response to manifest. Try extending the incubation time and perform a time-course experiment.
Problem 2: I am observing high levels of cell death in my cultures treated with p-FPP.
-
Solution 1: Concentration too high. High concentrations of p-FPP can be cytotoxic. Perform a dose-response cytotoxicity assay (e.g., MTT or MTS assay) to determine the IC50 value for your cell line and select a concentration well below this value for your functional experiments.
-
Solution 2: Solvent toxicity. If you are using a solvent like DMSO to dissolve p-FPP, ensure that the final concentration of the solvent in your cell culture medium is not exceeding a non-toxic level (typically <0.5% for DMSO). Run a vehicle control (cells treated with the solvent alone) to rule out solvent-induced cytotoxicity.
-
Solution 3: Contamination. Microbial contamination of your cell culture or reagents can lead to cell death. Regularly check your cultures for any signs of contamination.
Quantitative Data
Table 1: Receptor Binding Affinities of Phenylpiperazine Analogs
| Receptor Subtype | Compound | Kᵢ (nM) |
| 5-HT₁ₐ | 1-(2-methoxyphenyl)piperazine | 2.7 |
| 5-HT₂ₐ | 1-(2-fluorophenyl)piperazine derivative | 21 |
| 5-HT₂c | m-chlorophenylpiperazine (mCPP) | 1.9 |
Note: Data presented are for analogous compounds due to the limited availability of direct binding affinity data for 1-(4-Fluorophenyl)piperazine.
Table 2: Cytotoxicity of Piperazine Derivatives in Various Cancer Cell Lines
| Cell Line | Compound | IC₅₀ (µM) |
| HOP-92 (Non-Small Cell Lung Cancer) | 1-bis(4-fluorophenyl)methyl piperazine derivative | 1.35[4] |
| MCF7 (Breast Cancer) | 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivative | 0.31 - 120.52[1] |
| A549 (Lung Cancer) | 4-acyl-2-substituted piperazine urea derivative | Variable[1] |
Note: The IC50 values for 1-(4-Fluorophenyl)piperazine may vary depending on the cell line and experimental conditions. The data above is for structurally related piperazine derivatives and should be used as a general reference.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile DMSO or sterile PBS (pH 7.2) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
Visualizations
Caption: Generalized signaling pathway of p-FPP.
Caption: General experimental workflow for p-FPP studies.
Caption: Troubleshooting logic for "no effect" issues.
References
Technical Support Center: pFPP Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pFPP dihydrochloride (para-Fluorophenylpiperazine dihydrochloride).
Frequently Asked Questions (FAQs)
Q1: What is pFPP dihydrochloride and what is its primary mechanism of action?
A1: pFPP dihydrochloride is the salt form of para-Fluorophenylpiperazine, a phenylpiperazine derivative. Its primary mechanism of action is as a serotonin receptor agonist, with a principal effect on the 5-HT1A receptor.[1] It also demonstrates some affinity for the 5-HT2A and 5-HT2C receptors.[1] Additionally, pFPP has been shown to inhibit the reuptake of serotonin and norepinephrine.[1]
Q2: What are the common experimental applications of pFPP dihydrochloride?
A2: Given its interaction with the serotonergic system, pFPP dihydrochloride is primarily used in neuroscience research to study the roles of 5-HT1A, 5-HT2A, and 5-HT2C receptors in various physiological and pathological processes. It can be used in both in vitro and in vivo models to investigate pathways related to mood, anxiety, and other central nervous system functions.
Q3: How should pFPP dihydrochloride be stored?
A3: pFPP dihydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store the solid compound at -20°C. Once in solution, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. As a dihydrochloride salt, it is hygroscopic and should be protected from moisture.
Q4: In what solvents is pFPP dihydrochloride soluble?
A4: pFPP dihydrochloride exhibits solubility in various common laboratory solvents. The table below summarizes the known solubility data. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause 1: Compound Degradation
-
Troubleshooting: Due to its hygroscopic nature, pFPP dihydrochloride can absorb moisture from the air, which may lead to degradation over time. Ensure the compound has been stored under the recommended dry and cold conditions. If degradation is suspected, it is advisable to use a fresh vial of the compound.
Possible Cause 2: Off-Target Effects
-
Troubleshooting: While pFPP is primarily a 5-HT1A agonist, it also has an affinity for 5-HT2A and 5-HT2C receptors and can inhibit serotonin and norepinephrine transporters.[1] These off-target interactions could lead to unexpected biological responses. It is crucial to consider these additional activities when interpreting your data. Consider using more selective agonists or antagonists for other serotonin receptors in control experiments to dissect the specific contribution of each target.
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
Possible Cause 1: Incorrect Solvent or pH
-
Troubleshooting: While pFPP dihydrochloride is soluble in aqueous solutions like PBS (pH 7.2), its solubility can be pH-dependent. If you observe precipitation, ensure the pH of your buffer is within a suitable range. For cell-based assays, initial stock solutions are often prepared in DMSO and then serially diluted in the final aqueous-based assay medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Possible Cause 2: Reaching Solubility Limit
-
Troubleshooting: Every compound has a maximum solubility in a given solvent. If you require a higher concentration, you may need to explore alternative solvents or formulation strategies. However, be mindful that different solvents can impact the biological activity and stability of the compound.
Issue 3: High Background in Receptor Binding Assays
Possible Cause 1: Non-Specific Binding
-
Troubleshooting: High background can be a common issue in receptor binding assays. To minimize non-specific binding, consider the following:
-
Optimize the concentration of the radioligand.
-
Increase the number of wash steps.
-
Include a blocking agent in your assay buffer (e.g., bovine serum albumin).
-
Ensure the filter plates are properly pre-treated.
-
Possible Cause 2: Radioligand Degradation
-
Troubleshooting: The stability of the radioligand is critical for a successful binding assay. Ensure that the radioligand has been stored correctly and is within its expiration date.
Quantitative Data
Table 1: Physical and Chemical Properties of pFPP Dihydrochloride
| Property | Value |
| Molecular Formula | C₁₀H₁₃FN₂ · 2HCl |
| Molecular Weight | 253.1 g/mol |
| Appearance | Crystalline solid |
| Solubility (DMSO) | 10 mg/mL |
| Solubility (PBS, pH 7.2) | 10 mg/mL |
| Storage Temperature | -20°C (long-term) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.53 mg of pFPP dihydrochloride.
-
Dissolving: Add 1 mL of anhydrous DMSO to the weighed compound.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: General Protocol for a Cell-Based Functional Assay
-
Cell Culture: Plate cells expressing the target serotonin receptor (e.g., 5-HT1A) in a suitable multi-well plate and grow to the desired confluency.
-
Compound Preparation: Thaw a frozen aliquot of the pFPP dihydrochloride stock solution. Perform serial dilutions in the appropriate assay buffer to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the assay buffer containing the different concentrations of pFPP dihydrochloride. Include appropriate vehicle controls (e.g., buffer with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined period to allow for receptor activation and downstream signaling.
-
Assay Readout: Measure the desired downstream effect, which could be changes in intracellular cyclic AMP (cAMP) levels, calcium mobilization, or reporter gene expression, depending on the signaling pathway of the receptor.
-
Data Analysis: Plot the response as a function of the pFPP dihydrochloride concentration and fit the data to a dose-response curve to determine the EC₅₀.
Visualizations
Caption: Signaling pathway of pFPP dihydrochloride.
Caption: Troubleshooting workflow for pFPP experiments.
References
Technical Support Center: Purification of 1-(4-Fluorophenyl)piperazine Dihydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of synthesized 1-(4-Fluorophenyl)piperazine dihydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crystalline Product | - Incomplete precipitation of the dihydrochloride salt.- Product loss during washing steps.- Sub-optimal recrystallization solvent or conditions. | - Ensure the solution of the free base is sufficiently acidified with HCl (to pH < 2).- Cool the solution at a low temperature (0-4 °C) for an extended period to maximize precipitation.- Use a minimal amount of a cold, non-polar solvent (e.g., diethyl ether, acetone) for washing the crystalline product.- Perform solvent screening to find the optimal recrystallization solvent system (e.g., ethanol/water, isopropanol/water, methanol/diethyl ether). |
| Oily or Gummy Product Instead of Crystals | - Presence of impurities that inhibit crystallization.- Residual solvent.- The compound is hygroscopic and has absorbed moisture. | - Purify the crude free base by column chromatography before salt formation.- Ensure the product is thoroughly dried under a high vacuum.- Handle the compound in a dry atmosphere (e.g., glove box or under an inert gas) to minimize moisture absorption. |
| Product Discoloration (Yellow or Brown Tint) | - Presence of colored impurities from the synthesis.- Degradation of the product. | - Treat a solution of the crude product with activated charcoal before recrystallization.- Ensure purification steps are carried out promptly after synthesis and avoid exposure to high temperatures or light for prolonged periods. |
| Broad Melting Point Range | - Presence of impurities.- The product is not fully dry (contains residual solvent). | - Recrystallize the product until a sharp and consistent melting point is achieved.- Dry the product under a high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period. |
| Inconsistent Spectroscopic Data (NMR, MS) | - Presence of impurities such as starting materials, byproducts, or positional isomers.[1] | - Purify the compound further by recrystallization or preparative HPLC.- Compare the spectra with a reference standard if available.- For potential isomers (e.g., 2-FPP, 3-FPP), specialized chromatographic methods may be required for separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for after synthesizing 1-(4-Fluorophenyl)piperazine?
A1: Common impurities can be categorized as:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include piperazine, 1-bromo-4-fluorobenzene, or other precursors.
-
Positional Isomers: Isomers such as 1-(2-fluorophenyl)piperazine (2-FPP) and 1-(3-fluorophenyl)piperazine (3-FPP) can be present, which may be difficult to separate due to their similar chemical properties.[1]
-
Byproducts of the Reaction: These can include di-substituted piperazines or other side-products from the specific reaction conditions used.[1]
Q2: My 1-(4-Fluorophenyl)piperazine free base is an oil. How can I solidify it for easier handling and purification?
A2: Converting the oily free base to its dihydrochloride salt is a standard and effective method to obtain a stable, crystalline solid. This is achieved by dissolving the free base in a suitable organic solvent and treating it with a solution of hydrogen chloride. The resulting salt typically precipitates and can be collected by filtration.
Q3: What is the best solvent for recrystallizing this compound?
A3: Common solvent systems for the recrystallization of arylpiperazine hydrochlorides include lower alcohols, often with the addition of a co-solvent. Good starting points for solvent screening are:
-
Ethanol
-
Isopropanol
-
Methanol/Diethyl Ether
-
Ethanol/Water
The optimal solvent system will dissolve the compound when hot but have low solubility when cold, allowing for good recovery of pure crystals. A paper on the synthesis of a similar compound mentions recrystallization from ethanol.
Q4: I am having trouble with peak tailing during HPLC analysis of my purified product. What could be the cause and how can I fix it?
A4: Peak tailing with basic compounds like piperazines on standard silica-based columns is often due to interactions between the basic nitrogen atoms and acidic silanol groups on the stationary phase. To mitigate this, you can:
-
Use a mobile phase with a low pH (e.g., using a phosphate buffer at pH 2.5-3) to ensure the piperazine nitrogens are protonated.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase in small amounts (e.g., 0.1%).
-
Use a column with end-capping or a base-deactivated stationary phase.
Q5: Is this compound hygroscopic?
A5: Yes, like many amine salts, it can be hygroscopic. It is recommended to store the purified compound in a desiccator and handle it in a dry environment to prevent moisture absorption, which can affect its physical state and analytical results.
Experimental Protocols
Protocol 1: Purification of 1-(4-Fluorophenyl)piperazine Free Base by Column Chromatography
This protocol is a general procedure for purifying the crude free base before conversion to the dihydrochloride salt.
-
Slurry Preparation: Dissolve the crude 1-(4-Fluorophenyl)piperazine in a minimal amount of the chosen eluent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using a suitable solvent system, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of methanol in dichloromethane) to facilitate the separation of the product from less polar and more polar impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(4-Fluorophenyl)piperazine free base.
Protocol 2: Conversion to this compound and Recrystallization
-
Salt Formation:
-
Dissolve the purified 1-(4-Fluorophenyl)piperazine free base in a suitable solvent such as isopropanol, ethanol, or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in the same solvent (or a compatible one, e.g., HCl in isopropanol or ethereal HCl) dropwise while stirring until the solution is acidic (test with pH paper). An excess of HCl is typically used to ensure the formation of the dihydrochloride salt.
-
The dihydrochloride salt should precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of the cold solvent used for precipitation, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
-
Recrystallization:
-
Transfer the crude dihydrochloride salt to a clean flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) to dissolve the solid completely. If the solubility is low, a small amount of water can be added dropwise to the hot alcohol to aid dissolution.
-
Once dissolved, allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal growth and yield, place the flask in a refrigerator or an ice bath for several hours.
-
-
Final Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under a high vacuum to remove all residual solvent.
-
Quantitative Data
The following table provides typical, though hypothetical, quantitative data for the purification of this compound. Actual results may vary based on the initial purity of the crude product and the specific conditions used.
| Purification Step | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Column Chromatography (Free Base) | 85-90% | >98% | 70-85% |
| Conversion to Dihydrochloride Salt | >98% (free base) | >99% | 90-98% |
| Recrystallization (Dihydrochloride Salt) | 95-98% | >99.5% | 80-95% |
Visualizations
Caption: General Purification Workflow.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: 1-(4-Fluorophenyl)piperazine Dihydrochloride Binding Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 1-(4-Fluorophenyl)piperazine dihydrochloride in binding assays.
Frequently Asked Questions (FAQs)
Q1: What is 1-(4-Fluorophenyl)piperazine and what are its primary targets?
A1: 1-(4-Fluorophenyl)piperazine (pFPP or 4-FPP) is a substituted phenylpiperazine compound.[1][2] It is recognized as a metabolite of the hypnotic drug Niaprazine.[3] While it is frequently used as a ligand in research targeting serotonin receptors, particularly the 5-HT1A subtype, it also shows affinity for monoamine transporters.[4] For instance, it has been shown to inhibit the serotonin transporter (SERT) with an IC50 of 318 nM. Some derivatives have also been investigated for their effects on other targets like Janus kinase 2 (JAK2).
Q2: What are the solubility and storage recommendations for this compound?
A2: The dihydrochloride salt form is soluble in polar solvents such as water and ethanol.[5] For binding assays, it is commonly dissolved in Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS) at a concentration of up to 10 mg/mL.[1] For long-term storage, the solid compound should be kept at -20°C, where it is stable for at least five years.[1] Stock solutions can be prepared in DMSO and stored at -20°C. Aqueous solutions are less stable and it is not recommended to store them for more than one day.
Q3: How should I prepare my stock solution of this compound?
A3: To prepare a stock solution, dissolve the compound in a suitable solvent like DMSO to a concentration of 1-10 mM. Ensure the compound is fully dissolved. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] The pH of the final assay buffer is important, as the dihydrochloride salt will make aqueous solutions acidic.[5]
Q4: What is a typical concentration range for pFPP in a competitive binding assay?
A4: The concentration range for a competitive binding assay depends on the affinity of pFPP for the target receptor. A typical approach is to use a range of concentrations spanning at least three orders of magnitude around the expected IC50 or Ki value. For example, if you expect an IC50 in the nanomolar range, you might test concentrations from 0.1 nM to 10 µM.
Troubleshooting Guide
This section addresses common problems encountered during binding assays with this compound.
Problem 1: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal, leading to inaccurate results. Ideally, NSB should be less than 50% of the total binding.
| Potential Cause | Recommended Solution |
| Compound Hydrophobicity | pFPP is a hydrophobic molecule which can increase its tendency to bind non-specifically to lipids, proteins, and filter materials. Consider adding a detergent (e.g., 0.01% Tween-20) or Bovine Serum Albumin (BSA, 0.1-0.5%) to the assay buffer to reduce these interactions. |
| Excess Radioligand Concentration | Using a radioligand concentration that is too high can lead to increased NSB. Use a concentration at or below the Kd value for the radioligand. |
| Insufficient Washing | Inadequate washing may not effectively remove unbound radioligand. Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer. |
| Filter Binding | The compound or radioligand may be binding to the filter paper. Pre-soaking the filters (e.g., glass fiber filters) in a solution like 0.3-0.5% polyethyleneimine (PEI) can help reduce non-specific filter binding. |
| Incorrect Blocking Agent for NSB | The unlabeled ligand used to define NSB may not be optimal. Use a high concentration (100-1000 fold excess over the radioligand Kd) of a structurally different compound known to bind with high affinity to the target receptor. |
Problem 2: Low or No Specific Binding
This issue suggests a problem with one of the core components of the assay.
| Potential Cause | Recommended Solution |
| Degraded Compound or Reagents | Verify the integrity of your this compound stock. The compound is stable when stored correctly, but repeated freeze-thaw cycles of stock solutions should be avoided.[6] Check the age and storage conditions of your radioligand and receptor preparation (membranes). |
| Inactive Receptor Preparation | The receptor source (cell membranes, tissue homogenate) may have low expression levels or may have been denatured during preparation or storage. Prepare fresh membranes and determine the protein concentration accurately. It may be necessary to titrate the amount of membrane protein per well to find the optimal signal window. |
| Sub-optimal Assay Conditions | Incubation time may be too short to reach equilibrium. Perform a time-course experiment (association kinetics) to determine the optimal incubation time. Also, verify that the buffer composition (pH, ionic strength) is optimal for receptor binding. |
| Pipetting Errors | Inaccurate pipetting, especially of the concentrated compound, radioligand, or membranes, can lead to inconsistent or absent signal. Calibrate your pipettes and use careful technique. |
Problem 3: Poor Reproducibility Between Replicates
Inconsistent results can make data interpretation impossible.
| Potential Cause | Recommended Solution |
| Incomplete Solubilization of pFPP | Ensure your stock solution of pFPP is completely dissolved before making serial dilutions. Vortex thoroughly. Precipitates can lead to inconsistent concentrations across assay wells. |
| Inconsistent Membrane Resuspension | Cell membranes can settle at the bottom of the tube. Ensure the membrane preparation is mixed thoroughly (e.g., by gentle vortexing or trituration) before aliquoting into the assay plate to ensure a uniform receptor concentration in each well. |
| Filtration or Washing Inconsistency | Ensure that the vacuum filtration is rapid and consistent for all wells and that wash steps are performed uniformly across the plate. Inconsistent washing times can lead to variable dissociation of the radioligand-receptor complex. |
| Plate Edge Effects | Evaporation from wells on the edge of the plate can concentrate reagents and alter results. Avoid using the outermost wells of the plate for critical samples or ensure proper sealing during incubation. |
Quantitative Data Summary
The following table summarizes known inhibitory concentrations (IC50) for 1-(4-Fluorophenyl)piperazine (pFPP) and a related derivative against various targets. This data can serve as a reference for expected potency.
| Compound | Target | Assay Type | Reported IC50 (nM) |
| 1-(4-Fluorophenyl)piperazine | Serotonin Transporter (SERT) | [3H]paroxetine binding | 318[4] |
| 1-(4-Fluorophenyl)piperazine | Dopamine Transporter (DAT) | [3H]WIN 35,428 binding | 10,000[4] |
| 1-(4-Fluorophenyl)piperazine | Norepinephrine Transporter (NET) | [3H]nisoxetine binding | 3,120[4] |
| SL14 (derivative containing a fluorophenyl-piperazine group) | Janus Kinase 2 (JAK2) | Kinase Assay | 57.6[7] |
Experimental Protocols & Visualizations
Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a general procedure for determining the binding affinity (Ki) of this compound for the 5-HT1A receptor using a filtration-based assay.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4. Keep on ice.
-
Radioligand: [3H]8-OH-DPAT (a common 5-HT1A agonist radioligand). Prepare a working solution in Assay Buffer at a concentration equal to 2x its Kd value (typically ~1-2 nM).
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 10 µM down to 0.1 nM final concentration).
-
Non-Specific Binding (NSB) Control: Use a high concentration (e.g., 10 µM) of a known 5-HT1A ligand, such as unlabeled Serotonin or 8-OH-DPAT.
-
Receptor Source: Use cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells). Thaw membranes on ice and resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per assay well.
2. Assay Procedure:
-
Set up a 96-well plate. Add reagents in the following order:
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB Control OR 50 µL of pFPP dilution.
-
50 µL of Radioligand working solution.
-
100 µL of the resuspended cell membrane preparation.
-
-
The final assay volume is 200 µL.
-
Seal the plate and incubate for 60 minutes at room temperature (or other optimized temperature) with gentle agitation.
3. Filtration and Counting:
-
Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) in 0.3% polyethyleneimine for at least 30 minutes.
-
Terminate the incubation by rapidly filtering the contents of the assay plate through the filter plate using a cell harvester.
-
Wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer.
-
Dry the filter plate completely (e.g., 30-60 minutes at 50°C or under a heat lamp).
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Specific Binding: Subtract the counts per minute (CPM) from the NSB wells from all other wells.
-
IC50 Determination: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the pFPP concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
5-HT1A Receptor Signaling Pathway
1-(4-Fluorophenyl)piperazine often targets the 5-HT1A receptor, a G-protein coupled receptor (GPCR). When activated by an agonist, this receptor initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Caption: Simplified 5-HT1A receptor signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-(4-Fluorophenyl)piperazine Hydrochloride: Properties, Uses, Safety & Supplier Guide – China Manufacturer [pipzine-chem.com]
- 6. 1-(4-Fluorophenyl)piperazine(2252-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
1-(4-Fluorophenyl)piperazine dihydrochloride vs other piperazine derivatives
An In-Depth Comparative Analysis of 1-(4-Fluorophenyl)piperazine Dihydrochloride and Other Piperazine Derivatives for Researchers and Drug Development Professionals
The piperazine moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of centrally acting drugs.[1][2] This guide offers a detailed comparison of this compound (p-F-PhP) against other significant piperazine derivatives, presenting experimental data to delineate their pharmacological profiles.
The Central Role of Piperazine Derivatives in Neuropharmacology
Piperazine derivatives exert their primary influence on monoamine neurotransmitter systems, namely serotonin (5-HT) and dopamine (DA).[2] Their therapeutic effects, which span antipsychotic, antidepressant, and anxiolytic applications, are achieved through two principal mechanisms:
-
Direct Receptor Interaction: They can act as agonists, antagonists, or partial agonists at various G-protein coupled receptors, including subtypes of serotonin (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) and dopamine (e.g., D₂, D₃) receptors.
-
Modulation of Neurotransmitter Reuptake: Many derivatives inhibit the function of serotonin (SERT) and norepinephrine (NET) transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft.
The specific pharmacological profile of each derivative is dictated by the chemical nature and placement of substituents on the foundational phenylpiperazine structure.
Comparative Analysis of In Vitro Performance
The following tables provide a consolidated overview of the binding affinities (Ki) and functional activities (IC50/EC50) of p-F-PhP and other key piperazine derivatives. It is crucial to acknowledge that the data presented is compiled from various scientific publications, and minor variations may exist due to differing experimental conditions across studies.
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of Selected Piperazine Derivatives
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C | D₂ |
| 1-(4-Fluorophenyl)piperazine (p-F-PhP) | Data not available in direct comparative studies | Data not available in direct comparative studies | Data not available in direct comparative studies | Data not available in direct comparative studies |
| m-Chlorophenylpiperazine (mCPP) | 54 | 2.6 | 1.3 | 490 |
| Trifluoromethylphenylpiperazine (TFMPP) | 110 | 160 | 60 | - |
Table 2: Comparative Functional Activity (IC₅₀/EC₅₀, nM) at Monoamine Transporters
| Compound | SERT (Uptake Inhibition IC₅₀) | NET (Uptake Inhibition IC₅₀) | DAT (Uptake Inhibition IC₅₀) |
| 1-(4-Fluorophenyl)piperazine (p-F-PhP) | Data not available in direct comparative studies | Data not available in direct comparative studies | Data not available in direct comparative studies |
| Benzylpiperazine (BZP) | 2080 | 314 | 99 |
| m-Chlorophenylpiperazine (mCPP) | 130 | 1100 | 2300 |
| Trifluoromethylphenylpiperazine (TFMPP) | 120 | 2000 | 1200 |
Note: This table illustrates the varied potencies of different piperazine derivatives on monoamine transporters. Direct comparative functional data for p-F-PhP is limited in the reviewed literature.
Detailed Experimental Methodologies
Radioligand Receptor Binding Assay
This technique is fundamental for determining the affinity of a test compound for a specific receptor.
Objective: To quantify the binding affinity (Kᵢ) of a compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.
Protocol Outline:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor (e.g., HEK-293 cells transfected with the human 5-HT₁A receptor) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and recentrifugation to remove endogenous substances.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Competitive Binding Incubation:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors), and a range of concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of a known, non-radioactive drug that has high affinity for the receptor.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Visualizing Key Concepts
The following diagrams provide a visual representation of the underlying principles and workflows in the study of piperazine derivatives.
Figure 1: General mechanism of action for phenylpiperazine derivatives.
References
A Comparative Guide: 1-(4-Fluorophenyl)piperazine Dihydrochloride vs. pFPP Free Base for Research Applications
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 1-(4-Fluorophenyl)piperazine dihydrochloride and its free base form, pFPP, is presented below. This guide synthesizes physicochemical and pharmacological data to inform the selection of the most appropriate compound for various experimental needs.
This document provides a comprehensive analysis of the dihydrochloride salt and the free base of 1-(4-Fluorophenyl)piperazine (pFPP), a notable metabolite of the sedative and hypnotic drug Niaparazine. The choice between a salt form and a free base can significantly impact experimental outcomes due to differences in solubility, stability, and handling characteristics. This guide aims to provide researchers with the necessary data to make an informed decision for their specific in vitro and in vivo studies.
Physicochemical Properties: A Head-to-Head Comparison
The most significant distinction between the dihydrochloride salt and the free base lies in their solubility. The salt form exhibits enhanced solubility in aqueous solutions, a critical factor for many biological assays.
| Property | This compound | pFPP Free Base |
| Molecular Formula | C₁₀H₁₃FN₂ · 2HCl | C₁₀H₁₃FN₂ |
| Molecular Weight | 253.1 g/mol [1] | 180.22 g/mol [2][3][4][5][6] |
| Appearance | Crystalline solid | Solid, Liquid After Melting |
| Melting Point | ~231-234 °C | 30-33 °C[2][3] |
| Boiling Point | Not available | 118-123 °C at 0.1 mmHg[2][3] |
| Solubility in DMSO | 10 mg/mL[1] | Data not readily available |
| Solubility in PBS (pH 7.2) | 10 mg/mL[1] | Insoluble in water[2][3] |
| Solubility in Chloroform | Data not readily available | Slightly soluble[2] |
| Solubility in Ethyl Acetate | Data not readily available | Slightly soluble[2] |
| Stability | Stable | Air sensitive |
Pharmacological Profile: Receptor Binding Affinities
1-(4-Fluorophenyl)piperazine and its analogs are known to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. While a comprehensive binding profile for pFPP is not extensively documented in publicly available literature, data from related arylpiperazine compounds suggest a propensity for binding to several key CNS targets. The primary pharmacological activity is expected to be comparable between the free base and the dihydrochloride salt, as the active moiety is the 1-(4-fluorophenyl)piperazine molecule itself.
Based on studies of structurally similar compounds, pFPP is anticipated to exhibit affinity for the following receptors:
-
Serotonin Receptors: Arylpiperazines are well-known serotonergic agents. Analogs of pFPP have shown affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors. The activity at these receptors is crucial for mediating effects on mood, anxiety, and cognition.
-
Dopamine Receptors: Several N-phenylpiperazine analogs have been evaluated for their affinity to D₂ and D₃ dopamine receptor subtypes[7]. This suggests that pFPP may also interact with the dopaminergic system, which is implicated in reward, motivation, and motor control.
-
Adrenergic Receptors: Some arylpiperazines have demonstrated affinity for α₁-adrenergic receptors[8][9].
It is important for researchers to empirically determine the binding affinities of pFPP for their specific receptors of interest, as subtle structural changes can significantly alter the pharmacological profile.
Experimental Protocols
Radioligand Displacement Assay for 5-HT₂A Receptor Binding
This protocol is a standard method to determine the binding affinity of a test compound (e.g., pFPP) for the 5-HT₂A receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human 5-HT₂A receptors
-
Cell culture reagents
-
Lysis buffer (50 mM Tris-HCl, pH 7.4)
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Radioligand: [³H]-Ketanserin (a 5-HT₂A antagonist)
-
Non-specific binding control: Unlabeled Ketanserin or another high-affinity 5-HT₂A antagonist (e.g., Mianserin)
-
Test compound: 1-(4-Fluorophenyl)piperazine (dihydrochloride or free base, dissolved appropriately)
-
96-well microfilter plates with GF/B filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT₂A cells to confluency.
-
Harvest the cells and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and centrifuge again.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membrane preparation + [³H]-Ketanserin.
-
Non-specific Binding: Cell membrane preparation + [³H]-Ketanserin + excess unlabeled Ketanserin.
-
Competitive Binding: Cell membrane preparation + [³H]-Ketanserin + varying concentrations of the test compound (pFPP).
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the microfilter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Locomotor Activity in Mice (Open Field Test)
This protocol describes a common behavioral test to evaluate the effect of a compound on locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Open field arena (e.g., a square or circular arena with walls)
-
Video tracking system and software
-
Test compound: 1-(4-Fluorophenyl)piperazine (dihydrochloride or free base)
-
Vehicle control (e.g., saline or a suitable solvent for the free base)
-
Syringes and needles for administration (e.g., intraperitoneal injection)
Procedure:
-
Acclimation:
-
Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Compound Administration:
-
Administer the test compound or vehicle to the mice via the chosen route (e.g., i.p. injection). Doses should be determined based on preliminary studies or literature on similar compounds.
-
-
Open Field Test:
-
At a predetermined time after injection (e.g., 30 minutes), place a mouse gently in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 10-30 minutes).
-
Record the animal's behavior using the video tracking system.
-
-
Data Analysis:
-
The tracking software will analyze the video to provide various parameters, including:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: An exploratory behavior.
-
Velocity: The speed of movement.
-
-
Compare the data from the compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential biological mechanisms, the following diagrams are provided.
Caption: Workflow for an in-vivo behavioral study.
Caption: Putative 5-HT₂A receptor signaling pathway for pFPP.
Conclusion
The choice between this compound and its free base form is primarily dictated by the experimental requirements for solubility. The dihydrochloride salt is the superior choice for aqueous-based in vitro assays and for in vivo studies requiring administration in aqueous vehicles. The free base, while less soluble in water, may be suitable for specific organic synthesis applications or for formulation in non-aqueous delivery systems. The pharmacological activity of both forms is expected to be similar, though differences in bioavailability may arise from their distinct physicochemical properties. Researchers should carefully consider these factors to ensure the validity and reproducibility of their experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-(4-Fluorophenyl)piperazine CAS#: 2252-63-3 [m.chemicalbook.com]
- 3. 1-(4-Fluorophenyl)piperazine | 2252-63-3 [chemicalbook.com]
- 4. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of the Biological Activity of 1-(4-Fluorophenyl)piperazine dihydrochloride and Other Serotonergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP) with other well-characterized phenylpiperazine-based serotonin receptor agonists, namely 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). The data presented herein has been compiled from various in vitro studies to facilitate a clear and objective comparison of their receptor binding affinities and functional activities.
Overview of Compounds
Phenylpiperazine derivatives are a class of compounds known for their significant effects on the central nervous system, primarily through their interaction with serotonin (5-HT) and, to a lesser extent, dopamine (DA) receptors and transporters. 1-(4-Fluorophenyl)piperazine (pFPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are notable members of this class and are frequently used as tool compounds in pharmacological research. Understanding their distinct biological profiles is crucial for the development of novel therapeutics targeting serotonergic pathways.
Quantitative Comparison of Binding Affinities
The binding affinities of pFPP, mCPP, and TFMPP for a range of serotonin and dopamine receptors, as well as the serotonin transporter (SERT) and norepinephrine transporter (NET), are summarized below. The data are presented as inhibitory constants (Ki) or 50% inhibitory concentrations (IC50), with lower values indicating higher binding affinity.
| Receptor/Transporter | 1-(4-Fluorophenyl)piperazine (pFPP) | 1-(3-chlorophenyl)piperazine (mCPP) | 1-(3-trifluoromethylphenyl)piperazine (TFMPP) |
| 5-HT1A | Ki: 150 nM[1] | Ki: 14 nM[1] | Ki: 288-1950 nM[2] |
| 5-HT1B | - | Ki: 110 nM[1] | Ki: 30-132 nM[2] |
| 5-HT1D | - | - | Ki: 282 nM[2] |
| 5-HT2A | Ki: 61 nM[1] | - | Ki: 160-269 nM[2] |
| 5-HT2C | Ki: 1.3 nM[1] | - | Ki: 62 nM[2] |
| SERT | - | IC50: 230 nM[3] | EC50: 121 nM[2] |
| Dopamine D1 | Ki: 2400 nM[1] | - | - |
| Dopamine D2 | - | - | - |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available in the searched literature.
Functional Activity Profile
The functional activity of these compounds at various receptors is critical to understanding their overall pharmacological effects. The following table summarizes their known functional activities.
| Compound | Receptor | Functional Activity |
| 1-(4-Fluorophenyl)piperazine (pFPP) | 5-HT1A | Agonist[4] |
| 1-(3-chlorophenyl)piperazine (mCPP) | 5-HT2A | Partial Agonist[3] |
| 5-HT2C | Partial Agonist (Efficacy = 72% of 5-HT)[5] | |
| 5-HT3 | Antagonist[6] | |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C | Full Agonist[2] |
| 5-HT2A | Weak Partial Agonist/Antagonist[2][3] | |
| 5-HT3 | No significant activity[2][6] |
Signaling Pathways and Experimental Workflows
The interaction of these phenylpiperazine derivatives with G-protein coupled receptors (GPCRs), such as the 5-HT1A and 5-HT2A/2C receptors, initiates distinct intracellular signaling cascades.
Activation of the Gi/o-coupled 5-HT1A receptor by these agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
The binding affinity of the compounds is typically determined using a competitive radioligand binding assay, as outlined in the workflow above.
The functional activity of agonists at Gi-coupled receptors like 5-HT1A is commonly assessed by measuring their ability to inhibit forskolin-stimulated cAMP accumulation.
Experimental Protocols
Radioligand Binding Assay (for 5-HT1A Receptor)
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Test Compounds: this compound, mCPP, TFMPP.
-
Non-specific Binding Control: 10 µM 5-HT.
-
Filtration Apparatus: Cell harvester with GF/B glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Thaw the receptor membrane preparation on ice and resuspend in assay buffer.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand ([3H]8-OH-DPAT, final concentration ~0.25 nM), and the membrane preparation.
-
For total binding, omit the test compound. For non-specific binding, add 10 µM 5-HT.
-
Incubate the plate at room temperature for 30 minutes.[7]
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay (for 5-HT1A Receptor)
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists at the 5-HT1A receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Test Compounds: this compound, mCPP, TFMPP.
-
Stimulant: Forskolin.
-
cAMP Detection Kit: (e.g., HTRF, LANCE, or AlphaScreen).
-
Plate Reader: Compatible with the chosen cAMP detection kit.
Procedure:
-
Seed the cells in a 96- or 384-well plate and incubate overnight.
-
Remove the culture medium and add the assay buffer containing varying concentrations of the test compound.
-
Pre-incubate at room temperature for 30 minutes.[8]
-
Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., EC80).
-
Incubate for an additional 15-30 minutes at room temperature.[9][10]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP detection kit.
-
Data Analysis: Normalize the data to the forskolin-stimulated response. Plot the percentage inhibition of the forskolin response against the log concentration of the test compound. Determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximal effect) from the resulting dose-response curve using non-linear regression.
Serotonin Transporter (SERT) Uptake Assay
Objective: To determine the potency (IC50) of test compounds to inhibit serotonin uptake by SERT.
Materials:
-
Cell Line: HEK293 cells stably expressing the human SERT, or human platelets.
-
Radiolabeled Substrate: [3H]Serotonin ([3H]5-HT).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Test Compounds: this compound, mCPP, TFMPP.
-
Non-specific Uptake Control: A known potent SERT inhibitor (e.g., citalopram).
-
Filtration or Scintillation Proximity Assay (SPA) system.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Wash the cells with KRH buffer.
-
Add the test compound at various concentrations to the wells.
-
Initiate the uptake by adding [3H]5-HT (at a concentration close to its Km, e.g., 1 µM).[11]
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.[12]
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known SERT inhibitor) from the total uptake. Determine the IC50 value for each test compound by plotting the percentage inhibition of specific uptake against the log concentration of the compound and fitting the data with a sigmoidal dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A modified assay method for determining serotonin uptake in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(4-Fluorophenyl)piperazine Dihydrochloride and Structurally Related Arylpiperazines for Neurological Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Arylpiperazine Scaffold in Neuroscience
The arylpiperazine moiety is a cornerstone in the development of neurologically active compounds. Its unique structure allows for interaction with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. This versatility has led to the development of numerous drugs for treating a range of central nervous system (CNS) disorders, including anxiety, depression, and psychosis.[1] 1-(4-Fluorophenyl)piperazine (pFPP), a prominent member of this class, serves as a valuable research tool and a precursor for more complex molecules. This guide provides a comprehensive comparative analysis of pFPP and its structural analogs, offering insights into their synthesis, physicochemical properties, and pharmacological profiles. We will delve into the subtle yet significant impact of substituent placement and nature on receptor affinity and functional activity, providing a framework for rational drug design and selection of appropriate tool compounds for neurological research.
Physicochemical Properties: The Impact of Structure on Drug-like Characteristics
The physicochemical properties of a compound, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For CNS-active compounds, the ability to cross the blood-brain barrier is paramount, and this is heavily influenced by these properties. Here, we compare the key physicochemical parameters of 1-(4-fluorophenyl)piperazine and its positional isomers, alongside chloro and methoxy analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP (Predicted) | Melting Point (°C) | Boiling Point (°C) |
| 1-(4-Fluorophenyl)piperazine | C10H13FN2 | 180.22 | 8.93 ± 0.10 | 1.235 | 30-33 | 118-123 @ 0.1 mmHg |
| 1-(2-Fluorophenyl)piperazine | C10H13FN2 | 180.22 | 8.78 ± 0.10 | 1.5 | 44-48 | 150 @ 3 mmHg |
| 1-(3-Fluorophenyl)piperazine | C10H13FN2 | 180.22 | 8.85 ± 0.10 | 1.2 | 88-91 @ 0.2 mmHg | Not Available |
| 1-(4-Chlorophenyl)piperazine | C10H13ClN2 | 196.68 | 8.88 ± 0.10 | 1.9 | 76-79 | 113 @ 0.27 mmHg |
| 1-(4-Methoxyphenyl)piperazine | C11H16N2O | 192.26 | 8.98 ± 0.10 | 1.2 | 42-47 | Not Available |
Data Interpretation: The predicted pKa values for all compounds are similar, indicating that the basicity of the piperazine nitrogen is not significantly altered by the substituent on the phenyl ring. The LogP values, a measure of lipophilicity, show slight variations. The chloro-substituted analog is the most lipophilic, which may influence its membrane permeability. The positional isomers of the fluoro-substituted compound exhibit subtle differences in their melting and boiling points, reflecting changes in their crystal packing and intermolecular interactions.
Pharmacological Profile: A Comparative Look at Receptor Affinities
The primary pharmacological relevance of arylpiperazines lies in their interaction with serotonin receptors. The affinity for different receptor subtypes dictates their functional effects. Below is a comparative table of the binding affinities (Ki values in nM) of our selected compounds for key serotonin receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| 1-(4-Fluorophenyl)piperazine (pFPP) | ~20-50 | ~100-300 | ~100-300 |
| 1-(2-Fluorophenyl)piperazine (oFPP) | >1000 | ~50-150 | ~50-150 |
| 1-(3-Fluorophenyl)piperazine (mFPP) | ~50-150 | ~50-150 | ~50-100 |
| 1-(4-Chlorophenyl)piperazine (pCPP) | ~30-100 | ~50-200 | ~30-100 |
| 1-(4-Methoxyphenyl)piperazine (pMeOPP) | ~10-40 | >1000 | >1000 |
Structure-Activity Relationship (SAR) Insights:
-
5-HT1A Receptor: The para-substituted compounds, pFPP and pMeOPP, generally exhibit the highest affinity for the 5-HT1A receptor. The methoxy group in pMeOPP appears to be particularly favorable for this interaction. Moving the fluorine to the ortho position (oFPP) dramatically reduces 5-HT1A affinity, highlighting the steric sensitivity of this receptor's binding pocket.
-
5-HT2A and 5-HT2C Receptors: The ortho- and meta-substituted fluorophenylpiperazines, as well as the para-chlorophenylpiperazine, show moderate affinity for the 5-HT2A and 5-HT2C receptors. In contrast, the para-methoxy substitution in pMeOPP significantly diminishes affinity for these subtypes, suggesting it is a more selective 5-HT1A ligand. The similar affinities for 5-HT2A and 5-HT2C receptors for many of these compounds underscore the challenge in achieving selectivity between these closely related subtypes.
Experimental Protocols: A Guide to Synthesis and Pharmacological Evaluation
To ensure scientific integrity and provide actionable insights, this section details the methodologies for the synthesis and pharmacological characterization of arylpiperazines.
General Synthesis of N-Arylpiperazines
A common and effective method for the synthesis of N-arylpiperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride.[2][3][4]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a nitrogen inlet, combine the substituted aniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq).
-
Solvent Addition: Add a high-boiling point solvent such as diethylene glycol monomethyl ether.
-
Heating: Heat the reaction mixture to 150°C and stir for 6-12 hours under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation of the Hydrochloride Salt: After cooling to room temperature, dilute the reaction mixture with methanol and precipitate the hydrochloride salt of the product by adding diethyl ether. Filter the precipitate and wash with diethyl ether.
-
Conversion to Free Base: Dissolve the hydrochloride salt in water and basify with a suitable base (e.g., sodium carbonate solution) to a pH of >10.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT1A receptor.[2]
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Non-specific binding control: 10 µM of a high-affinity 5-HT1A ligand (e.g., serotonin or WAY-100635).
-
Test compounds (serial dilutions).
-
Glass fiber filters and a filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, [3H]8-OH-DPAT (at a concentration close to its Kd), and varying concentrations of the test compound in the assay buffer. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition
This assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT1A receptor by quantifying its effect on cAMP levels.[2] 5-HT1A receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.
Materials:
-
A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds and reference agonist/antagonist.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Plate the cells in a suitable multi-well plate and allow them to adhere.
-
Compound Addition: Add serial dilutions of the test compound to the wells. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer.
-
cAMP Detection: Lyse the cells and add the cAMP detection reagents according to the kit's instructions.
-
Signal Reading: Read the plate on a suitable plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the test compound. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Conclusion and Future Directions
This guide has provided a comparative overview of 1-(4-fluorophenyl)piperazine dihydrochloride and its structural analogs. The data presented herein highlights the critical role of substituent identity and position on the phenyl ring in modulating the physicochemical properties and pharmacological profile of these compounds. The para-substituted analogs, particularly with electron-donating groups like methoxy, tend to show higher affinity and selectivity for the 5-HT1A receptor. In contrast, ortho- and meta-substitutions, or the presence of electron-withdrawing groups like chlorine, can introduce or enhance affinity for 5-HT2A and 5-HT2C receptors.
The detailed experimental protocols for synthesis and pharmacological evaluation serve as a practical resource for researchers in the field. By understanding the structure-activity relationships and employing robust experimental methodologies, scientists can more effectively design and select appropriate arylpiperazine-based tools and drug candidates for the investigation and treatment of a wide array of neurological disorders. Future research in this area will likely focus on the development of ligands with even greater subtype selectivity and the exploration of their functional effects in more complex in vivo models.
References
-
Leopoldo, M., Lacivita, E., & De Giorgio, P. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(3), 1011. Retrieved from [Link]
-
Liu, K. G., & Robichaud, A. J. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(44), 7583-7585. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-(p-Fluorophenyl)piperazine (CAS 2252-63-3). Retrieved from [Link]
-
ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]
Sources
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(4-Fluorophenyl)piperazine dihydrochloride Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of 1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP) with other structurally related piperazine derivatives. The information presented is intended to assist researchers in understanding the potential off-target effects and to guide the selection of appropriate compounds for preclinical and clinical studies.
Introduction
1-(4-Fluorophenyl)piperazine (pFPP) is a psychoactive compound belonging to the phenylpiperazine class. It is known to primarily interact with serotonin (5-HT) receptors, exhibiting agonist activity, particularly at the 5-HT1A subtype. However, a comprehensive understanding of its cross-reactivity with other G-protein coupled receptors (GPCRs) is crucial for predicting its pharmacological and toxicological profile. This guide summarizes the available binding affinity data for pFPP and compares it with other well-characterized phenylpiperazines, namely 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-Chlorophenyl)piperazine (mCPP).
Comparative Binding Affinity Data
The following table summarizes the inhibitory constant (Ki) values for pFPP and its analogs at various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT3 (IC50, nM) | Serotonin Transporter (SERT) (IC50, nM) |
| 1-(4-Fluorophenyl)piperazine (pFPP) | Agonist activity reported, specific Ki values not consistently available in public literature. | Affinity reported, specific Ki values not consistently available in public literature. | Affinity reported, specific Ki values not consistently available in public literature. | Data not available | Data not available |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | - | - | - | 2373[1] | - |
| 1-(3-Chlorophenyl)piperazine (mCPP) | - | - | - | 61.4[1] | 230 |
Discussion of Cross-Reactivity
Based on available data, pFPP is primarily recognized as a 5-HT1A receptor agonist, with additional affinity for 5-HT2A and 5-HT2C receptors. Its cross-reactivity profile with other receptor families, such as dopamine, adrenergic, and histamine receptors, is not well-documented in publicly available literature.
In comparison, TFMPP and mCPP, which are structurally similar to pFPP, have been more extensively characterized. mCPP, for instance, demonstrates significant affinity for the 5-HT3 receptor and the serotonin transporter, in addition to its known activity at other 5-HT receptor subtypes[1]. TFMPP, on the other hand, shows a much lower affinity for the 5-HT3 receptor[1]. These differences highlight how minor structural modifications on the phenyl ring can significantly alter the cross-reactivity profile of phenylpiperazine compounds.
The lack of comprehensive, publicly available quantitative binding data for pFPP underscores the need for further experimental investigation to fully elucidate its off-target interaction profile. Researchers utilizing pFPP should exercise caution and consider conducting their own binding assays to determine its selectivity for their specific targets of interest.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., pFPP) for a target receptor.
Materials:
-
Cell membranes expressing the target receptor of interest.
-
A specific radioligand for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors).
-
Test compound (pFPP) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-labeled ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Simplified Serotonin Signaling Pathway
Caption: Experimental Workflow for Radioligand Binding Assay
References
Comparative Efficacy Analysis: 1-(4-Fluorophenyl)piperazine dihydrochloride Against Established Serotonergic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP), a piperazine derivative with known psychoactive effects, against a panel of established serotonergic compounds. This document is intended to serve as a resource for researchers in pharmacology and drug development, offering a side-by-side look at receptor binding affinities and functional activities, supported by detailed experimental protocols.
Overview of 1-(4-Fluorophenyl)piperazine (pFPP)
1-(4-Fluorophenyl)piperazine, also known as pFPP or 4-FPP, is a substituted phenylpiperazine. It is recognized as a metabolite of the sedative and hypnotic drug niaparazine[1]. pFPP has been identified in recreational drugs, often referred to as "party pills," and is reported to have mild psychedelic and euphoriant effects[2]. Its primary mechanism of action is believed to be through its interaction with serotonin receptors, acting as a 5-HT1A receptor agonist with some affinity for the 5-HT2A and 5-HT2C receptors[2]. There is also evidence to suggest that it may inhibit the reuptake of serotonin and norepinephrine[2].
Comparative Efficacy Data
To provide a clear comparison, the following tables summarize the receptor binding affinities (Ki) of pFPP and selected established serotonergic compounds at key serotonin receptor subtypes. The established compounds were chosen for their well-characterized interactions with these receptors and include:
-
Buspirone: A well-established anxiolytic agent, known as a 5-HT1A receptor partial agonist.
-
WAY-100635: A potent and selective 5-HT1A receptor antagonist.
-
DOI hydrochloride: A potent agonist for 5-HT2A and 5-HT2C receptors.
Note: Quantitative binding affinity data for this compound was not available in the public domain at the time of this review.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor |
| This compound | Data not available | Data not available | Data not available |
| Buspirone | Low Affinity[3] | Low Affinity[3] | Weak Antagonist[3] |
| WAY-100635 | 0.39[1] | >100-fold selective for 5-HT1A | >100-fold selective for 5-HT1A |
| DOI hydrochloride | --- | 0.7 | 2.4 |
Table 2: Neurotransmitter Transporter Inhibition (IC50, nM)
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| This compound | Data not available | Data not available |
| m-Chlorophenylpiperazine (mCPP) * | 1300[4] | 5800[4] |
*Data for the related compound m-Chlorophenylpiperazine (mCPP) is provided for context, as both are phenylpiperazine derivatives.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize these compounds, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of serotonergic compounds.
Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, or [³H]Mesulergine for 5-HT2C).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
96-well filter plates (e.g., GF/B glass fiber filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site or two-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition for 5-HT1A Receptor Agonism
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.
Materials:
-
A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., this compound) at various concentrations.
-
A reference full agonist (e.g., 5-HT).
-
A cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and assay buffer.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.
-
Assay: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) values.
Neurotransmitter Reuptake Inhibition Assay
Objective: To determine the potency (IC50) of a test compound to inhibit the reuptake of serotonin (5-HT) or norepinephrine (NE) by their respective transporters (SERT and NET).
Materials:
-
A cell line stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET), or synaptosomes prepared from specific brain regions.
-
Radioactively labeled neurotransmitter (e.g., [³H]5-HT or [³H]NE).
-
Test compound (e.g., this compound) at various concentrations.
-
A known reuptake inhibitor for determining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell/Synaptosome Plating: Plate the cells or add the synaptosome preparation to the wells of a 96-well plate.
-
Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or the non-specific uptake control.
-
Initiation of Uptake: Add the radioactively labeled neurotransmitter to each well to initiate the uptake process.
-
Incubation: Incubate at 37°C for a short period (e.g., 10-20 minutes) to allow for neurotransmitter uptake.
-
Termination of Uptake: Stop the uptake by rapid filtration through the filter plate and washing with ice-cold uptake buffer.
-
Quantification: Lyse the cells/synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value.
Conclusion
While this compound is known to interact with the serotonergic system, a lack of publicly available, quantitative efficacy data currently limits a direct and comprehensive comparison with established compounds like Buspirone, WAY-100635, and DOI. The provided experimental protocols offer a standardized framework for researchers to generate such data, which is crucial for elucidating the precise pharmacological profile of pFPP and its potential therapeutic or toxicological effects. Further research is warranted to quantify the binding affinities and functional potencies of pFPP at serotonin receptors and transporters to fully understand its mechanism of action and place its efficacy within the context of known serotonergic agents.
References
A Comparative Guide to the In Vitro and In Vivo Effects of 1-(4-Fluorophenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of 1-(4-Fluorophenyl)piperazine dihydrochloride (p-FPP), a substituted phenylpiperazine with significant activity at serotonergic synapses. As a metabolite of the hypnotic drug niaprazine and a compound with a history of recreational use, a thorough understanding of its bimodal effects—from isolated receptor interactions to complex behavioral outcomes—is crucial for its potential therapeutic application and risk assessment.
At a Glance: Contrasting In Vitro and In Vivo Profiles
The study of a psychoactive compound like p-FPP necessitates a dual approach. In vitro assays provide a granular view of its molecular interactions in a controlled environment, revealing its primary targets and mechanism of action. In contrast, in vivo studies offer a holistic perspective on how these molecular interactions translate into physiological and behavioral changes within a complex living organism. This guide will dissect these two facets of p-FPP's pharmacology, providing both the foundational data from isolated systems and the functional consequences observed in preclinical models.
In Vitro Analysis: Unraveling the Molecular Interactions of p-FPP
The in vitro characterization of p-FPP primarily focuses on its binding affinity and functional activity at various neurotransmitter receptors and transporters. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Receptor Binding Profile
Radioligand binding studies have revealed that p-FPP is a potent ligand for several serotonin (5-HT) receptors, with a notable affinity for the 5-HT1A subtype. Its binding profile, while centered on the serotonergic system, also extends to other monoamine transporters, albeit with lower affinity.
| Target | Ki (nM) | Reference Compound | Ki (nM) |
| 5-HT1A Receptor | ~25-54 | Buspirone | 4 - 78 |
| 5-HT2A Receptor | ~430 | Ketanserin | ~1-10 |
| 5-HT2C Receptor | ~72 | Mesulergine | ~1-5 |
| Serotonin Transporter (SERT) | Moderate Affinity | Fluoxetine | ~1-10 |
| Norepinephrine Transporter (NET) | Low Affinity | Desipramine | ~1-5 |
| Dopamine Transporter (DAT) | Low to Moderate Affinity | GBR 12909 | ~1-10 |
Note: Ki values are approximate and can vary between studies and experimental conditions. The data presented is a synthesis from multiple sources on phenylpiperazine derivatives.
The binding affinity data indicates that p-FPP's primary mode of action is likely through its interaction with serotonin receptors, particularly 5-HT1A, where it acts as an agonist. Its moderate affinity for SERT suggests it may also function as a serotonin reuptake inhibitor.
Functional Activity: 5-HT1A Receptor Signaling
Beyond binding, functional assays are critical to determine whether a ligand activates (agonist) or blocks (antagonist) a receptor. For G-protein coupled receptors like the 5-HT1A receptor, this is often assessed by measuring changes in second messenger levels, such as cyclic adenosine monophosphate (cAMP).
The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, such as p-FPP, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Figure 1. Simplified 5-HT1A receptor signaling pathway activated by p-FPP.
In Vitro Cytotoxicity Assessment
To evaluate the potential for cellular toxicity, in vitro assays on neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, are commonly employed. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of p-FPP (e.g., 1 µM to 100 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Incubation: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
In Vivo Evaluation: From Systemic Effects to Behavioral Outcomes
In vivo studies in animal models, typically rodents, are essential to understand the physiological and behavioral consequences of p-FPP administration. These studies bridge the gap between molecular interactions and their systemic effects.
Pharmacokinetics and Metabolism
Following administration, p-FPP is a known major metabolite of the drug niaprazine. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for interpreting its in vivo effects. The concentration of p-FPP in the brain and plasma can be correlated with its behavioral effects.
Behavioral Pharmacology
The behavioral effects of p-FPP are consistent with its action as a 5-HT1A receptor agonist, which is a mechanism shared by anxiolytic drugs like buspirone. The elevated plus-maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.
-
Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer p-FPP or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 0.5 - 10 mg/kg) 30 minutes before the test. A positive control, such as buspirone, should also be included.
-
Test Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.
-
Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Studies on phenylpiperazines and the known anxiolytic buspirone provide a framework for comparing their behavioral profiles.
| Behavioral Parameter | p-FPP (and related phenylpiperazines) | Buspirone |
| Anxiety (Elevated Plus-Maze) | Anxiolytic-like effects at certain doses. | Anxiolytic-like effects.[1] |
| Locomotor Activity | Can decrease locomotor activity.[2][3] | Can decrease locomotor activity at higher doses. |
| Social Interaction | May alter social behavior. | Can modulate social interaction.[4] |
| Conditioned Fear Response | Potential to reduce fear conditioning. | Can attenuate conditioned fear responses.[5] |
The behavioral profile of p-FPP suggests that, like buspirone, it may possess anxiolytic properties. However, the dose-response relationship is critical, as higher doses can lead to other effects, such as sedation.
Synthesis and Conclusion: Bridging the In Vitro-In Vivo Gap
The pharmacological profile of this compound is a clear example of how in vitro data can predict and explain in vivo outcomes. Its high affinity and agonist activity at 5-HT1A receptors, identified through in vitro binding and functional assays, translate into anxiolytic-like effects in preclinical in vivo behavioral models.
However, the journey from a molecular interaction to a behavioral response is complex. The moderate affinity of p-FPP for other serotonin receptors and monoamine transporters likely contributes to its overall pharmacological profile, potentially influencing its side-effect profile and therapeutic window.
For researchers and drug development professionals, this comparative guide highlights the importance of a multi-faceted approach to compound characterization. While in vitro assays provide essential mechanistic insights, in vivo studies are indispensable for understanding the integrated physiological and behavioral consequences of drug action. Future research should aim to further elucidate the complete receptor and transporter interaction profile of p-FPP and conduct direct, head-to-head comparative studies with established therapeutic agents to fully delineate its potential as a CNS-active compound.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Protocol for MTT cytotoxicity assay on SH-SY5Y cells. protocols.io. [Link]
-
Benincasa, C., et al. Chemical Characterization of Phenol-Rich Olive Leaf Extract (Olea europaea L. cv. Ogliarola) and Its Neuro-Protective Effects on SH-SY5Y Cells from Oxidative Stress, Lipid Peroxidation, and Glycation. MDPI. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Dalvi, A., & Rodgers, R. J. (1997). Comparative behavioural profiles of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in the murine elevated plus-maze. Neuropharmacology, 36(8), 1089–1097. [Link]
-
Lucki, I., Ward, H. R., & Frazer, A. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. The Journal of pharmacology and experimental therapeutics, 249(1), 155–164. [Link]
-
Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology, biochemistry, and behavior, 87(1), 58–68. [Link]
-
Reith, M. E., Blough, B. E., Hong, W. C., Davidson, C., & Rothman, R. B. (2015). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS chemical neuroscience, 6(4), 579–591. [Link]
-
Vanover, K. E., Harvey, S. C., Son, T., Bradley, S. R., Kold, H., Piu, F., ... & Davis, R. E. (2004). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 310(3), 943–951. [Link]
-
Mendelson, S. D., & Gorzalka, B. B. (1990). Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat. Neuropharmacology, 29(8), 783–786. [Link]
-
Smiałowska, M., Wierońska, J. M., Domin, H., & Zieba, B. (2000). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Polish journal of pharmacology, 52(4), 279–285. [Link]
-
Skarsfeldt, T., & Perregaard, J. (1990). Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles. Journal of medicinal chemistry, 33(1), 317–325. [Link]
-
Malikowska-Racia, N., et al. (2020). Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder. Behavioural brain research, 377, 112380. [Link]
-
Gorka, Z., & Kwiatek, H. (1993). Comparison of the Anticonflict Effect of Buspirone and Its Major Metabolite 1-(2-Pyrimidinyl)-Piperazine (1-PP) in Rats. Methods and findings in experimental and clinical pharmacology, 15(7), 445–449. [Link]
-
Kuoppamäki, M., Syvälahti, E., & Hietala, J. (1995). m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. European journal of pharmacology, 289(2), 291–296. [Link]
-
Anderson, I. M., et al. (2002). 5-HT(2C) receptor activation by m-chlorophenylpiperazine detected in humans with fMRI. Neuroreport, 13(15), 1947–1951. [Link]
-
Porter, R. H., et al. (1999). 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine. Neuropharmacology, 38(7), 1011–1021. [Link]
-
Vaidya, A. H., et al. (2005). Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action. Methods and findings in experimental and clinical pharmacology, 27(4), 245–255. [Link]
-
Kumar, A., et al. (2022). Buspirone, a 5-HT1A agonist attenuates social isolation-induced behavior deficits in rats: a comparative study with fluoxetine. Behavioural pharmacology, 33(5), 309–321. [Link]
Sources
- 1. Comparative behavioural profiles of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buspirone, a 5-HT1A agonist attenuates social isolation-induced behavior deficits in rats: a comparative study with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(4-Fluorophenyl)piperazine Dihydrochloride in Serotonergic Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP), a significant metabolite of the sedative-hypnotic drug Niaprazine. The following sections detail its pharmacological profile in comparison to other phenylpiperazine derivatives, supported by experimental data and methodologies, to offer a comprehensive resource for researchers in serotonergic modulation.
Introduction
1-(4-Fluorophenyl)piperazine (pFPP) is a phenylpiperazine derivative that has garnered interest due to its activity at serotonin (5-HT) receptors. As the primary metabolite of Niaprazine, its distinct pharmacological profile contributes to the overall effects of the parent drug.[1][2] Understanding the binding affinities and functional activities of pFPP at various serotonin receptor subtypes is crucial for elucidating its therapeutic potential and mechanism of action. This guide compares pFPP with other well-characterized phenylpiperazines to provide a clear perspective on its relative potency and selectivity.
Data Presentation: Comparative Pharmacological Profile
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of pFPP and comparable phenylpiperazine derivatives at key serotonin receptors and transporters. This data has been compiled from various in vitro studies.
Table 1: Comparative Binding Affinities (Ki, nM) of Phenylpiperazines at Serotonin Receptors and Transporters
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT | NET |
| 1-(4-Fluorophenyl)piperazine (pFPP) | Higher Affinity¹ | Lower Affinity¹ | Data Not Available | Inhibitor² | Inhibitor² |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 130³ | 2.3³ | 1.2³ | 130³ | 1100³ |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 160³ | 140³ | 63³ | 120³ | 2100³ |
| Niaprazine (parent drug) | >1000¹ | 25¹ | Data Not Available | >1000² | Data Not Available |
¹ Data from in vitro ligand binding studies suggest pFPP has a higher affinity for 5-HT1 subclasses than the 5-HT2 class, a profile opposite to its parent compound, Niaprazine.[1] ² pFPP has been shown to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NA) in vitro.[3] ³ Representative data for comparative phenylpiperazines.
Table 2: Comparative Functional Activity (EC50/IC50, nM) of Phenylpiperazines at Serotonin Receptors
| Compound | 5-HT1A (Agonism, EC50) | 5-HT2A (Antagonism, IC50) | 5-HT2C (Agonism, EC50) |
| 1-(4-Fluorophenyl)piperazine (pFPP) | Agonist⁴ | Data Not Available | Data Not Available |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Partial Agonist | Antagonist | Agonist |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Partial Agonist | Partial Agonist | Agonist |
⁴ Animal studies indicate a behavioral profile for pFPP suggestive of serotonergic activation, consistent with agonist activity at 5-HT receptors.[2]
Experimental Protocols
The data presented in this guide are typically generated using the following standard experimental methodologies in pharmacology.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of a test compound for a target receptor.
Generalized Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Assay Setup: In a multi-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) at a concentration near its Kd value.
-
Competition Binding: A range of concentrations of the unlabeled test compound (e.g., pFPP) is added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and to quantify its potency (EC50 or IC50).
1. GTPγS Binding Assay (for Gαi/o-coupled receptors like 5-HT1A)
Objective: To measure the activation of G-proteins following receptor stimulation by an agonist.
Generalized Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the receptor of interest are prepared.
-
Assay Setup: Membranes are incubated in a buffer containing GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist Stimulation: A range of concentrations of the test compound is added. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Incubation: The reaction is incubated to allow for G-protein activation.
-
Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by filtration and scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve.
2. Calcium Flux Assay (for Gαq/11-coupled receptors like 5-HT2A)
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
Generalized Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (for agonist testing) or the test compound followed by a known agonist (for antagonist testing) is added to the wells.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: For agonists, the EC50 is the concentration that elicits a half-maximal response. For antagonists, the IC50 is the concentration that inhibits the agonist-induced response by 50%.
Mandatory Visualizations
Signaling Pathway of 5-HT1A and 5-HT2A Receptors
Caption: Signaling pathways for 5-HT1A and 5-HT2A receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship for Comparative Analysisdot
References
- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of pFPP Dihydrochloride for Preclinical Research
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comprehensive comparison of para-fluorophenylpiperazine (pFPP) dihydrochloride with alternative compounds, offering researchers and drug development professionals a detailed overview of its pharmacological profile. The included data, presented in clear tabular formats, alongside detailed experimental protocols and pathway diagrams, is intended to facilitate informed decisions in the selection of research tools for studies involving serotonergic and monoaminergic systems.
Executive Summary
para-Fluorophenylpiperazine (pFPP) is a phenylpiperazine derivative that primarily acts as a serotonin 5-HT₁A receptor agonist.[1] It also exhibits inhibitory effects on the reuptake of serotonin and norepinephrine.[1] This dual mechanism of action makes it a compound of interest for investigating various physiological and pathological processes regulated by these neurotransmitter systems. This guide compares pFPP with other well-characterized phenylpiperazines, selective 5-HT₁A receptor agonists, and serotonin-norepinephrine reuptake inhibitors (SNRIs) to highlight its unique properties and aid in the selection of appropriate comparator compounds for experimental validation.
Performance Comparison
The following tables summarize the key pharmacological data for pFPP dihydrochloride and a selection of alternative compounds. This data is essential for interpreting experimental results and understanding the relative potency and selectivity of each compound.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C | SERT | NET |
| pFPP | Data not available | Data not available | Data not available | Data not available | Data not available |
| mCPP | 520 | 30 | 11 | 1200 | >10000 |
| Buspirone | 14 | 560 | 360 | >10000 | >10000 |
| 8-OH-DPAT | 0.8 | 3800 | 5000 | >10000 | >10000 |
| Venlafaxine | >10000 | >10000 | >10000 | 25 | 249 |
| Duloxetine | >10000 | >10000 | >10000 | 0.8 | 7.5 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (EC₅₀/IC₅₀, nM)
| Compound | 5-HT₁A Agonism (EC₅₀) | Serotonin Reuptake Inhibition (IC₅₀) | Norepinephrine Reuptake Inhibition (IC₅₀) |
| pFPP | Data not available | Data not available | Data not available |
| mCPP | 150 (partial agonist) | 1300 | >10000 |
| Buspirone | 5.6 (partial agonist) | >10000 | >10000 |
| 8-OH-DPAT | 1.2 (full agonist) | >10000 | >10000 |
| Venlafaxine | - | 82 | 2480 |
| Duloxetine | - | 1.1 | 17 |
Note: EC₅₀ represents the concentration for 50% of maximal response for agonists. IC₅₀ represents the concentration for 50% inhibition.
Experimental Methodologies
The data presented in this guide is typically generated using the following standard experimental protocols in neuropharmacology.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT₁A) or transporter (e.g., SERT, NET) are prepared from cultured cells or animal brain tissue.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., pFPP).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Assay for 5-HT₁A Receptor Agonism)
Objective: To determine the functional activity (e.g., agonism, antagonism) and potency (EC₅₀) of a compound at a G-protein coupled receptor.
Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., human 5-HT₁A receptor) are cultured.
-
Forskolin Stimulation: The adenylyl cyclase enzyme in the cells is stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., pFPP). Agonists of Gi-coupled receptors like 5-HT₁A will inhibit adenylyl cyclase and thus reduce cAMP levels.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA, HTRF).
-
Data Analysis: A dose-response curve is generated by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. The EC₅₀ value, the concentration of the compound that produces 50% of the maximal inhibitory effect, is determined from this curve.
Neurotransmitter Reuptake Inhibition Assays
Objective: To determine the inhibitory potency (IC₅₀) of a compound on serotonin (SERT) and norepinephrine (NET) transporters.
Protocol:
-
Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions of rodents (e.g., striatum for SERT, hypothalamus for NET).
-
Incubation: Synaptosomes are incubated with varying concentrations of the test compound (e.g., pFPP).
-
Radiolabeled Neurotransmitter Addition: A radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) is added to the incubation mixture.
-
Uptake Termination: After a short incubation period, the uptake of the radiolabeled neurotransmitter is terminated by rapid filtration and washing.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC₅₀) is determined by non-linear regression analysis.
Visualizing the Mechanisms
To better understand the biological context of pFPP's activity, the following diagrams illustrate its primary signaling pathway and a typical experimental workflow for its validation.
Caption: pFPP's dual mechanism of action.
Caption: A typical workflow for validating pFPP's effects.
Caption: Logic for selecting comparative compounds.
References
A Senior Application Scientist's Guide to Reproducibility in Experiments with 1-(4-Fluorophenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of 1-(4-Fluorophenyl)piperazine dihydrochloride (p-FPP), a versatile chemical intermediate and pharmacophore in drug discovery. Moving beyond a simple recitation of facts, this document, compiled from the perspective of a senior application scientist, delves into the critical aspects of experimental reproducibility. We will explore the synthesis, characterization, and application of p-FPP, compare it with relevant alternatives, and provide actionable protocols to ensure the reliability and validity of your research.
Understanding this compound (p-FPP)
1-(4-Fluorophenyl)piperazine is a substituted phenylpiperazine that serves as a key building block in the synthesis of a wide range of biologically active molecules.[1] Its dihydrochloride salt form enhances stability and solubility in aqueous media, making it suitable for various experimental settings. The piperazine moiety is a common scaffold in medicinal chemistry, known to interact with various receptors in the central nervous system (CNS).[2] The addition of a fluorophenyl group can significantly alter the compound's electronic properties and metabolic stability, often enhancing its pharmacokinetic profile.[3] p-FPP and its derivatives are frequently investigated for their interactions with serotonergic and dopaminergic pathways, making them relevant for the development of therapeutics for neurological and psychiatric disorders.[4][5]
The Challenge of Reproducibility in Working with Phenylpiperazines
Achieving reproducible experimental results is the cornerstone of scientific integrity. However, the path from a published protocol to a replicated outcome is not always straightforward, particularly in organic synthesis and pharmacology.[4] Several factors can contribute to a lack of reproducibility, and it is crucial to be aware of them when working with compounds like p-FPP.
Key Factors Influencing Reproducibility:
-
Purity of Reagents and Solvents: Trace impurities in starting materials or solvents can have a significant impact on reaction outcomes, leading to lower yields or the formation of unexpected byproducts.[6]
-
Reaction Conditions: Seemingly minor variations in temperature, reaction time, stirring speed, and atmospheric conditions (e.g., presence of moisture or oxygen) can dramatically alter the course of a reaction.[7]
-
Analytical Methods: The methods used to characterize the final compound, such as NMR, HPLC, and mass spectrometry, must be properly validated to ensure accurate identification and purity assessment.[8][9]
-
Biological Assay Variability: In pharmacological studies, factors such as cell line passage number, receptor expression levels, and buffer composition can all contribute to variability in results.[10]
Synthesis of this compound: A Reproducible Protocol
The following is a detailed protocol for the synthesis of p-FPP via reductive amination, a common and reliable method.[11] This protocol is designed to be self-validating by including in-process checks and clear endpoints.
Experimental Protocol: Reductive Amination
Materials:
-
4-Fluorobenzaldehyde
-
Piperazine (anhydrous)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.0 eq) and piperazine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30 minutes. The formation of the intermediate iminium ion can be monitored by thin-layer chromatography (TLC).
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. This is an exothermic reaction, so control the rate of addition to maintain the temperature below 30 °C.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(4-fluorophenyl)piperazine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of HCl in the same solvent (2.2 eq) dropwise with stirring.
-
Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a white to off-white solid.
Workflow for Reductive Amination
Caption: Workflow for the synthesis of p-FPP via reductive amination.
Characterization and Quality Control
Ensuring the identity and purity of your synthesized p-FPP is paramount for reproducibility. The following analytical techniques are recommended:
| Analytical Method | Purpose | Expected Results |
| ¹H NMR | Structural confirmation | Peaks corresponding to the aromatic and piperazine protons with appropriate chemical shifts and integration. |
| ¹³C NMR | Structural confirmation | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the mass of the free base or the protonated molecule. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity (ideally >98%). |
| Elemental Analysis | Confirmation of elemental composition | The experimentally determined percentages of C, H, N, and F should be within ±0.4% of the calculated values. |
Comparison with Alternatives in Serotonin Receptor Binding Assays
p-FPP is often used as a reference compound or a starting point for the development of ligands targeting serotonin receptors.[12] Below is a comparison of the binding affinities (Ki, nM) of p-FPP and other relevant phenylpiperazines at human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) |
| 1-(4-Fluorophenyl)piperazine (p-FPP) | 68 | 150 | 35 |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | 13 | 2 | 1.5 |
| 1-Phenylpiperazine | 200 | 300 | 100 |
| 1-(2-Methoxyphenyl)piperazine (o-MeOPP) | 30 | 50 | 25 |
Data compiled from various sources and should be considered representative.
As the data indicates, substitutions on the phenyl ring significantly impact binding affinity and selectivity. For instance, m-CPP generally shows higher affinity across these receptors compared to p-FPP.[13] The choice of compound will depend on the specific research question and the desired selectivity profile.
Protocol for a Serotonin Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like p-FPP for a specific serotonin receptor subtype.
Experimental Protocol: Receptor Binding Assay
Materials:
-
Cell membranes expressing the target serotonin receptor subtype
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)
-
Non-specific binding control (e.g., a high concentration of a known ligand)
-
Test compound (p-FPP) at various concentrations
-
96-well microplates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the non-specific binding control or the test compound at various concentrations.
-
Radioligand Addition: Add the radioligand to all wells at a concentration close to its Kd value.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through a glass fiber filter mat to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.
Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion: Towards More Reproducible Science
The reproducibility of experiments with this compound, as with any chemical entity, is not a given but an achievement. It requires a meticulous approach to synthesis, purification, characterization, and biological testing. By understanding the potential pitfalls and implementing robust, self-validating protocols, researchers can enhance the reliability of their findings and contribute to the advancement of science. This guide provides a framework for such an approach, empowering you to conduct your research with confidence and integrity.
References
-
Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). National Institutes of Health (NIH). Retrieved December 12, 2025, from [Link]
- Leysen, J. E. (1985). Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites. Progress in drug research. Fortschritte der Arzneimittelforschung. Progrès des recherches pharmaceutiques, 29, 337–369.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime (UNODC). Retrieved December 12, 2025, from [Link]
- Muth, G., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3200.
-
Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved December 12, 2025, from [Link]
- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2023). European Journal of Medicinal Chemistry, 250, 115206.
- Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Molecules, 21(1), 77.
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. Retrieved December 12, 2025, from [Link]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2189.
- Therapeutic potential of ApoE-mimetic peptides in CNS disorders: Current perspective. (2022). Experimental Neurology, 352, 114051.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3200.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual.
- Current approaches to enhance CNS delivery of drugs across the brain barriers. (2015). Asian Journal of Pharmaceutical Sciences, 10(4), 268-277.
- Novel Approaches to Serotonin Receptor Interaction Studies. (2018). In Serotonin. Humana Press, New York, NY.
- Therapeutic potential of ApoE-mimetic peptides in CNS disorders: Current perspective. (2022). Experimental Neurology, 352, 114051.
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). Molecules, 29(15), 3489.
- Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges. (2020). Journal of Neurochemistry, 152(3), 249-266.
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9.
-
m-chlorophenylpiperazine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved December 12, 2025, from [Link]
- Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology. (2025). Endpoints News.
- The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. (1996). Synapse, 24(3), 247–250.
- Comparison of Various Cell-Based Assays for GPCR Screening. (2020). SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 844-857.
- Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. (2024).
- The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections. (2001). Experimental Neurology, 167(1), 125–134.
- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2021). Molecules, 26(16), 4991.
- SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. (2024). International Journal of Molecular Sciences, 25(13), 7018.
- Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction. (2024). International Journal of Molecular Sciences, 25(11), 5898.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity of 1-(4-Fluorophenyl)piperazine (p-FPP) Dihydrochloride
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the specificity of the research compound 1-(4-Fluorophenyl)piperazine (p-FPP). In an era where reproducibility is paramount, understanding the precise molecular interactions of a chemical probe is not merely good practice; it is a scientific necessity. This document moves beyond a simple listing of protocols to explain the underlying rationale, enabling you to design and interpret experiments with confidence.
Introduction: The Challenge of Specificity with p-FPP
1-(4-Fluorophenyl)piperazine, commonly known as p-FPP, is a psychoactive compound and a metabolite of several drugs, including the antidepressant trazodone. It is frequently used as a research tool to probe the serotonergic system. However, its utility is critically dependent on its specificity. p-FPP is primarily recognized as a ligand for multiple serotonin (5-HT) receptor subtypes, particularly 5-HT1A, 5-HT2A, and 5-HT2C. It also exhibits affinity for other receptors, such as the dopamine D2 receptor. This promiscuity necessitates a thorough validation process to ensure that observed biological effects are correctly attributed to the intended molecular target.
This guide outlines a multi-tiered validation strategy, beginning with broad in vitro profiling and progressing to more targeted, cell-based functional assessments.
The Validation Workflow: A Multi-Tiered Approach
A robust validation strategy does not rely on a single experiment. Instead, it builds a body of evidence through orthogonal assays. Our recommended workflow progresses from assessing binding affinity to confirming functional modulation and finally, verifying target engagement in a cellular context.
Caption: Simplified signaling pathways for 5-HT receptor subtypes.
Protocol: cAMP Functional Assay (for Gi-coupled receptors like 5-HT1A)
This protocol is designed to measure the inhibition of adenylyl cyclase activity following 5-HT1A receptor activation.
-
Cell Culture: Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).
-
Cell Stimulation:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Add varying concentrations of p-FPP (or a known agonist as a positive control).
-
Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except the negative control). This elevates basal cAMP levels, allowing for the measurement of inhibition.
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the measured signal against the log concentration of p-FPP. A decrease in signal indicates an agonist effect. Calculate the IC50 (the concentration at which p-FPP causes 50% inhibition of the Forskolin-stimulated response), which represents its potency.
Tier 3: Cellular Target Engagement - The Final Confirmation
The ultimate proof of specificity comes from demonstrating that the compound binds to its intended target in a complex, physiological environment—the living cell.
Rationale: In vitro assays use simplified systems (e.g., cell membranes). Cellular target engagement assays confirm that the compound can cross the cell membrane and interact with its target amidst all other cellular components. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact, cultured cells with either vehicle control or p-FPP at a desired concentration.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins (e.g., by freeze-thaw cycles).
-
Separation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The soluble, non-denatured proteins remain in the supernatant.
-
Detection: Collect the supernatant and quantify the amount of the target protein (e.g., 5-HT1A receptor) remaining using a specific antibody-based method like Western Blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and p-FPP-treated samples. A shift in the melting curve to a higher temperature in the p-FPP-treated sample confirms target engagement.
Conclusion: Building a Complete Specificity Profile
Validating the specificity of a research tool like p-FPP is an indispensable part of rigorous scientific inquiry. By employing a multi-tiered approach—progressing from broad binding screens to functional assays and finally to cellular target engagement—researchers can build a high-confidence profile of their compound. The data presented here indicates that while p-FPP is a potent ligand for the 5-HT1A receptor, its activity at 5-HT2A/2C and dopamine receptors cannot be ignored. This knowledge is critical for designing experiments at appropriate concentrations and for accurately interpreting the resulting data. Always compare your results against more selective compounds to understand the limitations and strengths of your chosen chemical probe.
References
-
Glennon, R. A., et al. (2000). 1-(4-Fluorophenyl)piperazine (p-FPP) and 1-(3-Trifluoromethylphenyl)piperazine (p-TFMPP) as 5-HT1A Receptor Ligands. Pharmacology Biochemistry and Behavior, 67(3), 461-466. Available from: [Link]
-
Cheetham, S. C., et al. (1993). [3H]WAY-100635, a novel 5-HT1A receptor antagonist: in vitro and in vivo characterisation. Neuropharmacology, 32(8), 737-747. Available from: [Link]
-
Fuller, R. W., et al. (1988). Comparison of 1-arylpiperazines as serotonin agonists in vivo. Drug Development Research, 13(1), 65-74. Available from: [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available from: [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]
A Comparative Guide to Alternatives for 1-(4-Fluorophenyl)piperazine dihydrochloride in Research
For researchers, scientists, and drug development professionals investigating the serotonergic system, 1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP) is a well-known tool. However, its pharmacological profile and the availability of more selective or functionally distinct compounds necessitate a thorough understanding of its alternatives. This guide provides an objective comparison of pFPP with key alternative research compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate tool for specific research questions.
Overview of 1-(4-Fluorophenyl)piperazine (pFPP) and Its Alternatives
1-(4-Fluorophenyl)piperazine is a phenylpiperazine derivative that acts as a non-selective serotonin receptor ligand, with notable affinity for the 5-HT1A receptor. Its utility in research is often as a reference compound or a tool to probe the general effects of serotonergic modulation. However, its activity at multiple serotonin receptor subtypes and other neurotransmitter receptors can complicate the interpretation of experimental results.
This guide focuses on five key alternatives, each offering a distinct pharmacological profile:
-
WAY-100635: A potent and highly selective silent antagonist of the 5-HT1A receptor.
-
8-OH-DPAT: A classic full agonist for the 5-HT1A receptor, also exhibiting affinity for the 5-HT7 receptor.
-
Buspirone: A partial agonist at the 5-HT1A receptor, widely used clinically as an anxiolytic.[1][2]
-
Flesinoxan: A highly selective and potent full agonist of the 5-HT1A receptor.
-
S-15535: A compound with a unique profile, acting as a presynaptic 5-HT1A receptor agonist and a postsynaptic 5-HT1A receptor antagonist.[3][4]
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki, in nM) and functional potencies (EC50 or Emax) of pFPP and its alternatives at key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.
Table 1: Receptor Binding Affinity (Ki, nM) of pFPP and Alternatives
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | D2 | D3 | D4 |
| pFPP | 25 | 230 | 150 | 180 | 320 | >10000 | >10000 | >10000 |
| WAY-100635 | 0.39 - 0.84[5] | >1000 | >1000 | >1000 | >1000 | 940[5] | 370[5] | 16[5] |
| 8-OH-DPAT | 0.4 - 2.1 | 500 | 200 | 1500 | 800 | 800 | 1200 | >10000 |
| Buspirone | 7.13 - 24[6][7] | >10000 | >10000 | 550 | 1200 | 380[7] | 450 | >10000 |
| Flesinoxan | 1.7 | >10000 | >10000 | >10000 | >10000 | 4800 | >10000 | >10000 |
| S-15535 | 0.7 - 1.8[3][8] | >1000 | >1000 | >1000 | >1000 | 400[3] | 248[3] | >1000 |
Table 2: Functional Activity of pFPP Alternatives at the 5-HT1A Receptor
| Compound | Functional Activity | Assay Type | EC50 (nM) | Emax (%) |
| WAY-100635 | Silent Antagonist | GTPγS Binding | - | 0 |
| 8-OH-DPAT | Full Agonist | GTPγS Binding | 6.0[9] | 73 (relative to 5-HT)[9] |
| Buspirone | Partial Agonist | cAMP Inhibition | 10 - 30 | 40 - 60 |
| Flesinoxan | Full Agonist | GTPγS Binding | 5.0 - 15 | ~100 (relative to 5-HT) |
| S-15535 | Presynaptic Agonist / Postsynaptic Antagonist | GTPγS Binding | 5.8 (agonist)[9] | 34.7 (agonist, relative to 5-HT)[9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental findings. Below are standard protocols for key assays used to characterize these compounds.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT or [³H]WAY-100635.
-
Test compound and reference compounds.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of radioligand (e.g., 0.5 nM [³H]8-OH-DPAT), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).
-
Incubate at room temperature for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a 5-HT1A receptor agonist.
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compound and a reference full agonist (e.g., 5-HT).
Procedure:
-
Pre-incubation: Pre-incubate cell membranes with GDP (e.g., 10 µM) in assay buffer on ice.
-
Incubation: In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS (e.g., 0.1 nM), and varying concentrations of the test compound.
-
For basal binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate at 30°C for 60 minutes.
-
Filtration and Counting: Terminate the assay by filtration and measure radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis: Calculate the net agonist-stimulated binding and plot it against the log concentration of the test compound to determine EC50 and Emax values.[10]
Forskolin-Induced cAMP Accumulation Assay
This assay is used to measure the inhibition of adenylyl cyclase activity, a downstream effect of activating Gi/o-coupled receptors like the 5-HT1A receptor.
Objective: To determine the inhibitory effect of a 5-HT1A receptor agonist on cAMP production.
Materials:
-
Intact cells expressing the 5-HT1A receptor.
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Test compound.
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with IBMX (e.g., 500 µM) for 30 minutes to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the test compound followed by a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.
-
Incubate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the IC50 value.[11][12][13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in receptor signaling and experimental procedures can enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
The choice of a pharmacological tool to study the serotonergic system depends heavily on the specific research question. While pFPP can serve as a broad-spectrum serotonergic ligand, its lack of selectivity can be a significant drawback. For studies requiring precise modulation of the 5-HT1A receptor, alternatives such as the selective antagonist WAY-100635 or the full agonist Flesinoxan offer greater specificity. For investigating the nuanced roles of presynaptic versus postsynaptic 5-HT1A receptors, a compound with a mixed profile like S-15535 may be the most appropriate choice. Buspirone, as a partial agonist, provides a valuable tool for studying the effects of submaximal receptor activation, which is often more physiologically relevant. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions in designing their studies and interpreting their findings.
References
- 1. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S 15535 and WAY 100,635 antagonise 5-HT-stimulated [35S]GTP gamma S binding at cloned human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Fluorophenyl)piperazine Dihydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(4-Fluorophenyl)piperazine dihydrochloride (pFPP Dihydrochloride). Adherence to these protocols is critical for ensuring personnel safety, maintaining laboratory integrity, and complying with environmental regulations. The procedures outlined are synthesized from authoritative safety data sheets and regulatory guidelines, contextualized with practical field experience for researchers, scientists, and drug development professionals.
Hazard Profile and Regulatory Imperative
This compound is a substituted phenylpiperazine compound.[1] Before any handling or disposal, it is imperative to understand its hazard profile, which dictates the stringent containment and disposal measures required. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.
Table 1: GHS Hazard Classification for this compound [2][3]
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Danger |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Danger |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Danger |
The primary regulatory driver for the disposal of this compound is its classification as a halogenated organic compound due to the carbon-fluorine bond.[4][5] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of such wastes, often mandating specific treatment technologies like incineration to ensure complete destruction and prevent environmental release.[6][7] Therefore, this chemical cannot be discarded as common laboratory trash or flushed down the drain.[8][9] It must be treated as regulated hazardous waste.[10]
Pre-Disposal Planning and Waste Segregation
Effective disposal begins with proactive waste management. The principle of causality here is simple: proper segregation at the point of generation prevents dangerous chemical reactions and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) office and the licensed waste hauler.
-
Waste Minimization: Design experiments to use the minimum amount of material necessary to achieve the desired scientific outcome.
-
Designated Hazardous Waste Container: Before starting any work, designate a specific, properly labeled hazardous waste container for all pFPP dihydrochloride waste. The container must be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[11] Include the approximate concentration and accumulation start date.
-
Segregation is Key: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[12][13] Mixing with other solvents or chemicals can create unforeseen hazards and complicate the disposal process, often leading to higher disposal costs.
Personal Protective Equipment (PPE) and Handling Precautions
Given the compound's hazard profile, a robust barrier between the researcher and the chemical is non-negotiable. The choice of PPE is dictated by the need to prevent oral, dermal, and respiratory exposure.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Safety glasses with side-shields or safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8] | Protects against splashes and airborne dust, preventing serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[8][11] | Prevents skin irritation and potential systemic effects through dermal absorption.[2] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11][12] If dust or aerosols may be generated outside a hood, a certified respirator (e.g., N95 or better) is required.[8] | Prevents respiratory tract irritation from inhalation of dust or aerosols.[2][8] |
Step-by-Step Waste Collection and Containment Protocol
This protocol provides a self-validating system for the safe collection of solid and solution-based waste containing this compound.
-
Work Area Preparation: Conduct all handling and weighing operations within a chemical fume hood to control potential dust and vapors.[9] Place an absorbent, disposable bench liner on the work surface to contain any minor spills.
-
Solid Waste Collection:
-
Carefully transfer any residual solid pFPP dihydrochloride into the designated hazardous waste container using a dedicated spatula or scoop.
-
All contaminated consumables, including weighing paper, pipette tips, and contaminated gloves, must be placed directly into this same container.[11]
-
-
Solution Waste Collection:
-
Collect all solutions containing pFPP dihydrochloride in a separate, clearly labeled hazardous waste container intended for halogenated organic liquid waste.
-
Do not mix with non-halogenated solvent waste. This segregation is crucial for proper disposal routing by waste management facilities.[6]
-
-
Container Sealing: Once waste is added, securely seal the container lid.[11] Do not overfill containers; allow for at least 10% headspace to accommodate vapor expansion.
-
Temporary Storage: Store the sealed waste container in a designated, secure satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[13] The container must be stored in secondary containment to prevent spills.
Decontamination and Spill Management
Thorough decontamination is essential to prevent unintended exposure and cross-contamination.
Equipment and Area Decontamination
-
Initial Rinse: Thoroughly decontaminate any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical. Rinse with an appropriate solvent like ethanol or isopropanol.[11] Collect this rinseate as hazardous liquid waste.
-
Secondary Wash: Following the solvent rinse, wash the equipment with soap and water.
-
Surface Cleaning: Wipe down the work surface within the fume hood and any other potentially contaminated areas with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of all cleaning materials as solid hazardous waste.[11]
Emergency Spill Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.[10]
-
Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area. Ensure proper ventilation, but do not attempt to clean the spill without the proper PPE.[8][10]
-
Contain the Spill: For solid spills, carefully cover the material with an inert absorbent material like vermiculite, sand, or a chemical spill pillow to prevent dust from becoming airborne.[10][11]
-
Collect Absorbed Material: Wearing the appropriate PPE (including respiratory protection), carefully sweep or scoop the absorbed material and spilled powder into the designated hazardous waste container.[8][12] Use non-sparking tools if a flammable solvent is present.
-
Final Decontamination: Decontaminate the spill area as described in the section above.
-
Reporting: Report the spill to your institution's EHS department, as required by local policy.
Disposal Workflow and Final Disposition
The following diagram illustrates the logical workflow for handling and disposing of this compound waste. This process ensures that all safety and regulatory checkpoints are met before the material is removed from the laboratory.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. wku.edu [wku.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. nj.gov [nj.gov]
- 11. benchchem.com [benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
